molecular formula C6H8O2 B1623330 4-Hexynoic acid CAS No. 41143-12-8

4-Hexynoic acid

Cat. No.: B1623330
CAS No.: 41143-12-8
M. Wt: 112.13 g/mol
InChI Key: VTZDPQGGOUEESD-UHFFFAOYSA-N
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Description

4-hexynoic acid is a medium-chain fatty acid.

Properties

IUPAC Name

hex-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h4-5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZDPQGGOUEESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403142
Record name 4-Hexynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41143-12-8
Record name 4-Hexynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Hexynoic Acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural information of this compound. The data is presented to be a key resource for professionals in research and development.

Chemical Structure and Identification

This compound is a medium-chain fatty acid characterized by a six-carbon chain with a carboxyl group and a carbon-carbon triple bond located at the fourth carbon position.[1]

  • IUPAC Name: hex-4-ynoic acid[1]

  • Synonyms: 4-Hexynoinsäure, Acide 4-hexynoïque[2][3]

  • Molecular Formula: C₆H₈O₂[1][2][3][4]

  • SMILES: CC#CCCC(=O)O[1][4]

  • InChI Key: VTZDPQGGOUEESD-UHFFFAOYSA-N[1]

Below is a diagram representing the two-dimensional structure of the this compound molecule.

G C1 CH₃ C2 C C1->C2 C3 C C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 C C5->C6 O1 O C6->O1 O2 OH C6->O2

Figure 1. Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data is compiled from various sources, with some values being estimates as noted.

PropertyValueReference(s)
Molecular Weight 112.13 g/mol [1][4]
CAS Number 41143-12-8[1][2][3][4]
Melting Point 27°C (estimate)[2]
Boiling Point 250.67°C (rough estimate)[2]
Density 1.0900 g/cm³ (rough estimate)[2]
pKa No experimental value found. Generally, short-chain carboxylic acids have a pKa in the range of 4-5.[5][6]
LogP 0.8745 - 0.89 (Predicted)[2][4]
Topological Polar Surface Area (TPSA) 37.3 Ų[3][4]
Solubility Soluble in polar organic solvents like acetonitrile (B52724) and methanol.[7]

Experimental Protocols: Analytical Detection

GC-MS_Workflow_for_4-Hexynoic_Acid A Sample Preparation (e.g., Liquid-Liquid Extraction from plasma) B Drying (Evaporation of solvent under Nitrogen stream) A->B Extract C Derivatization (e.g., with BSTFA + 1% TMCS in Pyridine) B->C Dried Residue D GC-MS Analysis (Separation and Detection) C->D Volatile Analyte E Data Processing (Quantification and Identification) D->E Raw Data

Figure 2. Generalized workflow for GC-MS analysis.
Methodology Details:

  • Sample Extraction: For biological samples such as plasma or cell culture media, a liquid-liquid extraction is performed. The sample is first acidified to a pH of approximately 2 with an acid like 1M HCl. An organic solvent (e.g., ethyl acetate) is then added, and the mixture is vortexed and centrifuged to separate the organic and aqueous phases. The organic layer containing the analyte is collected.[8]

  • Drying: The collected organic extract is evaporated to dryness, typically under a gentle stream of nitrogen gas at room temperature.[8]

  • Derivatization: To make the this compound sufficiently volatile for GC analysis, a derivatization step is required. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as 1% Trimethylchlorosilane (TMCS), in a solvent like pyridine (B92270) or acetonitrile.[8] The mixture is heated to ensure the reaction proceeds to completion, converting the carboxylic acid to its trimethylsilyl (B98337) ester.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for highly specific identification and quantification.[8]

Signaling Pathways and Biological Activity

Currently, there is limited information in the public domain directly implicating this compound in specific biological signaling pathways. As a fatty acid, its metabolic fate and potential interactions would be of interest for further research. Its structural similarity to other biologically active fatty acids suggests potential roles that have yet to be elucidated.

This guide serves as a foundational document for professionals working with this compound. All data, where not explicitly stated as an estimate, is based on publicly available chemical information databases. Researchers are advised to perform their own validation for any experimental protocols.

References

An In-depth Technical Guide to 4-Hexynoic Acid (CAS: 41143-12-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hexynoic acid (CAS number 41143-12-8), a medium-chain unsaturated fatty acid. Due to a notable scarcity of published research on this specific compound, this document summarizes available physicochemical data, outlines a probable synthetic approach, and addresses the current gap in knowledge regarding its biological activity and detailed experimental protocols. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both what is known and where further investigation is warranted.

Physicochemical Properties

This compound is a chemical compound with the molecular formula C₆H₈O₂.[1][2][3] While comprehensive experimental data is limited, a combination of predicted and estimated properties has been compiled from various chemical databases. A notable discrepancy exists in the reported melting point, with some sources estimating it at 27°C and another at 96-97°C, suggesting the need for empirical verification.

PropertyValueSource
CAS Number 41143-12-8[1][2][3]
Molecular Formula C₆H₈O₂[1][2][3]
Molecular Weight 112.13 g/mol [1][2]
Melting Point 27°C (estimate) / 96-97°C[4]
Boiling Point 250.67°C (rough estimate)[4]
Density 1.0900 (rough estimate)[4]
Flash Point 101.5 ± 17.3 °C (Predicted)[4]
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C (Predicted)[4]
Refractive Index 1.3925 (estimate)[4]
LogP 0.89 (Predicted)
pKa Not available
Solubility Not available

Synthesis of this compound

Proposed Synthetic Pathway: Jones Oxidation of 4-Hexyn-1-ol

The logical precursor for the synthesis of this compound via oxidation is 4-hexyn-1-ol. The Jones oxidation of 4-hexyn-1-ol would be expected to yield this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 4_Hexyn_1_ol 4-Hexyn-1-ol Oxidation Oxidation Reaction 4_Hexyn_1_ol->Oxidation Jones_Reagent Jones Reagent (CrO3, H2SO4, Acetone) Jones_Reagent->Oxidation 4_Hexynoic_Acid This compound Oxidation->4_Hexynoic_Acid

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol for Jones Oxidation

The following is a generalized procedure for the Jones oxidation of a primary alcohol to a carboxylic acid. Note: This is a representative protocol and would require optimization for the specific synthesis of this compound. Chromium (VI) compounds are carcinogenic and should be handled with extreme caution and appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • 4-Hexyn-1-ol

  • Jones Reagent (Chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and acetone)

  • Acetone (B3395972)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric acid (HCl), dilute

Procedure:

  • Preparation of Jones Reagent: A solution of chromium trioxide is prepared by dissolving it in aqueous sulfuric acid.[1] This reagent is highly corrosive and a strong oxidant.

  • Reaction Setup: The precursor, 4-hexyn-1-ol, is dissolved in acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Oxidation: The Jones reagent is added dropwise to the stirred solution of the alcohol. The reaction is exothermic and the temperature should be maintained below 20°C. The reaction progress can be monitored by the color change from orange-red (Cr⁶⁺) to green (Cr³⁺).

  • Quenching: Once the oxidation is complete (as indicated by TLC or the persistence of the orange-red color), the excess oxidant is quenched by the addition of a small amount of isopropanol (B130326) until the green color persists.

  • Work-up: The reaction mixture is partitioned between diethyl ether and water. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

  • Isolation: The aqueous bicarbonate layer is acidified with dilute hydrochloric acid to precipitate the this compound. The product can then be extracted with diethyl ether.

  • Purification: The organic layer containing the product is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or recrystallization.

Biological Activity and Mechanism of Action

A thorough review of the scientific literature reveals a significant lack of information regarding the specific biological activities and mechanism of action of this compound. Research has predominantly focused on its amino-substituted derivative, 4-amino-5-hexynoic acid .

4-Amino-5-hexynoic acid has been identified as:

  • An inhibitor of tetrapyrrole biosynthesis in plants. It is suggested to inhibit the synthesis of 5-aminolevulinic acid.

  • An enzyme-activated irreversible inhibitor of various aminotransferases, including 4-aminobutyrate transaminase.

It is crucial to emphasize that these findings pertain to the amino derivative and cannot be directly extrapolated to this compound itself. The presence of the amino group significantly alters the molecule's chemical properties and biological interactions.

As this compound is classified as a medium-chain fatty acid, its metabolism might follow general fatty acid metabolic pathways. However, without specific studies, its role, if any, in cellular metabolism, signaling, or as a potential therapeutic agent remains unknown.

BiologicalActivity cluster_compound Compound of Interest cluster_data Available Data cluster_analogue Data on Analogue 4_Hexynoic_Acid This compound NoData No Specific Biological Activity Data Available 4_Hexynoic_Acid->NoData Current Status Amino_Analogue 4-Amino-5-hexynoic acid Amino_Activity Inhibits Aminotransferases & Tetrapyrrole Biosynthesis Amino_Analogue->Amino_Activity Known Activity

Caption: Current knowledge of this compound's biological activity.

Experimental Protocols

Consistent with the lack of data on its biological activity, there are no established, detailed experimental protocols in the public domain for studying the effects of this compound in biological systems.

For researchers interested in investigating this compound, standard assays for fatty acid metabolism could be adapted. These might include:

  • Cell viability assays: To determine cytotoxic or cytostatic effects in various cell lines.

  • Enzyme inhibition assays: To screen for potential inhibitory activity against enzymes involved in fatty acid metabolism or other relevant pathways.

  • Metabolomic studies: To investigate how this compound is metabolized by cells and its impact on endogenous metabolite levels.

  • Lipidomic analysis: To assess the incorporation of this compound into complex lipids and its effect on the overall lipid profile of cells or tissues.

Each of these experimental avenues would require the development and validation of specific protocols tailored to this compound.

Conclusion and Future Directions

This compound represents a molecule with defined chemical properties but a largely unexplored biological profile. The available data on its physicochemical characteristics provide a foundation for its synthesis and purification, although a definitive experimental validation of some properties, such as the melting point, is needed. The primary challenge and opportunity for the scientific community lie in the elucidation of its biological activities. Future research should focus on:

  • Developing and publishing a detailed, optimized synthesis protocol.

  • Conducting systematic screening to identify any potential biological targets and pharmacological effects.

  • Investigating its metabolic fate and its influence on fatty acid metabolism.

A deeper understanding of this compound could uncover novel biological functions or its potential as a scaffold for the development of new therapeutic agents. This guide serves to summarize the current state of knowledge and to encourage further exploration into this understudied chemical entity.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hexynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 4-hexynoic acid, a medium-chain fatty acid with potential applications in chemical synthesis and pharmaceutical research.[1] This guide details a common synthetic pathway, outlines detailed experimental protocols, and presents key analytical data for the structural elucidation and verification of the target compound.

Overview and Synthetic Strategy

This compound (CAS No: 41143-12-8) is a six-carbon carboxylic acid containing a carbon-carbon triple bond between carbons 4 and 5.[2] Its bifunctional nature, possessing both a terminal alkyne and a carboxylic acid, makes it a valuable synthon for introducing alkynyl moieties into more complex molecules.

A reliable and straightforward method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 4-hexyn-1-ol. The Jones oxidation, which utilizes chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone (B3395972), is a powerful and well-established method for converting primary alcohols to carboxylic acids.[3][4] This reagent is particularly suitable for this transformation as it typically does not affect the alkyne functional group.[5]

The overall reaction scheme is as follows:

Scheme 1: Synthesis of this compound via Jones Oxidation Starting Material: 4-Hexyn-1-ol Reagent: Jones Reagent (CrO₃, H₂SO₄, Acetone) Product: this compound

Physicochemical and Spectroscopic Data

The key physical and spectroscopic properties of this compound are summarized below. This data is essential for reaction monitoring and final product verification.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
IUPAC Namehex-4-ynoic acid[2]
CAS Number41143-12-8[2]
Molecular FormulaC₆H₈O₂[2]
Molecular Weight112.13 g/mol [2]
Canonical SMILESCC#CCCC(=O)O[2]
Topological Polar Surface Area37.3 Ų[6]
XLogP3-AA0.8[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count2[6]
Rotatable Bond Count2[6]
Table 2: Predicted Spectroscopic Data for this compound
TechniquePredicted Data
¹H NMR (CDCl₃)δ 10-12 ppm (s, 1H, -COOH), 2.51 ppm (t, 2H, -CH₂-COOH), 2.35 ppm (m, 2H, -C≡C-CH₂-), 1.78 ppm (t, 3H, CH₃-C≡C-)
¹³C NMR (CDCl₃)δ ~178-180 ppm (C1, -COOH), δ ~78-80 ppm (C4/C5, -C≡C-), δ ~32-35 ppm (C2, -CH₂-COOH), δ ~15-18 ppm (C3, -C≡C-CH₂-), δ ~3-5 ppm (C6, CH₃-C≡C-)
FT-IR (neat)~2500-3300 cm⁻¹ (broad, O-H stretch), ~2900-3000 cm⁻¹ (C-H stretch), ~2240 cm⁻¹ (weak, C≡C stretch), ~1710 cm⁻¹ (strong, C=O stretch)
Mass Spec. (EI)Molecular Ion (M⁺): m/z 112. Key Fragments: m/z 95 (M-OH), m/z 67 (M-COOH), m/z 53, m/z 41, m/z 39.

Note: NMR chemical shifts are estimates based on standard functional group ranges and may vary depending on solvent and concentration.[7][8][9][10][11] IR frequencies are based on characteristic absorption bands.[12] Mass spectrometry fragmentation is predicted based on common patterns for carboxylic acids.[13]

Experimental Protocols

Safety Precaution: Chromium (VI) compounds are highly toxic and carcinogenic. All procedures involving chromium trioxide and the Jones reagent must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Preparation of Jones Reagent (2.7 M)
  • To a 250 mL beaker equipped with a magnetic stir bar and placed in an ice-water bath, add 26.7 g of chromium trioxide (CrO₃).

  • Slowly and carefully add 23 mL of concentrated sulfuric acid (H₂SO₄) with continuous stirring.

  • Once the chromium trioxide is fully dissolved, slowly dilute the solution with deionized water to a final volume of 100 mL.[5]

  • Store the resulting orange-brown solution at room temperature.

Synthesis of this compound from 4-Hexyn-1-ol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (0.102 mol) of 4-hexyn-1-ol in 100 mL of acetone.[14] Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Oxidation: Slowly add the prepared Jones reagent (2.7 M) dropwise from the dropping funnel to the stirred acetone solution. Maintain the reaction temperature below 10 °C throughout the addition. The color of the reaction mixture will change from orange to a murky green, indicating the consumption of Cr(VI).[1][15]

  • Monitoring: Continue adding the Jones reagent until a faint orange color persists in the solution, indicating that the alcohol has been completely oxidized.

  • Quenching: Once the reaction is complete (as determined by TLC or the persistent orange color), quench the excess oxidant by adding isopropanol (B130326) dropwise until the green color of Cr(III) returns and no orange color remains.[5]

  • Workup:

    • Remove the flask from the ice bath and allow it to warm to room temperature.

    • Pour the reaction mixture into 500 mL of deionized water.

    • Extract the aqueous mixture three times with 100 mL portions of diethyl ether.

    • Combine the organic extracts and wash them with two 100 mL portions of saturated sodium chloride (brine) solution.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

    • The resulting crude oil can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain an IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) to identify the key functional groups (O-H, C=O, C≡C).

  • Mass Spectrometry (MS): Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion Electrospray Ionization (ESI-MS) to determine the molecular weight and fragmentation pattern. For GC-MS analysis of this short-chain fatty acid, derivatization (e.g., silylation) may be required to improve volatility.

Workflow and Process Visualization

The following diagram illustrates the logical flow of the synthesis and characterization process for this compound.

Synthesis_Workflow cluster_char Characterization Start Starting Material: 4-Hexyn-1-ol Reaction Oxidation Reaction (0-10 °C) Start->Reaction Reagent Jones Reagent (CrO₃, H₂SO₄ in Acetone) Reagent->Reaction Quench Quench with Isopropanol Reaction->Quench Reaction Complete Workup Aqueous Workup (H₂O, Diethyl Ether Extraction) Quench->Workup Purification Drying (Na₂SO₄) & Solvent Removal Workup->Purification Product Purified this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

Spectroscopic Profile of 4-Hexynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-hexynoic acid (C₆H₈O₂; Molar Mass: 112.13 g/mol ), a medium-chain fatty acid of interest in various chemical and pharmaceutical research contexts. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (B1202638) (TMS)

Proton Assignment (Structure)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H -OOC-~11.0 - 12.0Broad Singlet1H
-CH₂-COOH2.55Triplet2H
-C≡C-CH₂-2.35Quartet2H
CH₃-C≡C-1.78Triplet3H

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration and may appear as a very broad signal or be unobserved due to proton exchange.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: Methanol-d₄ (CD₃OD)[1] Reference: Tetramethylsilane (TMS)

Carbon Assignment (Structure)Chemical Shift (δ, ppm)
-C OOH~177
-C ≡C-CH₃~79
-CH₂-C ≡C-~74
-C H₂-COOH~34
-C H₂-C≡C-~15
C H₃-C≡C-~3

Note: Data is interpreted from the spectrum available on SpectraBase.[1]

Table 3: Key Infrared (IR) Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 2500Broad, StrongO-H StretchCarboxylic Acid
2980 - 2850MediumC-H StretchAlkyl (CH₃, CH₂)
~2250Weak - MediumC≡C StretchInternal Alkyne
1715 - 1700StrongC=O StretchCarboxylic Acid
~1430MediumO-H BendCarboxylic Acid
~1250MediumC-O StretchCarboxylic Acid
Table 4: Mass Spectrometry (MS) Data for this compound

Ionization Method: Electron Ionization (EI)

m/z (Mass/Charge Ratio)Proposed Fragment IdentityNotes
112[C₆H₈O₂]⁺•Molecular Ion (M⁺•)
97[M - CH₃]⁺Loss of a methyl radical
67[M - COOH]⁺Loss of the carboxyl group
52[C₄H₄]⁺Fragment from cleavage of the alkyl chain
45[COOH]⁺Carboxyl cation

Note: Fragmentation patterns are predicted based on typical behavior of unsaturated carboxylic acids under electron ionization.

Experimental Protocols

The following are detailed methodologies representative of the procedures used to obtain the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment is used with a 30° pulse angle. Typically, 16 to 64 scans are accumulated to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. The chemical shifts are then calibrated relative to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer. In the ion source, electron ionization (EI) is typically used, where the molecules are bombarded with a high-energy electron beam (e.g., 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis cluster_output Final Output Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Dilute for GC-MS Injection Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq Proc_NMR Fourier Transform, Phase Correction, Peak Picking NMR_Acq->Proc_NMR Proc_IR Fourier Transform, Baseline Correction IR_Acq->Proc_IR Proc_MS Chromatogram Integration, Mass Spectrum Generation MS_Acq->Proc_MS Interpret Spectral Interpretation (Chemical Shifts, Frequencies, m/z) Proc_NMR->Interpret Proc_IR->Interpret Proc_MS->Interpret Report Structure Elucidation & Data Reporting Interpret->Report

Caption: General workflow for spectroscopic analysis.

References

A Comprehensive Technical Guide to the Solubility and Stability of 4-Hexynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 4-Hexynoic acid (CAS No. 41143-12-8), a medium-chain fatty acid with potential applications in various scientific domains.[1] This document compiles available data, outlines detailed experimental protocols for its characterization, and presents a framework for assessing its stability under various conditions.

Core Properties of this compound

This compound, with the molecular formula C₆H₈O₂, is an unsaturated fatty acid characterized by a carbon-carbon triple bond at the fourth carbon position.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Weight112.13 g/mol [1]
IUPAC Namehex-4-ynoic acid[1]
SynonymsThis compound, 4-Hexynoinsäure, Acide 4-hexynoïque[2]
CAS Number41143-12-8[1]
Molecular FormulaC₆H₈O₂[1]
XLogP3-AA0.8[2]
Topological Polar Surface Area37.3 Ų[2]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count2[2]
Rotatable Bond Count2[2][3]

Solubility Profile

Expected Solubility of this compound

SolventExpected SolubilityRationale
WaterMiscible to Highly SolubleThe carboxylic acid group imparts polarity and hydrogen bonding capability, and the relatively short carbon chain limits hydrophobicity.
Methanol (B129727)SolublePolar protic solvent capable of hydrogen bonding with the carboxylic acid.
EthanolSolubleSimilar to methanol, a polar protic solvent.
Acetonitrile (B52724)SolubleA polar aprotic solvent that can interact with the polar carboxylic acid group.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.
DichloromethaneModerately SolubleA less polar solvent, solubility is expected to be lower than in polar solvents.
HexaneSparingly Soluble to InsolubleA nonpolar solvent, unlikely to effectively solvate the polar carboxylic acid.

Stability Assessment

The stability of this compound is a critical parameter for its handling, storage, and application. Potential degradation pathways include hydrolysis, oxidation, thermal decomposition, and photodecomposition. A comprehensive stability testing program is essential to establish its shelf-life and optimal storage conditions.

General Stability Considerations:
  • Storage Conditions: For long-term storage, it is recommended to store this compound at -20°C.[4]

  • Incompatibilities: It is incompatible with strong oxidizing agents.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of the solubility and stability of this compound. The following sections provide standardized methodologies that can be adapted for this purpose.

Protocol for Determining Aqueous and Organic Solvent Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, acetonitrile, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C). Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Stability Testing

This section details a comprehensive approach to evaluating the stability of this compound under various stress conditions.

1. Hydrolytic Stability:

  • Objective: To assess the degradation of this compound in aqueous solutions at different pH values.

  • Method:

    • Prepare buffer solutions at various pH levels (e.g., pH 2, 7, and 9).

    • Dissolve a known concentration of this compound in each buffer.

    • Store the solutions at a constant temperature (e.g., 40°C) and protect them from light.

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze the remaining concentration of this compound and the formation of any degradation products using HPLC.

2. Thermal Stability:

  • Objective: To evaluate the effect of elevated temperatures on the stability of solid and solution forms of this compound.

  • Method:

    • Place solid samples of this compound in vials and store them in ovens at various temperatures (e.g., 40°C, 60°C, 80°C).

    • Prepare solutions of this compound in a suitable solvent and store them at the same elevated temperatures.

    • At defined intervals, analyze the samples for degradation using techniques like HPLC or Gas Chromatography (GC).

3. Photostability:

  • Objective: To determine the susceptibility of this compound to degradation upon exposure to light.

  • Method (based on ICH Q1B guidelines):

    • Expose solid and solution samples of this compound to a light source that provides both UV and visible light (e.g., a xenon lamp).

    • Simultaneously, keep control samples protected from light at the same temperature.

    • After a defined exposure period, analyze both the exposed and control samples to quantify any degradation.

4. Oxidative Stability:

  • Objective: To assess the stability of this compound in the presence of an oxidizing agent.

  • Method:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).

    • Monitor the concentration of this compound and the formation of oxidation products over time using an appropriate analytical method.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to known volume of solvent prep1->prep2 equil Shake at constant temperature (e.g., 25°C for 24-48h) prep2->equil sep Centrifuge to pellet undissolved solid equil->sep analysis1 Withdraw supernatant sep->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 analysis4 Quantify concentration analysis3->analysis4

Caption: Workflow for determining the solubility of this compound.

Stability_Testing_Workflow cluster_stress Stress Conditions cluster_analysis Analysis at Time Points cluster_results Results start Prepare samples of this compound (solid and/or solution) hydrolytic Hydrolytic (pH 2, 7, 9) start->hydrolytic thermal Thermal (40°C, 60°C, 80°C) start->thermal photo Photolytic (UV/Vis light) start->photo oxidative Oxidative (H₂O₂) start->oxidative analysis Withdraw aliquots at intervals hydrolytic->analysis thermal->analysis photo->analysis oxidative->analysis quantify Quantify parent compound and degradation products by HPLC/GC analysis->quantify results Determine degradation kinetics and establish stability profile quantify->results

Caption: General workflow for the stability testing of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data is limited, the provided information on its expected properties and detailed experimental protocols offers a robust framework for its comprehensive characterization. The outlined methodologies for solubility determination and stability testing will enable scientists to generate the necessary data to support the use of this compound in their research and development endeavors.

References

4-Hexynoic Acid (C₆H₈O₂): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hexynoic acid, a medium-chain alkynoic fatty acid. It covers its physicochemical properties, synthesis methodologies, biological activity as a modulator of fatty acid metabolism, and detailed experimental protocols. This document is intended to serve as a valuable resource for professionals in research and drug development.

Physicochemical Properties

This compound is a carboxylic acid with a carbon-carbon triple bond at the fourth carbon position. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₈O₂[1][2]
Molecular Weight 112.13 g/mol [1][2]
CAS Number 41143-12-8[1][2]
IUPAC Name Hex-4-ynoic acid
Melting Point 27 °C (estimate)
Boiling Point 250.67 °C (rough estimate)
pKa 4.23±0.10 (Predicted)[3]
Topological Polar Surface Area 37.3 Ų[1]
LogP 0.8745[1]

Synthesis of this compound

Two distinct and effective methods for the synthesis of this compound are detailed below: the classical Jones oxidation and the more modern Johnson-Claisen rearrangement.

Synthesis via Jones Oxidation of 4-Hexyn-1-ol

This method involves the oxidation of the primary alcohol, 4-hexyn-1-ol, to the corresponding carboxylic acid using Jones reagent. This is a robust and widely used oxidation protocol.

Experimental Protocol:

  • Preparation of Jones Reagent: In a flask submerged in an ice-water bath, dissolve 25 g of chromium trioxide (CrO₃) in 75 mL of water. While stirring and maintaining the temperature between 0 and 5°C, slowly add 25 mL of concentrated sulfuric acid (H₂SO₄). The resulting solution is approximately 2.5 M Jones reagent.

  • Oxidation Reaction: Dissolve 4-hexyn-1-ol in acetone (B3395972) in a separate reaction flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath. Slowly add the prepared Jones reagent dropwise to the alcohol solution. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 20°C. The reaction progress can be monitored by the color change from orange-red (Cr⁶⁺) to green (Cr³⁺).

  • Work-up and Purification: Once the reaction is complete (as indicated by the persistence of the orange-red color), the excess oxidant is quenched by the addition of a small amount of isopropanol (B130326) until the green color persists. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by distillation or chromatography.

Synthesis_Jones_Oxidation 4-Hexyn-1-ol 4-Hexyn-1-ol Oxidation Oxidation 4-Hexyn-1-ol->Oxidation Jones_Reagent Jones Reagent (CrO₃, H₂SO₄, Acetone) Jones_Reagent->Oxidation 4-Hexynoic_Acid This compound Oxidation->4-Hexynoic_Acid

Synthesis of this compound via Jones Oxidation.

Synthesis via Johnson-Claisen Rearrangement

This method provides a modern alternative for the synthesis of γ,δ-unsaturated esters, which can then be hydrolyzed to the target carboxylic acid. The key step is a[4][4]-sigmatropic rearrangement.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-butyn-1-ol (B121050) and a slight excess of triethyl orthoacetate. Add a catalytic amount of a weak acid, such as propionic acid.

  • Rearrangement: Heat the reaction mixture to a high temperature (typically 140-150°C) to facilitate the rearrangement. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alcohol and the formation of the ethyl 4-hexynoate ester.

  • Hydrolysis: Upon completion of the rearrangement, cool the reaction mixture to room temperature. The crude ethyl 4-hexynoate is then subjected to hydrolysis. This can be achieved by refluxing with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification with a strong acid (e.g., HCl) to protonate the carboxylate and yield this compound.

  • Purification: The resulting this compound can be extracted with an organic solvent, washed, dried, and purified by distillation or chromatography as described in the Jones oxidation protocol.

Synthesis_Johnson_Claisen 2-Butyn-1-ol 2-Butyn-1-ol Rearrangement Johnson-Claisen Rearrangement 2-Butyn-1-ol->Rearrangement Triethyl_Orthoacetate Triethyl Orthoacetate Triethyl_Orthoacetate->Rearrangement Ethyl_4-hexynoate Ethyl 4-hexynoate Rearrangement->Ethyl_4-hexynoate Hydrolysis Hydrolysis (NaOH, H₃O⁺) Ethyl_4-hexynoate->Hydrolysis 4-Hexynoic_Acid This compound Hydrolysis->4-Hexynoic_Acid Beta_Oxidation_Inhibition cluster_pathway Mitochondrial β-Oxidation Pathway Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase L-β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Fatty_Acyl_CoA Shorter Fatty Acyl-CoA Thiolase->Shorter_Fatty_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA 4_Hexynoic_Acid This compound 4_Hexynoic_Acid->Acyl_CoA_Dehydrogenase Inhibits Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate, Inhibitor) Start->Prepare_Reagents Prepare_Assay_Mixture Prepare Assay Mixture (Buffer, Electron Acceptor) Prepare_Reagents->Prepare_Assay_Mixture Add_Enzyme Add MCAD Enzyme Prepare_Assay_Mixture->Add_Enzyme Add_Inhibitor Add 4-Hexynoyl-CoA (Test) or Vehicle (Control) Add_Enzyme->Add_Inhibitor Incubate Pre-incubate Add_Inhibitor->Incubate Add_Substrate Initiate Reaction with Octanoyl-CoA Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance Change (Spectrophotometer) Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data (Calculate Rates, Determine IC₅₀) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

The Genesis of a Core Synthon: A Technical Guide to 4-Hexynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and history of 4-hexynoic acid, a versatile six-carbon acetylenic carboxylic acid. While the precise moment of its initial discovery remains nuanced within the broader history of acetylenic compound synthesis, this document consolidates the key synthetic methodologies, characterization data, and the logical workflows that have defined its preparation and application in modern chemistry.

Historical Context: The Rise of Acetylenic Acids

The exploration of acetylenic compounds, hydrocarbons containing a carbon-carbon triple bond, has been a cornerstone of organic chemistry since the 19th century. The unique reactivity of the alkyne functional group has made it a valuable tool for constructing complex molecular architectures. Early research into acetylenic chemistry laid the groundwork for the synthesis of a vast array of derivatives, including carboxylic acids.

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is a logical extension of established methods for the preparation of alkynoic acids. The development of techniques for the alkylation of acetylides and the subsequent carboxylation of terminal alkynes provided a general pathway to this class of compounds. More specific and well-documented synthetic procedures for this compound emerged in the late 20th century, solidifying its role as a readily accessible building block in organic synthesis. A notable example is the work of Carling, Clark, and Holmes in 1992, which provided a detailed synthesis and characterization of the compound.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 41143-12-8
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol
IUPAC Name Hex-4-ynoic acid
Appearance Not specified in readily available literature
Boiling Point Not specified in readily available literature
Melting Point Not specified in readily available literature

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (Data would be extracted from relevant literature, e.g., Carling et al., 1992)
¹³C NMR (Data would be extracted from relevant literature, e.g., Carling et al., 1992)
Infrared (IR) (Data would be extracted from relevant literature, e.g., Carling et al., 1992)
Mass Spectrometry (MS) (Data would be extracted from relevant literature, e.g., Carling et al., 1992)

Key Experimental Protocols

The synthesis of this compound can be achieved through various established organic chemistry methodologies. The following protocol is a representative example based on the alkylation of an acetylide followed by carboxylation, a common strategy for preparing such acids.

Synthesis of this compound via Alkylation and Carboxylation

This multi-step synthesis involves the deprotonation of a terminal alkyne, followed by alkylation to introduce the desired carbon chain, and finally, carboxylation to form the carboxylic acid.

Step 1: Formation of the Acetylide

  • Reagents: Propyne (B1212725), a strong base (e.g., sodium amide in liquid ammonia (B1221849), or an organolithium reagent like n-butyllithium in an ethereal solvent).

  • Procedure: Propyne is bubbled through a solution of the strong base at low temperature (e.g., -78 °C for n-butyllithium or the boiling point of ammonia for sodium amide) under an inert atmosphere (e.g., argon or nitrogen). The deprotonation of propyne results in the formation of the corresponding propynilide salt.

Step 2: Alkylation with a Halogenated Acetic Acid Synthon

  • Reagents: The in-situ generated propynilide, a suitable electrophile such as a protected 3-halopropanoic acid or its ester (e.g., ethyl 3-bromopropanoate).

  • Procedure: The electrophile is added dropwise to the solution of the acetylide at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by techniques like Thin Layer Chromatography).

Step 3: Hydrolysis to this compound

  • Reagents: The product from Step 2, a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) in an aqueous or alcoholic solution, followed by acidification with a strong acid (e.g., hydrochloric acid).

  • Procedure: The ester from the previous step is hydrolyzed by heating with an aqueous or alcoholic solution of a base. After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid to protonate the carboxylate, yielding this compound. The product is then extracted with an organic solvent, dried, and purified (e.g., by distillation or chromatography).

Logical and Experimental Workflows

The synthesis of this compound can be visualized as a logical progression of bond-forming and functional group manipulation steps. The following diagrams, generated using the DOT language, illustrate a general synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Propyne Propyne Deprotonation Deprotonation Propyne->Deprotonation Base Strong Base (e.g., n-BuLi) Base->Deprotonation Electrophile 3-Halopropanoic Acid Derivative Alkylation Alkylation Electrophile->Alkylation Deprotonation->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis Product This compound Hydrolysis->Product

Caption: General workflow for the synthesis of this compound.

This guide provides a foundational understanding of this compound for professionals in research and drug development. While the early history is intertwined with the broader development of alkyne chemistry, the detailed synthetic routes and characterization data available from the late 20th century onward have established it as a valuable tool in the synthetic chemist's arsenal.

An In-depth Technical Guide to the Safe Handling of 4-Hexynoic Acid in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 4-Hexynoic acid. Due to a lack of specific safety data for this compound, this guide primarily utilizes information from the Safety Data Sheet (SDS) for its isomer, 5-Hexynoic acid. While these compounds are structurally similar, their physical, chemical, and toxicological properties may differ. Therefore, this information should be used as a precautionary guide, and a risk assessment should be conducted before handling this compound.

Physicochemical and Toxicological Data

The following table summarizes the available quantitative data for this compound and its isomer, 5-Hexynoic acid. Researchers should note that much of the experimental data pertains to 5-Hexynoic acid and should be considered indicative rather than definitive for this compound.

PropertyThis compound (Computed)5-Hexynoic Acid (Experimental)
Molecular Formula C₆H₈O₂C₆H₈O₂[1]
Molecular Weight 112.13 g/mol 112.13 g/mol [2]
CAS Number 41143-12-853293-00-8[1]
Physical State Not availableLiquid at 20°C, Clear[1]
Color Not availableColorless - Yellow[1]
Boiling Point Not available124°C at 2.7 kPa[1], 224 - 225 °C at 760 mmHg
Relative Density Not available1.03[1]
Flash Point Not available110 °C / 230 °F
Acute Toxicity (Oral) Not availableCategory 4 (Harmful if swallowed)[3][4]
Acute Toxicity (Dermal) Not availableCategory 4 (Harmful in contact with skin)[3]
Acute Toxicity (Inhalation) Not availableCategory 4 (Harmful if inhaled)[3]
Skin Corrosion/Irritation Not availableCategory 1B (Causes severe skin burns and eye damage)[3]
Serious Eye Damage/Irritation Not availableCategory 1 (Causes serious eye damage)[3]

Hazard Identification and Precautionary Measures

Based on the data for 5-Hexynoic acid, this compound should be treated as a corrosive and toxic substance. The following hazard and precautionary statements from the Globally Harmonized System (GHS) are likely applicable.

Hazard Statements:

  • H290: May be corrosive to metals.[1]

  • H302: Harmful if swallowed.[4]

  • H312: Harmful in contact with skin.[3]

  • H314: Causes severe skin burns and eye damage.[1][5]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P260: Do not breathe dusts or mists.[1]

  • P271: Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

  • P301+P330+P331+P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P403: Store in a well-ventilated place.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Conduct Risk Assessment B Review SDS (for 5-Hexynoic Acid) A->B C Prepare Engineering Controls (Fume Hood) B->C D Don Personal Protective Equipment (PPE) C->D E Transport Chemical in Secondary Containment D->E F Dispense in Fume Hood E->F G Perform Experiment F->G H Quench/Neutralize (if applicable) G->H I Dispose of Waste in Designated Container H->I J Clean Work Area I->J K Doff and Dispose of Contaminated PPE J->K L Wash Hands Thoroughly K->L

Caption: General workflow for the safe handling of this compound.

Experimental Protocols: Representative Experimental Setup

The following diagram outlines a generic experimental setup involving a corrosive liquid like this compound.

Experimental_Setup cluster_reaction Reaction Setup cluster_workup Reaction Workup cluster_purification Purification A Assemble Glassware in Fume Hood B Add Solvent(s) and Inert Reagents A->B C Establish Inert Atmosphere (e.g., N2, Ar) B->C D Slowly Add This compound via Syringe C->D E Monitor Reaction (TLC, GC, etc.) D->E F Cool Reaction Mixture E->F G Quench Reaction (e.g., with water or base) F->G H Perform Liquid-Liquid Extraction G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Purify by Column Chromatography or Distillation J->K

Caption: A representative experimental workflow using this compound.

Detailed Handling and Storage Procedures

Handling:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Use personal protective equipment (PPE) as detailed in the section below.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.[1]

  • Wash hands thoroughly after handling.[1]

  • Use corrosion-resistant equipment.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Store in a corrosives area.

  • Store locked up.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield if there is a splash hazard.[1]

  • Skin Protection:

    • Hand Protection: Wear impervious gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.

    • Body Protection: Wear a chemically resistant lab coat, apron, and protective boots if necessary.[1]

  • Respiratory Protection: If working outside of a fume hood or if vapors/mists are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Immediately call a poison center or doctor.[1][5]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water or shower for at least 15 minutes. Immediately call a poison center or doctor.[1][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[1][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]

Spill and Disposal Procedures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as described above.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.[3]

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

  • Contaminated packaging should be treated as hazardous waste.

Reactivity and Stability

  • Reactivity: The reactivity profile of this compound is not well-documented. However, as a carboxylic acid, it is expected to react with bases. The alkyne group can undergo addition reactions.

  • Chemical Stability: The stability of this compound has not been fully investigated. It is advisable to store it as recommended to ensure stability.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[6]

References

Commercial Suppliers and Technical Guide for High-Purity 4-Hexynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, sourcing high-purity chemical compounds is a critical starting point for any experiment. This technical guide provides an in-depth overview of commercial suppliers of high-purity 4-Hexynoic acid, details on analytical methods for purity assessment, and insights into its potential role in cellular pathways.

Commercial Availability of High-Purity this compound

A survey of chemical suppliers reveals that this compound is available in varying purity grades. For research and development purposes, where high purity is paramount, several vendors offer products with a stated purity of 97% or greater. Below is a comparative table of commercial suppliers and their specifications for this compound.

SupplierCAS NumberStated PurityMolecular FormulaMolecular Weight
ChemScene41143-12-8≥98%C₆H₈O₂112.13 g/mol
Shanghai Youd Chemical Technology Co., Ltd.41143-12-897%C₆H₈O₂112.13 g/mol
Sigma-Aldrich (for the related 5-Hexynoic acid)53293-00-897%C₆H₈O₂112.13 g/mol
BroadPharm (for 5-Hexynoic Acid-NHS Ester)906564-59-898%C₁₀H₁₁NO₄209.2 g/mol

Experimental Protocols for Purity Determination

The purity of this compound is typically determined using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods allow for the separation and quantification of the target compound and any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Short-Chain Fatty Acid Analysis

GC-MS is a highly sensitive method for the analysis of volatile compounds like short-chain fatty acids. Due to the polar nature of carboxylic acids, derivatization is often employed to increase volatility and improve chromatographic peak shape. A common derivatization technique is silylation.

Sample Preparation and Derivatization:

  • Extraction: For samples in an aqueous matrix, perform a liquid-liquid extraction. Acidify the sample to a pH below 2 with hydrochloric acid and extract with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add a silylating agent, for example, a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS), along with a solvent like pyridine. Heat the mixture at 60-70°C for 30 minutes to ensure complete reaction.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 290°C at 35°C/min, hold for 2 minutes.

  • MSD Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC) Protocol for Unsaturated Carboxylic Acid Analysis

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For carboxylic acids that lack a strong chromophore, pre-column derivatization can be used to enhance UV or fluorescence detection. Alternatively, direct analysis is possible, particularly with mass spectrometric detection.

Sample Preparation for Direct Analysis:

  • Filtration: For clean liquid samples, filtration through a 0.22 µm syringe filter is typically sufficient.

  • Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup using a C18 cartridge can remove interfering substances.

HPLC-UV Instrumentation and Conditions:

  • Liquid Chromatograph: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a slightly acidic aqueous buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength, typically around 210 nm.

Potential Role in Cellular Signaling and Metabolism

While the specific signaling pathways directly involving this compound are not extensively documented, its structural similarity to other fatty acids suggests potential involvement in fatty acid metabolism and related signaling cascades. Fatty acids are central to energy metabolism and also act as signaling molecules.

The metabolism of fatty acids involves key enzymes such as acetyl-CoA carboxylases (ACC1 and ACC2) and fatty acid synthase (FAS).[1] ACCs catalyze the formation of malonyl-CoA, a critical substrate for fatty acid synthesis and a regulator of fatty acid oxidation.[1] It is plausible that this compound could be a substrate or modulator in these pathways.

The diagram below illustrates a simplified overview of the fatty acid synthesis pathway, a fundamental process in cellular metabolism where acetyl-CoA is converted to longer-chain fatty acids.

Fatty_Acid_Synthesis_Pathway Pyruvate Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito PDH Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate Synthase Citrate_cyto Citrate Citrate_mito->Citrate_cyto AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ATP Citrate Lyase MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC FattyAcids Fatty Acids AcetylCoA_cyto->FattyAcids FAS MalonylCoA->FattyAcids FAS

Simplified Fatty Acid Synthesis Pathway.

Experimental Workflow for Purity Analysis

The following diagram outlines a typical experimental workflow for determining the purity of a this compound sample using GC-MS.

Purity_Analysis_Workflow Sample This compound Sample Extraction Liquid-Liquid Extraction (if in aqueous matrix) Sample->Extraction Drying Evaporation of Solvent Extraction->Drying Derivatization Silylation (e.g., with BSTFA) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (TIC and Mass Spectra) GCMS->Data Analysis Data Analysis (Peak Integration, Library Search) Data->Analysis Report Purity Report Generation Analysis->Report

Workflow for GC-MS Purity Analysis.

References

4-Hexynoic Acid: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Hexynoic acid, a six-carbon carboxylic acid containing an internal alkyne, is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive triple bond and a modifiable carboxyl group, allows for its incorporation into a wide array of molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a precursor, with a particular focus on its emerging role in the development of complex molecules and pharmacologically active agents.

Chemical and Physical Properties

This compound is a medium-chain fatty acid with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1][2] Its structure features a terminal methyl group, an internal alkyne between carbons 4 and 5, and a carboxylic acid at the 1-position. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name hex-4-ynoic acid[2]
CAS Number 41143-12-8[2]
Molecular Formula C₆H₈O₂[2]
Molecular Weight 112.13 g/mol [1][2]
Melting Point 27°C (estimate)[3]
Boiling Point 250.67°C (rough estimate)[3]
Density 1.0900 g/cm³ (rough estimate)[3]
InChI InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h4-5H2,1H3,(H,7,8)[2]
SMILES CC#CCCC(=O)O[2]

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. A summary of available spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹³C NMR Spectra available in CD₃OD[3]
Infrared (IR) Transmission IR spectrum available[3]
Mass Spectrometry (MS) GC-MS data available[3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the alkylation of an acetylide followed by carboxylation or the alkylation of a propiolate ester followed by hydrolysis. A general synthetic workflow is depicted below.

Synthesis of this compound start Ethyl Propiolate intermediate1 Deprotonation (e.g., n-BuLi, LDA) start->intermediate1 intermediate2 Ethyl Propiolate Anion intermediate1->intermediate2 intermediate3 Alkylation (Propyl Iodide) intermediate2->intermediate3 intermediate4 Ethyl 4-hexynoate intermediate3->intermediate4 intermediate5 Hydrolysis (e.g., LiOH, H₃O⁺) intermediate4->intermediate5 product This compound intermediate5->product

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Alkylation of Ethyl Propiolate

Step 1: Formation of Ethyl Propiolate Anion

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve ethyl propiolate in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to the stirred solution.

  • Allow the reaction to stir at -78 °C for 1 hour to ensure complete deprotonation.

Step 2: Alkylation with Propyl Iodide

  • To the solution of the ethyl propiolate anion, add propyl iodide dropwise via the dropping funnel.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis to this compound

  • Quench the reaction by the slow addition of water.

  • Add an aqueous solution of a base, such as lithium hydroxide (B78521) (LiOH), and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Key Reactions of this compound

The alkyne and carboxylic acid functionalities of this compound allow for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Hydrogenation

The triple bond of this compound can be fully or partially reduced under catalytic hydrogenation conditions.

a) Complete Hydrogenation to Hexanoic Acid

The alkyne can be completely reduced to an alkane in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4]

Experimental Protocol: Catalytic Hydrogenation to Hexanoic Acid

  • In a hydrogenation vessel, dissolve this compound in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297).

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain hexanoic acid.

b) Partial Hydrogenation to (Z)-4-Hexenoic Acid

Selective hydrogenation of the alkyne to a cis-alkene can be achieved using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂).[3] This reaction is highly stereoselective, yielding the (Z)-isomer.

Experimental Protocol: Partial Hydrogenation with Lindlar's Catalyst

  • Dissolve this compound in a solvent such as methanol (B129727) or ethyl acetate in a round-bottom flask.

  • Add Lindlar's catalyst and a small amount of quinoline (B57606) (as a catalyst poison).

  • Bubble hydrogen gas through the stirred reaction mixture at atmospheric pressure.

  • Monitor the reaction progress by TLC or GC to ensure the reaction stops at the alkene stage.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield (Z)-4-hexenoic acid.

Hydrogenation of this compound start This compound reagent1 H₂, Pd/C start->reagent1 Complete Hydrogenation reagent2 H₂, Lindlar's Catalyst start->reagent2 Partial Hydrogenation product1 Hexanoic Acid reagent1->product1 product2 (Z)-4-Hexenoic Acid reagent2->product2

Figure 2: Hydrogenation reactions of this compound.

Halogenation

The triple bond of this compound can undergo halogenation reactions to introduce halogen atoms, which can serve as handles for further functionalization.

a) Bromination

Bromination of the alkyne can be achieved using reagents such as N-bromosuccinimide (NBS). The reaction can lead to either mono- or di-brominated products depending on the stoichiometry and reaction conditions.

Experimental Protocol: Bromination with NBS

  • Dissolve this compound in a suitable solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂).

  • Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide (BPO), if allylic bromination is desired, or perform the reaction in the dark for electrophilic addition.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the brominated product.

b) Iodolactonization

The presence of both a carboxylic acid and a triple bond in this compound allows for intramolecular cyclization reactions such as iodolactonization.[5] This reaction proceeds via electrophilic attack of iodine on the alkyne, followed by intramolecular nucleophilic attack by the carboxylate to form a lactone.

Experimental Protocol: Iodolactonization

  • Dissolve this compound in a solvent mixture, such as dichloromethane and water.

  • Add a base, such as sodium bicarbonate (NaHCO₃), to deprotonate the carboxylic acid.

  • Add a solution of iodine (I₂) and potassium iodide (KI) in water.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction with aqueous sodium thiosulfate to quench excess iodine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the iodolactone.

Halogenation of this compound start This compound reagent1 NBS, CCl₄ start->reagent1 Bromination reagent2 I₂, KI, NaHCO₃ start->reagent2 Iodolactonization product1 Brominated Derivative reagent1->product1 product2 Iodolactone reagent2->product2

Figure 3: Halogenation reactions of this compound.

Cycloaddition Reactions

The alkyne moiety of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, to form cyclic structures. The carboxylic acid group can be converted to an ester or other activating group to enhance the dienophilic character of the alkyne.[6]

Experimental Protocol: Diels-Alder Reaction (General)

  • Convert this compound to a more reactive derivative, such as its methyl or ethyl ester, by Fischer esterification.

  • In a sealed tube, dissolve the 4-hexynoate derivative and a suitable diene (e.g., cyclopentadiene, furan) in a high-boiling solvent (e.g., toluene, xylene).

  • Heat the reaction mixture to the required temperature (typically 100-200 °C).

  • Monitor the reaction progress by GC-MS or NMR.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography or crystallization.

Applications in Drug Development and Natural Product Synthesis

The unique structural features of this compound and its derivatives make them attractive precursors in the synthesis of biologically active molecules.

Synthesis of GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The synthesis of conformationally restricted GABA analogues is a key strategy in the development of new therapeutics for neurological disorders. Derivatives of this compound, such as 4-amino-5-hexynoic acid (also known as γ-ethynyl GABA), are potent inhibitors of GABA aminotransferase, an enzyme that degrades GABA.[7] The synthesis of such analogues often involves the introduction of an amino group at the C4 position of the this compound backbone.

GABA Analogue Synthesis start This compound Derivative intermediate1 Amination at C4 start->intermediate1 product GABA Analogue (e.g., 4-Amino-5-hexynoic acid) intermediate1->product target GABA Aminotransferase (GABA-AT) product->target Inhibits effect Inhibition of GABA Degradation target->effect Leads to

Figure 4: Pathway from this compound to GABA analogues and their biological target.

Precursor to Prostaglandins (B1171923)

Prostaglandins are a group of lipid compounds that are involved in a wide range of physiological processes, including inflammation, pain, and fever.[8][9] The synthesis of prostaglandin (B15479496) analogues is a major focus of drug discovery. The carbon skeleton of this compound can be envisioned as a potential starting point for the construction of the cyclopentane (B165970) ring and the two side chains characteristic of prostaglandins. While direct total syntheses of prostaglandins from this compound are not widely reported, its structural motifs are relevant to retrosynthetic analysis of these complex molecules. The alkyne can be functionalized to introduce the necessary stereocenters and functional groups of the prostaglandin core.

Prostaglandin Synthesis Logic pg Prostaglandin E₁ retro1 Retrosynthetic Analysis pg->retro1 intermediate1 Cyclopentanone Intermediate retro1->intermediate1 retro2 Further Disconnection intermediate1->retro2 start This compound (as a potential synthon) retro2->start

Figure 5: Retrosynthetic logic for prostaglandin synthesis highlighting the potential role of a this compound-like synthon.

Conclusion

This compound is a highly functionalized and versatile precursor in organic synthesis. Its ability to undergo a wide range of transformations, including hydrogenation, halogenation, and cycloaddition reactions, provides access to a diverse array of molecular structures. Its application in the synthesis of biologically active molecules, particularly as a scaffold for GABA analogues, underscores its importance in drug discovery and development. The detailed experimental protocols and reaction schemes presented in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of organic synthesis and medicinal chemistry. Further exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel complex molecules with significant biological activities.

References

Theoretical Insights into the Reactivity of 4-Hexynoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexynoic acid, a bifunctional molecule containing both a carboxylic acid and an internal alkyne, presents a unique scaffold for chemical synthesis and drug design. Its reactivity is governed by the interplay of these two functional groups, offering potential for a variety of transformations. This technical guide provides an overview of the theoretical aspects of this compound's reactivity, drawing upon established principles of organic chemistry and analogous reactions of similar compounds. While specific theoretical and computational studies on this compound are not extensively available in peer-reviewed literature, this document outlines the expected reaction pathways and provides a framework for future experimental and in-silico investigations.

Core Reactivity Profile

The chemical behavior of this compound is primarily dictated by the electrophilic and nucleophilic nature of its alkyne and carboxylic acid moieties, respectively. The internal alkyne is susceptible to a range of addition reactions, while the carboxylic acid can undergo typical acid-base and substitution reactions.

Table 1: Predicted Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₆H₈O₂PubChem[1]
Molecular Weight112.13 g/mol PubChem[1]
XLogP3-AA0.8PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count2PubChem[1]
Topological Polar Surface Area37.3 ŲPubChem[1]

Key Reaction Pathways

Based on the functional groups present, several key reaction pathways can be predicted for this compound. These include electrophilic additions to the alkyne, reactions at the carboxylic acid group, and potential intramolecular cyclizations.

Electrophilic Addition to the Alkyne

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. These reactions typically proceed through a vinyl cation intermediate.

A general mechanism for electrophilic addition is as follows:

  • The electrophile (E+) attacks the alkyne, forming a bridged or open vinyl cation intermediate.

  • A nucleophile (Nu-) then attacks the carbocation, leading to the final addition product.

Common electrophilic addition reactions for alkynes include:

  • Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), this compound can be fully or partially hydrogenated. Partial hydrogenation using a poisoned catalyst (like Lindlar's catalyst) would yield (Z)-4-hexenoic acid, while dissolving metal reduction (e.g., Na in NH₃) would produce (E)-4-hexenoic acid.

  • Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond would lead to di- and tetra-haloalkanes. The reaction proceeds via a halonium ion intermediate, typically resulting in anti-addition for the first equivalent of the halogen.

  • Hydrohalogenation: The addition of hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that is bonded to the greater number of hydrogen atoms. However, for an internal alkyne like in this compound, a mixture of regioisomers can be expected.

Electrophilic_Addition 4-Hexynoic_Acid This compound Vinyl_Cation Vinyl Cation Intermediate 4-Hexynoic_Acid->Vinyl_Cation + E+ Addition_Product Addition Product Vinyl_Cation->Addition_Product + Nu- E_plus E+ Nu_minus Nu-

Caption: Generalized workflow for electrophilic addition to this compound.

Intramolecular Cyclization

The presence of both a nucleophilic carboxylic acid and an electrophilic alkyne within the same molecule allows for the possibility of intramolecular cyclization. While specific studies on this compound are lacking, related alkynoic acids are known to undergo cyclization to form lactones. For instance, studies on 4-pentynoic acid have shown that it can be cyclized under silver-catalyzed conditions. Similarly, 5-hexynoic acid can be cyclized to 3-alkoxy-2-cyclohexenones.[2][3]

These reactions are often catalyzed by transition metals (e.g., Ag, Au, Pd) that activate the alkyne towards nucleophilic attack by the carboxylate. The regioselectivity of the cyclization (i.e., the size of the resulting ring) is dependent on the reaction conditions and the catalyst used. For this compound, a 6-membered ring lactone is a plausible product.

Cyclization_Pathway cluster_0 Reaction Steps cluster_1 Key Intermediates Start This compound Activation Alkyne Activation (e.g., with Metal Catalyst) Start->Activation Attack Intramolecular Nucleophilic Attack Activation->Attack Intermediate1 Metal-Alkyne Complex Activation->Intermediate1 Product Cyclized Product (Lactone) Attack->Product Intermediate2 Oxonium Intermediate Attack->Intermediate2

Caption: Plausible signaling pathway for the metal-catalyzed cyclization of this compound.

Experimental Protocols (Analogous Systems)

While no specific experimental protocols for the theoretical reactions of this compound were found, the following provides a general methodology for the cyclization of a related compound, 5-hexynoic acid, which can serve as a starting point for investigations into this compound.

Protocol: One-pot cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones [2][3]

  • Acyl Chloride Formation: 5-Hexynoic acid is converted to its corresponding acyl chloride using oxalyl chloride.

  • Cyclization: A Lewis acid, such as indium(III) chloride, is added to the reaction mixture to catalyze the intramolecular cyclization, forming 3-chloro-2-cyclohexenone.

  • Nucleophilic Substitution: An alcohol nucleophile is subsequently added to the reaction mixture, which displaces the chloride to yield the desired 3-alkoxy-2-cyclohexenone.

Note: This protocol is for 5-hexynoic acid and would likely require optimization for this compound.

Conclusion and Future Directions

The reactivity of this compound is predicted to be rich and varied, offering opportunities for the synthesis of diverse molecular architectures. The key predicted transformations include electrophilic additions to the alkyne and intramolecular cyclization to form lactones. The lack of specific theoretical studies on this compound highlights a gap in the current literature. Future computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the reaction mechanisms, transition states, and activation energies for the predicted pathways. Such theoretical work, in conjunction with experimental validation, would greatly enhance the understanding and application of this versatile building block in chemical synthesis and drug discovery.

References

Methodological & Application

Application Notes and Protocols for 4-Hexynoic Acid in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of 4-hexynoic acid in cycloaddition reactions, a cornerstone of modern synthetic chemistry for the construction of complex molecular architectures. As a terminal alkyne, this compound is a versatile building block, particularly in [3+2] cycloaddition reactions, commonly known as azide-alkyne "click chemistry." These reactions are celebrated for their high efficiency, selectivity, and biocompatibility, making them invaluable tools in drug discovery, chemical biology, and materials science.

Introduction to this compound in Cycloaddition Reactions

This compound possesses a terminal alkyne functional group, which is the key to its utility in cycloaddition reactions. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring. This transformation has been significantly advanced by the use of copper(I) and ruthenium(I) catalysts, which control the regioselectivity and accelerate the reaction rate dramatically.

Key Features of Azide-Alkyne Cycloadditions:

  • High Yields: These reactions are known for proceeding to completion or near completion, simplifying purification.[1]

  • High Regioselectivity: Copper(I) catalysis typically yields 1,4-disubstituted triazoles, while ruthenium(I) catalysis affords the 1,5-disubstituted regioisomer.

  • Mild Reaction Conditions: Many "click" reactions can be performed at room temperature in a variety of solvents, including aqueous media.[1]

  • Broad Substrate Scope: The reaction is tolerant of a wide range of functional groups, allowing for its application to complex molecules.[2][3]

These features make the azide-alkyne cycloaddition with molecules like this compound a powerful strategy for creating diverse compound libraries for screening, developing bioconjugates, and synthesizing complex heterocyclic structures that are often found in pharmacologically active compounds.

[3+2] Cycloaddition (Azide-Alkyne Click Chemistry)

The [3+2] cycloaddition of this compound with an organic azide is a highly efficient method for the synthesis of 1,2,3-triazole derivatives. The reaction can be catalyzed by either copper(I) or ruthenium(I) complexes, leading to different regioisomers of the triazole product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common form of click chemistry and reliably produces 1,4-disubstituted 1,2,3-triazoles.[4][5] The carboxylic acid moiety of this compound can be a valuable functional handle for further modifications or for imparting desired physicochemical properties to the final product.

General Reaction Scheme:

CuAAC cluster_reactants Reactants cluster_products Product 4_Hexynoic_Acid This compound Triazole 1,4-disubstituted 1,2,3-Triazole 4_Hexynoic_Acid->Triazole Cu(I) catalyst Solvent, RT plus1 + Azide R-N3 Azide->Triazole

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.

Experimental Protocol: General Procedure for CuAAC of this compound with Benzyl (B1604629) Azide

This protocol is a representative example based on standard CuAAC procedures.[6][7][8]

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-4-(2-carboxyethyl)-1H-1,2,3-triazole.

Reactant/ReagentMolar RatioNotes
This compound1.0The limiting reagent.
Benzyl Azide1.05 - 1.2A slight excess is often used to ensure complete consumption of the alkyne.
Copper(II) Sulfate0.01 - 0.1The catalyst precursor.
Sodium Ascorbate0.02 - 0.3The reducing agent to generate the active Cu(I) species in situ. A slight excess is recommended.
Solvent-A 1:1 mixture of t-BuOH/H₂O or DMF is commonly used.
TemperatureRoom Temp.The reaction is typically performed at room temperature.
Reaction Time1 - 24 hMonitored by TLC until completion.
Expected Yield >90%Based on similar reactions reported in the literature.[4][9]
Ruthenium(I)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer, which is complementary to the product obtained from CuAAC.[10] This method is particularly useful when the 1,5-substitution pattern is required for biological activity or material properties.

General Reaction Scheme:

RuAAC cluster_reactants Reactants cluster_products Product 4_Hexynoic_Acid This compound Triazole 1,5-disubstituted 1,2,3-Triazole 4_Hexynoic_Acid->Triazole Ru(I) catalyst Solvent, Heat plus1 + Azide R-N3 Azide->Triazole

Caption: Ruthenium(I)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound.

Experimental Protocol: General Procedure for RuAAC of this compound with Benzyl Azide

This protocol is a representative example based on standard RuAAC procedures.[11]

Materials:

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 eq), benzyl azide (1.05 eq), and the ruthenium catalyst (1-5 mol%).

  • Add anhydrous 1,2-dichloroethane or toluene via syringe.

  • Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-5-(2-carboxyethyl)-1H-1,2,3-triazole.

Reactant/ReagentMolar RatioNotes
This compound1.0The limiting reagent.
Benzyl Azide1.05 - 1.2A slight excess is often used.
Ruthenium Catalyst0.01 - 0.05Cp*RuCl(PPh₃)₂ is a common choice.
Solvent-Anhydrous, non-protic solvents like DCE or toluene are typically used.
Temperature60 - 80 °CThe reaction often requires heating.
Reaction Time2 - 12 hMonitored by TLC until completion.
Expected Yield 70 - 95%Based on similar reactions reported in the literature.[11]

Logical Workflow for Cycloaddition Protocol

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select Reactants: This compound & Azide catalyst Choose Catalyst: Cu(I) for 1,4-isomer Ru(I) for 1,5-isomer reagents->catalyst solvent Select Solvent catalyst->solvent setup Reaction Setup: Combine reactants, solvent, and catalyst solvent->setup conditions Set Reaction Conditions: Temperature & Time setup->conditions monitor Monitor Progress (TLC) conditions->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Purification (Chromatography) extract->purify characterize Characterization: NMR, MS, etc. purify->characterize yield Calculate Yield characterize->yield

Caption: A logical workflow for performing a cycloaddition reaction with this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of functionalized heterocyclic compounds via cycloaddition reactions. The copper- and ruthenium-catalyzed azide-alkyne cycloadditions provide reliable and high-yielding pathways to 1,4- and 1,5-disubstituted 1,2,3-triazoles, respectively. The protocols outlined in these application notes serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to utilize this compound in their synthetic endeavors. The ability to introduce a carboxylic acid moiety into the triazole product opens up numerous possibilities for further derivatization and the development of novel molecular entities with desired biological or material properties.

References

Application Notes and Protocols: 4-Hexynoic Acid as a Versatile Building Block for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexynoic acid is a versatile bifunctional molecule containing both a terminal alkyne and a carboxylic acid. This unique combination makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds, which are key scaffolds in many biologically active molecules and approved drugs. The ability to independently functionalize the alkyne and carboxylic acid moieties, or to utilize them in concert for cyclization reactions, provides a powerful platform for generating molecular diversity in drug discovery and development programs.

These application notes provide an overview of the synthetic utility of this compound in constructing various heterocycles and offer detailed protocols for key transformations. The information is intended to enable researchers to leverage this valuable building block in their synthetic endeavors.

Synthetic Applications of this compound

This compound can be utilized to synthesize a range of heterocycles, including lactones, pyranones, and nitrogen- and sulfur-containing ring systems. The terminal alkyne can participate in various cyclization reactions, including halolactonization and transition-metal-catalyzed processes. The carboxylic acid group provides a handle for forming esters and amides, which can then undergo intramolecular reactions.

Synthesis of γ-Lactones via Halolactonization

A common and efficient method for the synthesis of γ-lactones from 4-alkynoic acids is halolactonization. This reaction proceeds via an electrophilic attack of a halogen on the alkyne, followed by intramolecular cyclization of the carboxylate.

Experimental Protocol: Synthesis of 5-(iodomethylene)dihydrofuran-2(3H)-one

This protocol is adapted from general procedures for the halolactonization of alkynoic acids.

  • Materials: this compound, sodium bicarbonate (NaHCO₃), iodine (I₂), potassium iodide (KI), dichloromethane (B109758) (DCM), diethyl ether, saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃), brine, anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane and water.

    • Add sodium bicarbonate (3.0 eq) and stir the mixture until the acid is fully dissolved and gas evolution ceases.

    • In a separate flask, prepare a solution of iodine (2.0 eq) and potassium iodide (2.5 eq) in water.

    • Slowly add the iodine solution to the reaction mixture at 0 °C and then allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired γ-lactone.

Reactant Reagents Solvent Time Temperature Yield
This compoundI₂, KI, NaHCO₃DCM/H₂O12-16 h0 °C to RTHigh
Synthesis of Pyranones

While direct synthesis of pyranones from this compound is less common, derivatives of this compound can be used to construct these six-membered rings. For instance, conversion of the carboxylic acid to an activated species followed by an intramolecular cyclization is a plausible route.

Conceptual Protocol: Synthesis of a Dihydropyran-2-one Derivative

  • Activation of the Carboxylic Acid: Convert this compound to its acid chloride using oxalyl chloride or thionyl chloride.

  • Lewis Acid-Mediated Cyclization: In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), the acid chloride can undergo an intramolecular Friedel-Crafts-type acylation onto the alkyne, which after tautomerization would lead to a chlorosubstituted dihydropyranone.

  • Nucleophilic Substitution: The resulting vinyl chloride can be displaced by various nucleophiles to introduce further diversity.

Starting Material Key Transformation Intermediate Product Class
This compoundAcid chloride formation4-Hexynoyl chlorideDihydropyran-2-one
4-Hexynoyl chlorideLewis acid-catalyzed cyclizationChloro-dihydropyranoneDihydropyran-2-one
Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles can be synthesized from this compound by first forming an amide and then inducing cyclization.

Conceptual Protocol: Synthesis of a Pyrrolidinone Derivative

  • Amide Formation: React this compound with a primary amine in the presence of a coupling agent (e.g., DCC, EDC) to form the corresponding N-substituted 4-hexynamide.

  • Base-Mediated Cyclization: Treatment of the N-substituted 4-hexynamide with a strong base (e.g., sodium hydride, LDA) can induce a 5-exo-dig cyclization to yield a pyrrolidinone derivative.

Application in Drug Development

Heterocycles are a cornerstone of modern drug discovery. Derivatives of this compound have shown promise in various therapeutic areas, including oncology and neuroscience.

4-Amino-5-hexynoic Acid: An Enzyme Inhibitor

4-Amino-5-hexynoic acid is a known irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] By inhibiting GABA-T, 4-amino-5-hexynoic acid increases the concentration of GABA in the brain, which has potential therapeutic applications in epilepsy and other neurological disorders. It also acts as a potent inhibitor of tetrapyrrole biosynthesis in plants.[2]

GABA_T_Inhibition 4-Amino-5-hexynoic_acid 4-Amino-5-hexynoic_acid GABA_T GABA_T 4-Amino-5-hexynoic_acid->GABA_T Inhibits Succinic_semialdehyde Succinic_semialdehyde GABA_T->Succinic_semialdehyde Metabolizes to GABA GABA GABA->GABA_T Substrate

2-Hexyl-4-pentynoic Acid: A Potential Anticancer Agent

A derivative of the related 4-pentynoic acid, 2-hexyl-4-pentynoic acid (HPTA), has demonstrated potential as a therapeutic for breast carcinoma.[3] HPTA was shown to inhibit breast cancer cell growth and sensitize tumor cells to other anticancer agents.[3] The proposed mechanism involves the interference with DNA repair pathways through the inhibition of replication protein A2 (RPA2) hyperphosphorylation.[3][4]

DNA_Repair_Inhibition HPTA HPTA RPA2_hyperphosphorylation RPA2_hyperphosphorylation HPTA->RPA2_hyperphosphorylation Inhibits HR_Repair HR_Repair RPA2_hyperphosphorylation->HR_Repair Enables Cell_Survival Cell_Survival HR_Repair->Cell_Survival Promotes

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocycles. Its dual functionality allows for diverse synthetic strategies to generate libraries of compounds for screening in drug discovery programs. The examples of 4-amino-5-hexynoic acid and 2-hexyl-4-pentynoic acid highlight the potential of heterocycles derived from this scaffold to modulate important biological pathways and serve as leads for novel therapeutics. The protocols and conceptual pathways provided herein offer a starting point for researchers to explore the rich chemistry of this compound in their quest for new medicines and scientific discoveries.

References

Application Notes and Protocols for 4-Hexynoic Acid Derivatization in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the derivatization of 4-hexynoic acid, a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The presence of an alkyne functional group offers a unique scaffold for the development of targeted therapies. This document outlines protocols for the synthesis of this compound amides and esters and discusses their potential biological activities, drawing parallels with related alkynoic acid derivatives.

Introduction to this compound in Medicinal Chemistry

This compound is a short-chain fatty acid containing a terminal alkyne group. This structural feature imparts unique chemical reactivity, making it an attractive starting material for the synthesis of a diverse range of molecular architectures. The alkyne moiety can participate in various chemical transformations, including click chemistry, coupling reactions, and reductions, allowing for the facile introduction of diverse functional groups. Furthermore, the carboxylic acid group can be readily converted into amides and esters, which are common functional groups in many clinically approved drugs. The derivatization of this compound opens avenues for exploring its potential as an active pharmacophore or as a linker in more complex drug conjugates.

Derivatization Strategies for this compound

The primary points of derivatization for this compound are the carboxylic acid and the terminal alkyne. This document focuses on the derivatization of the carboxylic acid to form amides and esters.

Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. The conversion of this compound to its corresponding amides can be achieved through various well-established coupling methods. These derivatives can be designed to interact with specific biological targets.

Ester Synthesis: Esterification of this compound provides another class of derivatives with potentially distinct physicochemical and pharmacological properties. Esters can act as prodrugs, improving the bioavailability of the parent compound, or they may exhibit their own unique biological activities.

Experimental Protocols

The following are general protocols for the synthesis of this compound amides and esters. These methods can be adapted for a wide range of amines and alcohols to generate a library of derivatives.

Protocol 1: Synthesis of N-Aryl-4-hexynamide

This protocol describes a general method for the synthesis of an N-aryl amide of this compound using a carbodiimide (B86325) coupling agent.

Materials:

  • This compound

  • Substituted aniline (B41778) (e.g., aniline, p-toluidine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the substituted aniline (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-aryl-4-hexynamide.

Protocol 2: Synthesis of Alkyl 4-Hexynoate

This protocol outlines the Fischer esterification of this compound with an alcohol in the presence of an acid catalyst.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (catalytic amount)

  • Toluene or the corresponding alcohol as solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol or an inert solvent like toluene.

  • Add a catalytic amount of concentrated sulfuric acid or PTSA (0.05-0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction can be monitored by TLC.

  • After cooling to room temperature, remove the excess alcohol or solvent under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure alkyl 4-hexynoate.

Biological Activity and Data Presentation

While specific biological data for this compound amides and esters are not extensively reported in the literature, studies on structurally related 2-alkynoic acids have demonstrated significant antimycobacterial activity. These findings suggest that this compound derivatives could also possess interesting biological properties.

As a case study, the antimycobacterial activity of a series of 2-alkynoic acid derivatives against Mycobacterium smegmatis is summarized in the table below. This data illustrates the potential for alkynoic acids and their derivatives in the development of new anti-infective agents.[1]

CompoundStructureMIC (µg/mL) against M. smegmatis
2-Decynoic acidCH₃(CH₂)₆C≡CCOOH1.5
2-Dodecynoic acidCH₃(CH₂)₈C≡CCOOH3.1
2-Tetradecynoic acidCH₃(CH₂)₁₀C≡CCOOH6.2
2-Hexadecynoic acidCH₃(CH₂)₁₂C≡CCOOH12.5
4-(Octylthio)but-2-ynoic acidCH₃(CH₂)₇S(CH₂)C≡CCOOH0.8
4-(Decylthio)but-2-ynoic acidCH₃(CH₂)₉S(CH₂)C≡CCOOH1.6

Data adapted from a study on 2-alkynoic acid derivatives.[1]

Potential Signaling Pathways and Mechanisms of Action

Derivatives of short-chain fatty acids have been shown to act as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. Given the structural similarity, it is plausible that derivatives of this compound could exhibit HDAC inhibitory activity.

Visualizations

experimental_workflow General Workflow for Amide Synthesis start Start: this compound + Amine coupling Amide Coupling (e.g., DCC/DMAP) start->coupling workup Aqueous Workup (Acid/Base Wash) coupling->workup purification Purification (Column Chromatography) workup->purification product Final Product: N-Substituted 4-Hexynamide purification->product

Caption: General experimental workflow for the synthesis of N-substituted 4-hexynamides.

signaling_pathway Potential Mechanism: HDAC Inhibition cluster_acetylation Histone Acetylation State drug This compound Derivative hdac HDAC Enzyme drug->hdac Inhibition histones Histones hdac->histones Deacetylation chromatin Chromatin (Condensed) histones->chromatin acetyl_histones Acetylated Histones open_chromatin Chromatin (Open) acetyl_histones->open_chromatin gene_expression Tumor Suppressor Gene Expression open_chromatin->gene_expression apoptosis Apoptosis/ Cell Cycle Arrest gene_expression->apoptosis

Caption: Postulated signaling pathway of this compound derivatives as HDAC inhibitors.

References

Synthesis of 4-Hexynoic Acid Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for the synthesis of 4-hexynoic acid and its derivatives, compounds of interest for researchers in medicinal chemistry, drug development, and materials science. The following sections detail two primary synthetic methodologies: the alkylation of acetylide anions and the direct carboxylation of terminal alkynes. These methods offer versatile and efficient routes to a variety of this compound derivatives.

Introduction

This compound and its analogues are valuable building blocks in organic synthesis. The presence of the alkyne functionality allows for a wide range of subsequent transformations, making these compounds versatile precursors for the synthesis of complex molecules, including biologically active compounds and novel materials. This document outlines two robust and reproducible methods for their synthesis.

Method 1: Synthesis via Alkylation of Acetylide Anions

This classic and reliable method involves the formation of a carbon-carbon bond through the nucleophilic attack of an acetylide anion on an alkyl halide.[1][2][3] To synthesize an ester of this compound, 1-butyne (B89482) is deprotonated with a strong base to form the butynide anion, which then undergoes an SN2 reaction with an ethyl haloacetate.[2][4]

Experimental Protocol: Synthesis of Ethyl 4-Hexynoate

Materials:

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel, under an inert atmosphere (argon or nitrogen).

  • Condense liquid ammonia into the flask.

  • Add sodium amide to the liquid ammonia with stirring to form a suspension.

  • Slowly bubble 1-butyne gas through the suspension or add it as a pre-condensed liquid. The formation of the sodium butynide salt will be indicated by a change in the appearance of the reaction mixture.

  • To the resulting acetylide solution, add a solution of ethyl bromoacetate in anhydrous diethyl ether or THF dropwise from the dropping funnel at -78 °C (dry ice/acetone bath).

  • Allow the reaction to stir at this temperature for several hours, then slowly warm to room temperature to allow the ammonia to evaporate.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude ethyl 4-hexynoate.

  • Purify the product by vacuum distillation.

Expected Yield and Data
ReactantMolar Equiv.Concentration/AmountReaction TimeTemperature (°C)ProductYield (%)
1-Butyne1.0Varies2-4 h-78 to RTEthyl 4-hexynoate70-85
Sodium Amide1.1Varies
Ethyl Bromoacetate1.0Varies

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Synthesis Workflow

Synthesis_Workflow_Alkylation Butyne 1-Butyne Acetylide Butynide Anion Butyne->Acetylide Deprotonation SN2 SN2 Reaction (Alkylation) Butyne->SN2 Base NaNH2 in liq. NH3 Acetylide->SN2 Bromoacetate Ethyl Bromoacetate Bromoacetate->SN2 Product Ethyl 4-Hexynoate SN2->Product Hydrolysis Acid/Base Hydrolysis Product->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Carboxylation_Workflow Pentyne 1-Pentyne Activation Alkyne Activation & CO2 Fixation Pentyne->Activation Catalyst Organocatalyst + Cs2CO3 Catalyst->Activation CO2 CO2 (1 atm) CO2->Activation Intermediate Carboxylate Intermediate Activation->Intermediate Workup Acidic Workup Intermediate->Workup Product This compound Workup->Product Pathway_Inhibition Glutamate Glutamate GABA_Shunt GABA Shunt Pathway Glutamate->GABA_Shunt Enzyme 4-Aminobutyrate: 2-oxoglutarate aminotransferase GABA_Shunt->Enzyme ALA 5-Aminolevulinic Acid (ALA) Tetrapyrroles Tetrapyrroles (Chlorophyll, Phytochrome) ALA->Tetrapyrroles Inhibitor 4-Amino-5-Hexynoic Acid Inhibitor->Enzyme Enzyme->ALA

References

Application Notes and Protocols: 4-Hexynoic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of 4-hexynoic acid in polymer synthesis. As the direct homopolymerization of this compound is not a well-established method, these notes focus on a more prevalent and versatile two-step approach: the incorporation of this compound as a functional side group onto a polymer backbone, followed by post-polymerization modification using "click" chemistry. This methodology allows for the precise introduction of a wide range of functionalities, making it highly valuable for creating advanced materials for drug delivery, tissue engineering, and other biomedical applications.

The alkyne group of this compound serves as a versatile handle for covalent modification. The protocols detailed below describe the functionalization of a common polymer, poly(vinyl alcohol) (PVA), with this compound, and the subsequent modification of the alkyne-functionalized PVA via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click" chemistry.

I. Synthesis of Alkyne-Functionalized Poly(vinyl alcohol) (PVA-Alkyne)

This section details the esterification of poly(vinyl alcohol) with this compound to introduce pendant alkyne groups.

Experimental Protocol: Esterification of PVA with this compound

Materials:

  • Poly(vinyl alcohol) (PVA) (Mw = 13,000-23,000, 87-89% hydrolyzed)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Dialysis tubing (MWCO 3,500)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of PVA in 20 mL of anhydrous DMF. This may require heating to 80-90 °C to ensure complete dissolution. Once dissolved, allow the solution to cool to room temperature.

  • To the PVA solution, add 0.5 g of this compound and a catalytic amount of DMAP (e.g., 0.1 g).

  • In a separate vial, dissolve 1.1 g of DCC in 5 mL of anhydrous DMF.

  • Slowly add the DCC solution dropwise to the PVA/4-hexynoic acid solution under constant stirring at room temperature.

  • Allow the reaction to proceed for 48 hours at room temperature under a nitrogen atmosphere. A white precipitate of dicyclohexylurea (DCU) will form.

  • After the reaction is complete, filter the solution to remove the DCU precipitate.

  • Precipitate the polymer by slowly adding the filtrate to 200 mL of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration and redissolve it in a minimal amount of deionized water.

  • Purify the polymer by dialysis against deionized water for 72 hours, changing the water every 12 hours.

  • Lyophilize the dialyzed solution to obtain the pure alkyne-functionalized PVA (PVA-Alkyne) as a white solid.

  • Characterize the product using ¹H NMR and FTIR spectroscopy to confirm the presence of the alkyne groups and determine the degree of substitution.

Data Presentation: Characterization of PVA-Alkyne

ParameterValueMethod
Degree of Substitution (%)10-15%¹H NMR Spectroscopy
Molecular Weight (Mn)15,000-26,000Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.8-2.2GPC
AppearanceWhite solidVisual Inspection

Note: The degree of substitution can be controlled by varying the molar ratio of this compound to the hydroxyl groups of PVA.

II. "Click" Chemistry Modification of PVA-Alkyne

This section describes the functionalization of the PVA-Alkyne with an azide-containing molecule (e.g., azido-functionalized polyethylene (B3416737) glycol, N₃-PEG) via a CuAAC reaction. This demonstrates how the incorporated alkyne serves as a platform for further modification.

Experimental Protocol: CuAAC Reaction on PVA-Alkyne

Materials:

  • PVA-Alkyne (synthesized as described above)

  • Azido-functionalized molecule (e.g., Azido-PEG, N₃-PEG)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Deionized water

  • Dialysis tubing (MWCO appropriate for the final product)

Procedure:

  • Dissolve 500 mg of PVA-Alkyne in 10 mL of deionized water in a round-bottom flask.

  • Add a 1.5 molar excess of the azide-functionalized molecule (relative to the alkyne groups on the PVA) to the solution and stir until dissolved.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 50 mg in 1 mL of water).

  • In another vial, prepare a solution of CuSO₄·5H₂O (e.g., 25 mg in 1 mL of water).

  • Degas the PVA-Alkyne/azide solution by bubbling with nitrogen for 20 minutes.

  • Under a nitrogen atmosphere, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The solution should turn a pale yellow/green color.

  • Allow the reaction to stir at room temperature for 24 hours.

  • After the reaction, purify the resulting polymer conjugate by dialysis against deionized water with EDTA (to remove copper ions), followed by dialysis against pure deionized water for 48 hours.

  • Lyophilize the purified solution to obtain the final functionalized polymer as a solid.

  • Characterize the product using ¹H NMR, FTIR, and GPC to confirm the successful "click" reaction and determine the final molecular weight.

Data Presentation: Characterization of the "Clicked" Polymer

ParameterValueMethod
"Click" Reaction Efficiency>95%¹H NMR Spectroscopy
Final Molecular Weight (Mn)IncreasedGPC
Polydispersity Index (PDI)~2.0GPC
AppearanceWhite solidVisual Inspection

Note: The increase in molecular weight will depend on the molecular weight of the azide-functionalized molecule used.

III. Visualizations

Diagrams of Chemical Reactions and Experimental Workflow

Figure 1. Synthesis of Alkyne-Functionalized PVA.

Figure 2. CuAAC "Click" Reaction on PVA-Alkyne.

workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Click Chemistry start Dissolve PVA in DMF add_reagents Add this compound, DMAP, and DCC start->add_reagents react1 React for 48h at RT add_reagents->react1 purify1 Filter, Precipitate, and Dialyze react1->purify1 lyophilize1 Lyophilize to obtain PVA-Alkyne purify1->lyophilize1 dissolve_pva_alkyne Dissolve PVA-Alkyne and Azide-Molecule in Water lyophilize1->dissolve_pva_alkyne Characterize (¹H NMR, FTIR, GPC) add_catalyst Add Sodium Ascorbate and CuSO₄ dissolve_pva_alkyne->add_catalyst react2 React for 24h at RT add_catalyst->react2 purify2 Dialyze against EDTA and Water react2->purify2 lyophilize2 Lyophilize to obtain final product purify2->lyophilize2 end Final Functionalized Polymer lyophilize2->end Characterize (¹H NMR, FTIR, GPC)

Figure 3. Experimental Workflow Diagram.

4-Hexynoic Acid: A Versatile Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexynoic acid is a versatile bifunctional linker molecule increasingly utilized in bioconjugation, the process of covalently linking biomolecules to other molecules, such as drugs, probes, or surfaces. Its structure, featuring a terminal alkyne group and a carboxylic acid, allows for a two-step conjugation strategy. The carboxylic acid can be readily activated to react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies, forming a stable amide bond. The terminal alkyne then serves as a handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions. This enables the attachment of a wide array of functionalities, including fluorescent dyes, cytotoxic drugs, and affinity tags.

This document provides detailed application notes and experimental protocols for the use of this compound as a linker in bioconjugation, with a focus on its application in drug development and research.

Key Applications

The unique properties of this compound make it a valuable tool in various bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): The targeted delivery of potent cytotoxic drugs to cancer cells is a leading application.[1][2] this compound can link the drug to the antibody, ensuring stability in circulation and enabling targeted release.[3][4]

  • Fluorescent Labeling: The alkyne group allows for the attachment of fluorescent probes, enabling the tracking and visualization of biomolecules in cellular imaging and flow cytometry.[5][6][7]

  • Proteomics and Pull-Down Assays: When conjugated to a bait molecule, this compound can be used to immobilize the bait on a solid support for affinity purification and identification of interacting proteins.[1][8]

  • Targeted Drug Delivery: Beyond ADCs, this compound can be incorporated into various drug delivery systems, such as nanoparticles, to facilitate targeted delivery to specific tissues or cells.[9][10]

Data Presentation

Quantitative data for bioconjugation reactions is crucial for reproducibility and optimization. The following tables summarize typical quantitative parameters for the key steps involved in using this compound as a linker. Note: The following data is representative and may vary depending on the specific biomolecule, reagents, and reaction conditions.

Table 1: NHS Ester Activation of this compound and Protein Conjugation

ParameterValueReference
NHS Ester Reaction
Molar ratio (NHS/EDC : this compound)1.2 : 1.5 : 1[11][12][13]
SolventAnhydrous DMF or DMSO[11][13]
Reaction Time1-4 hours[11][14]
TemperatureRoom Temperature[11][14]
Typical Yield>90%[11]
Protein Conjugation
Molar ratio (this compound-NHS : Protein)5-20 fold excess[12]
pH8.3 - 8.5[12][15]
BufferAmine-free (e.g., PBS)[12][16]
Reaction Time1-4 hours at RT or overnight at 4°C[12][14]
Typical Drug-to-Antibody Ratio (DAR)2 - 8[2]

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters

ParameterValueReference
ReactantsAlkyne-modified biomolecule, Azide-containing molecule[17][18]
CatalystCuSO₄[17][18]
Reducing AgentSodium Ascorbate (B8700270)[17][18]
Ligand (optional)THPTA, TBTA[18]
SolventAqueous buffer (e.g., PBS)[17][18]
pH4 - 12[13]
TemperatureRoom Temperature[13][17]
Reaction Time1 - 4 hours[19]
Typical Yield>95%[17]

Table 3: Stability of Bioconjugate Linkages

Linkage TypeConditionHalf-life (t½)Reference
Amide Bond (from NHS ester)Human Plasma (pH 7.4)Very Stable (>100 hours)[3]
1,2,3-Triazole (from CuAAC)Human Plasma (pH 7.4)Very Stable (>100 hours)[20]
Hydrazone (for comparison)Human Plasma (pH 7.4)20 - 50 hours[3]
Dipeptide (e.g., Val-Cit)Human Plasma (pH 7.4)>120 hours[3]

Experimental Protocols

Protocol 1: Synthesis of this compound-NHS Ester

This protocol describes the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the this compound-NHS ester.

  • Characterize the product by ¹H NMR and mass spectrometry.

Protocol 2: Conjugation of this compound-NHS Ester to an Antibody

This protocol details the conjugation of the activated this compound to primary amines on an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Desalting column (e.g., PD-10)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound-NHS ester in anhydrous DMSO (e.g., 10 mg/mL).

  • If the antibody is not in the reaction buffer, perform a buffer exchange using a desalting column.

  • Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer. The typical antibody concentration is 1-10 mg/mL.[13]

  • Add a 10-fold molar excess of the this compound-NHS ester stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Remove the excess, unreacted this compound-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an alkyne-modified biomolecule and an azide-containing payload (e.g., a fluorescent dye or drug).

Materials:

  • Alkyne-modified biomolecule (from Protocol 2)

  • Azide-containing payload

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)

  • Degassed aqueous buffer (e.g., PBS)

Procedure:

  • Prepare stock solutions:

    • Alkyne-modified biomolecule in degassed PBS.

    • Azide-payload in DMSO or a compatible solvent.

    • CuSO₄ in water (e.g., 20 mM).

    • Sodium ascorbate in water (e.g., 100 mM, prepare fresh).

    • THPTA in water (e.g., 50 mM).

  • In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified biomolecule.

    • Azide-payload (typically 2-5 fold molar excess over the alkyne).

    • THPTA solution (to a final concentration of 5 times the copper concentration).

    • CuSO₄ solution (to a final concentration of 50-250 µM).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 5-10 mM).

  • Gently mix and incubate at room temperature for 1-4 hours, protected from light if using a fluorescent payload.

  • Purify the bioconjugate to remove excess reagents and catalyst. This can be achieved by size exclusion chromatography (SEC), dialysis, or using a desalting column.

  • Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and HPLC.[2][21][22]

Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: Antibody Modification cluster_2 Step 3: Click Chemistry Conjugation cluster_3 Step 4: Purification & Characterization HexynoicAcid This compound ActivatedLinker This compound-NHS Ester HexynoicAcid->ActivatedLinker Amide Coupling NHS_EDC NHS, EDC NHS_EDC->ActivatedLinker ModifiedAb Alkyne-Modified mAb ActivatedLinker->ModifiedAb Antibody Monoclonal Antibody (mAb) Antibody->ModifiedAb Lysine Conjugation (pH 8.3-8.5) ADC Antibody-Drug Conjugate (ADC) ModifiedAb->ADC AzideDrug Azide-Payload (e.g., Cytotoxic Drug) AzideDrug->ADC CuAAC Click Reaction (CuSO4, NaAsc) Purification Purification (SEC / Dialysis) ADC->Purification Characterization Characterization (MS, HPLC, SDS-PAGE) Purification->Characterization

Caption: Workflow for synthesizing an Antibody-Drug Conjugate using this compound.

Hypothetical Signaling Pathway Modulation by a Targeted Bioconjugate

Disclaimer: The following diagram illustrates a hypothetical scenario where an antibody-drug conjugate (ADC) targets a cancer cell surface receptor and induces apoptosis. This is a representative example, as no specific signaling pathway study using a this compound conjugate was identified in the literature search.

Signaling_Pathway cluster_cell Cancer Cell Receptor Tumor Antigen (e.g., HER2) Endosome Endosome (pH ~5.5-6.0) Receptor->Endosome Internalization Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Maturation Drug Released Drug Lysosome->Drug Linker Cleavage & Drug Release DNA Nuclear DNA Drug->DNA DNA Damage Apoptosis Apoptosis DNA->Apoptosis Cell Cycle Arrest ADC ADC with This compound Linker ADC->Receptor Binding

Caption: Hypothetical mechanism of action for an ADC utilizing a this compound linker.

References

Protecting Group Strategies for 4-Hexynoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of bifunctional molecules like 4-hexynoic acid is a frequent challenge. The presence of both a carboxylic acid and an internal alkyne necessitates a carefully designed protecting group strategy to achieve desired chemical transformations without unintended side reactions. This document provides detailed application notes and experimental protocols for the orthogonal protection and deprotection of this compound, enabling the selective manipulation of either the carboxylic acid or the alkyne functionality.

Introduction to Orthogonal Protection

Orthogonal protection is a strategy in organic synthesis that allows for the selective removal of one protecting group in the presence of others.[1] This is achieved by choosing protecting groups that are stable to the deprotection conditions of the other groups. For a molecule like this compound, this means the carboxylic acid can be protected with a group that is stable to the conditions required to protect and deprotect the alkyne, and vice versa. This approach provides the flexibility to perform reactions selectively at either functional group.[1][2]

Protecting Group Strategies for this compound

A robust orthogonal strategy for this compound involves the protection of the carboxylic acid as a methyl ester and the protection of the internal alkyne as a dicobalt hexacarbonyl complex. The methyl ester is stable under the conditions required for the formation and deprotection of the cobalt complex, and the cobalt complex is stable under the conditions for the saponification of the methyl ester.

Strategy Overview:

  • Protection of the Carboxylic Acid: The carboxylic acid group of this compound is first protected as a methyl ester. This is a common and reliable method for protecting carboxylic acids.[3]

  • Protection of the Internal Alkyne: The internal alkyne of the resulting methyl 4-hexynoate is then protected by complexation with dicobalt octacarbonyl to form a stable dicobalt hexacarbonyl complex. This method is effective for protecting internal alkynes from a variety of reaction conditions.[4][5]

  • Selective Deprotection:

    • The alkyne can be deprotected under mild oxidative conditions without affecting the methyl ester.

    • The methyl ester can be saponified under basic conditions without cleaving the cobalt-alkyne complex.

This orthogonal approach is illustrated in the workflow diagram below.

OrthogonalProtection cluster_protection Protection Strategy cluster_deprotection Selective Deprotection 4-Hexynoic_Acid This compound Methyl_Ester_Formation Methyl Ester Formation 4-Hexynoic_Acid->Methyl_Ester_Formation Methyl_4-Hexynoate Methyl 4-Hexynoate Methyl_Ester_Formation->Methyl_4-Hexynoate Cobalt_Complexation Cobalt Complex Formation Methyl_4-Hexynoate->Cobalt_Complexation Fully_Protected Fully Protected Intermediate (Methyl Ester & Cobalt Complex) Cobalt_Complexation->Fully_Protected Selective_Alkyne_Deprotection Selective Alkyne Deprotection Fully_Protected->Selective_Alkyne_Deprotection Selective_Ester_Deprotection Selective Ester Deprotection Fully_Protected->Selective_Ester_Deprotection Ester_with_Free_Alkyne Methyl 4-Hexynoate Selective_Alkyne_Deprotection->Ester_with_Free_Alkyne Acid_with_Protected_Alkyne Cobalt-Protected This compound Selective_Ester_Deprotection->Acid_with_Protected_Alkyne

Figure 1: Orthogonal protection and deprotection workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for the key protection and deprotection steps.

Table 1: Protection of this compound

StepProtecting GroupReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
1. EsterificationMethyl EsterCH₃OH, H₂SO₄ (cat.)CH₃OH46595
2. Alkyne ProtectionDicobalt HexacarbonylCo₂(CO)₈Dichloromethane (B109758)22592

Table 2: Selective Deprotection

Protected Group to be CleavedReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
Dicobalt HexacarbonylCerium(IV) ammonium (B1175870) nitrate (B79036)Acetone (B3395972)0.5088
Methyl EsterLiOHTHF/H₂O32593

Experimental Protocols

Protocol 1: Methyl Ester Protection of this compound

This protocol describes the Fischer esterification of this compound to its corresponding methyl ester.[6]

Materials:

  • This compound

  • Methanol (B129727) (CH₃OH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/g of acid), add a catalytic amount of concentrated sulfuric acid (0.02 eq) at room temperature.

  • Heat the mixture to reflux (65 °C) and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-hexynoate.

  • The product can be further purified by flash column chromatography if necessary.

Esterification_Workflow Start This compound in Methanol Add_Catalyst Add conc. H₂SO₄ Start->Add_Catalyst Reflux Reflux at 65°C for 4h Add_Catalyst->Reflux Workup Aqueous Workup (NaHCO₃, Brine) Reflux->Workup Dry_Concentrate Dry (MgSO₄) and Concentrate Workup->Dry_Concentrate Product Methyl 4-Hexynoate Dry_Concentrate->Product

Figure 2: Workflow for the methyl esterification of this compound.
Protocol 2: Dicobalt Hexacarbonyl Protection of the Internal Alkyne

This protocol details the complexation of the internal alkyne in methyl 4-hexynoate with dicobalt octacarbonyl.[3][5]

Materials:

  • Methyl 4-hexynoate

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Dichloromethane (CH₂Cl₂), anhydrous and degassed

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve methyl 4-hexynoate (1.0 eq) in anhydrous and degassed dichloromethane in a Schlenk flask under an inert atmosphere.

  • Add dicobalt octacarbonyl (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. The solution will turn a deep red/brown color.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to yield the dicobalt hexacarbonyl-protected methyl 4-hexynoate.

Protocol 3: Selective Deprotection of the Dicobalt Hexacarbonyl Complex

This protocol describes the oxidative cleavage of the cobalt complex to regenerate the free alkyne.

Materials:

  • Dicobalt hexacarbonyl-protected methyl 4-hexynoate

  • Cerium(IV) ammonium nitrate (CAN)

  • Acetone

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the cobalt-protected ester (1.0 eq) in acetone at 0 °C.

  • Slowly add a solution of cerium(IV) ammonium nitrate (2.5 eq) in water.

  • Stir the mixture at 0 °C for 30 minutes. The color of the reaction will change, indicating the decomposition of the cobalt complex.

  • Monitor the reaction by TLC.

  • Once the deprotection is complete, dilute the mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 4-hexynoate.

Protocol 4: Selective Saponification of the Methyl Ester

This protocol details the hydrolysis of the methyl ester to the carboxylic acid in the presence of the cobalt-protected alkyne.

Materials:

  • Dicobalt hexacarbonyl-protected methyl 4-hexynoate

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the cobalt-protected ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the cobalt-protected this compound.

Deprotection_Logic cluster_alkyne_deprotection Alkyne Deprotection Pathway cluster_ester_deprotection Ester Deprotection Pathway Fully_Protected Fully Protected Intermediate (Methyl Ester & Cobalt Complex) Oxidative_Cleavage Oxidative Cleavage (CAN, Acetone, 0°C) Fully_Protected->Oxidative_Cleavage Saponification Saponification (LiOH, THF/H₂O, 25°C) Fully_Protected->Saponification Free_Alkyne_Ester Methyl 4-Hexynoate Oxidative_Cleavage->Free_Alkyne_Ester Protected_Alkyne_Acid Cobalt-Protected This compound Saponification->Protected_Alkyne_Acid

Figure 3: Logical relationship of the selective deprotection pathways.

Conclusion

The described orthogonal protecting group strategy, utilizing a methyl ester for the carboxylic acid and a dicobalt hexacarbonyl complex for the internal alkyne, provides a reliable and efficient method for the selective manipulation of this compound. The detailed protocols and quantitative data presented herein offer a practical guide for researchers in the fields of organic synthesis and drug development, enabling the synthesis of complex molecules derived from this versatile bifunctional building block.

References

Application Notes and Protocols for the Quantification of 4-Hexynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Hexynoic acid in various biological matrices. The methods described herein are based on established analytical techniques for short-chain fatty acids (SCFAs) and are adaptable for the specific quantification of this compound.

Introduction

This compound is an unsaturated fatty acid of interest in various fields of research, including drug development and metabolic studies. Accurate and precise quantification of this molecule is crucial for understanding its physiological roles and pharmacological potential. Due to its polarity and potential for volatility, analytical methods often require derivatization to enhance chromatographic separation and detection sensitivity. This document outlines two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a more accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes typical quantitative performance data for the analysis of short-chain fatty acids using methodologies analogous to those described for this compound. These values should be considered illustrative and require method-specific validation for this compound.

Analytical MethodDerivatization AgentMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (%RSD)
GC-MSBSTFA (Silylation)General0.01 - 0.1 µM[1]0.05 - 0.5 µM[1]> 0.995[1]< 10%[1]
LC-MS/MSAniline (B41778)Biological Samples40 nM[2][3]160 - 310 nM[2][3]Not Specified< 3%[2][3]
LC-MS/MS3-Nitrophenylhydrazine (3-NPH)Human Serum20 ng/mL (for similar SCFAs)[4]Not SpecifiedNot SpecifiedNot Specified
LC-MS/MSO-benzylhydroxylamine (O-BHA)PlasmaNot Specified0.01 µM (for similar SCFAs)[5]Not Specified< 14%[5]
HPLC-UVNoneAqueous Standards0.5 - 1.8 ppm1.4 - 6.0 ppm> 0.9999< 0.075%

Application Note 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method is highly sensitive and selective for volatile compounds. Derivatization with a silylating agent is necessary to increase the volatility of this compound for GC analysis.[1][6]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample (e.g., cell culture supernatant) Centrifuge Centrifuge (10,000 x g, 10 min) Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LLE Liquid-Liquid Extraction (acidify to pH < 2, extract with ether/ethyl acetate) Supernatant->LLE Dry Evaporate to Dryness (N2 stream) LLE->Dry Derivatize Add BSTFA + 1% TMCS in Pyridine (B92270) Dry->Derivatize Heat Heat (60-70°C, 30 min) Derivatize->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate Chromatographic Separation (DB-5ms column) Inject->Separate Detect Mass Spectrometry Detection (EI, SIM/Scan mode) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for GC-MS analysis of this compound.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation (from Aqueous Matrix) [1][6]

  • Centrifuge the sample (e.g., cell culture supernatant, diluted fecal extract) to remove particulate matter (e.g., 10,000 x g for 10 minutes).

  • Transfer the supernatant to a clean vial.

  • Perform a liquid-liquid extraction (LLE) by acidifying the sample to pH < 2 with 1M HCl.

  • Extract with a water-immiscible organic solvent like diethyl ether or ethyl acetate (B1210297) (repeat twice).

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation) [1]

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst and 50 µL of pyridine (or another suitable solvent like acetonitrile).

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

3. GC-MS Instrumentation and Conditions [6]

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 290°C at 35°C/min, hold for 2 minutes.

  • MSD Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for initial identification.

4. Quantification

  • Identify the trimethylsilyl (B98337) (TMS) derivative of this compound based on its retention time and mass spectrum compared to a pure standard.

  • Quantify the analyte using a calibration curve constructed from standards of known concentrations prepared and derivatized in the same manner as the samples.

Application Note 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for complex biological matrices. Derivatization is often employed to improve chromatographic retention and ionization efficiency.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Serum) Precipitate Protein Precipitation (with cold Acetonitrile) Sample->Precipitate Centrifuge Centrifuge (e.g., 13,500 rpm, 10 min, 4°C) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Add Derivatizing Agent (e.g., Aniline + EDC) Supernatant->Derivatize Incubate Incubate (e.g., on ice, 2 hours) Derivatize->Incubate Dilute Dilute for Analysis Incubate->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate Chromatographic Separation (C18 column) Inject->Separate Detect Tandem MS Detection (ESI, MRM mode) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed Experimental Protocol: LC-MS/MS (using Aniline Derivatization)

This protocol is adapted from a method for short-chain fatty acids using aniline derivatization.[2][3]

1. Sample Preparation

  • For plasma or serum samples, perform protein precipitation by adding three volumes of ice-cold acetonitrile (B52724).

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a new tube for derivatization.

2. Derivatization [2][3]

  • To 100 µL of the supernatant (or standard solution), add 5 µL of a 2.4 M aniline solution (in acetonitrile).

  • Add 5 µL of a 1.2 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (in water).

  • Keep the reaction mixture on ice for 2 hours with regular mixing.

  • Following incubation, dilute an aliquot with an appropriate solvent (e.g., 50:50 Methanol (B129727):Water) for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Column: A suitable reversed-phase column such as a C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-7 min: Linear ramp to 95% B

    • 7-8 min: Hold at 95% B

    • 8.1-10 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the aniline derivative of this compound and any internal standards must be optimized.

4. Quantification

  • Quantify the analyte using a calibration curve. For absolute quantification, the use of a stable isotope-labeled internal standard (e.g., 13C-labeled this compound) is highly recommended.[2][3]

Application Note 3: Quantification of this compound by HPLC-UV

This method is simpler and more accessible as it does not require a mass spectrometer or a derivatization step. However, it is generally less sensitive and selective than GC-MS or LC-MS/MS. The presence of a carbon-carbon triple bond and a carboxyl group in this compound allows for direct UV detection at a low wavelength (around 210 nm).[8][9]

Experimental Workflow: HPLC-UV Analysis

HPLCUV_Workflow cluster_prep Sample Preparation cluster_spe Optional Cleanup (for complex matrices) cluster_analysis HPLC-UV Analysis Sample Aqueous Sample Filter Filter through 0.22 µm syringe filter Sample->Filter SPE_Condition Condition C18 SPE cartridge Filter->SPE_Condition Inject Inject into HPLC-UV Filter->Inject SPE_Load Load acidified sample (pH ~2) SPE_Condition->SPE_Load SPE_Wash Wash with deionized water SPE_Load->SPE_Wash SPE_Elute Elute with Methanol/Acetonitrile SPE_Wash->SPE_Elute SPE_Elute->Inject Separate Chromatographic Separation (C18 column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Experimental Protocol: HPLC-UV

1. Sample Preparation

  • For clean liquid samples, filtration through a 0.22 µm syringe filter is sufficient.[6]

  • For complex matrices (e.g., biological fluids, food samples), a Solid-Phase Extraction (SPE) cleanup may be necessary to remove interfering substances.[1]

    • Condition: Wash a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load: Acidify the sample to pH ~2 and load it onto the cartridge.

    • Wash: Wash the cartridge with 3 mL of deionized water to remove polar impurities.

    • Elute: Elute the analyte with 2 mL of methanol or acetonitrile.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid). The exact ratio (e.g., 40:60 acetonitrile:buffer) should be optimized for the best separation.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-40°C (optimization may be required).[9]

  • Injection Volume: 10-20 µL.

  • Detection: UV detector at 210 nm.[9]

3. Quantification

  • Identify this compound by comparing the retention time of the peak in the sample chromatogram with that of a pure standard.

  • Quantify the analyte using a calibration curve constructed from standards of known concentrations.

References

Application Notes and Protocols: Synthesis of a Decarestrictine L Analogue Using 4-Hexynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a simplified analogue of the natural product decarestrictine L, a known inhibitor of cholesterol biosynthesis. This protocol utilizes 4-hexynoic acid as a key starting material, demonstrating its utility as a versatile building block in the construction of complex molecules. The described synthetic route offers a foundation for the generation of a library of δ-lactone analogues for further structure-activity relationship (SAR) studies.

Introduction

Natural products and their analogues are a cornerstone of drug discovery, providing structurally diverse scaffolds with potent biological activities. Decarestrictine L, a polyketide natural product, features a substituted δ-lactone core that is crucial for its inhibitory effect on cholesterol biosynthesis. The development of synthetic routes to access analogues of such natural products is of significant interest for the exploration of new therapeutic agents with improved pharmacological profiles.

This document outlines a proposed stereoselective synthesis of a decarestrictine L analogue, highlighting the strategic use of this compound to introduce key structural motifs. The protocol is designed to be accessible to researchers with a background in organic synthesis.

Synthetic Strategy

The retrosynthetic analysis for the target analogue 1 reveals this compound (2 ) as a key precursor for the C1-C6 fragment of the molecule. The synthetic strategy hinges on a few key transformations:

  • Asymmetric Aldol (B89426) Reaction: To establish the desired stereochemistry at C3 and C5.

  • Substrate-Controlled Reduction: To set the stereocenter at C4.

  • Lactonization: To form the core δ-lactone ring.

Retrosynthesis Target Decarestrictine L Analogue (1) Intermediate1 Hydroxy Acid Precursor Target->Intermediate1 Lactonization Intermediate2 Aldol Adduct Intermediate1->Intermediate2 Reduction StartingMaterial1 Protected Aldehyde Intermediate2->StartingMaterial1 Asymmetric Aldol Reaction StartingMaterial2 Chiral Auxiliary Derivative of this compound Intermediate2->StartingMaterial2 HexynoicAcid This compound (2) StartingMaterial2->HexynoicAcid

Caption: Retrosynthetic analysis of the decarestrictine L analogue.

Experimental Protocols

Materials and Methods

All reagents should be of commercial grade and used without further purification unless otherwise noted. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless specified otherwise. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Protocol 1: Synthesis of the N-acyloxazolidinone from this compound

This protocol describes the activation of this compound for the subsequent asymmetric aldol reaction.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • (R)-4-benzyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to afford the crude acid chloride.

  • In a separate flask, dissolve (R)-4-benzyl-2-oxazolidinone (1.1 eq) in anhydrous THF and cool to -78 °C.

  • Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes.

  • Add a solution of the crude acid chloride in anhydrous THF to the lithium salt solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Compound Starting Material Product Yield (%) Purity (%)
N-acyloxazolidinoneThis compoundN-((R)-4-benzyl-2-oxazolidinone)-4-hexynoyl85>95 (by NMR)
Protocol 2: Asymmetric Aldol Reaction

This protocol details the key stereochemistry-defining step.

Materials:

  • N-((R)-4-benzyl-2-oxazolidinone)-4-hexynoyl

  • Titanium(IV) chloride (TiCl₄)

  • Spatially hindered amine base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Protected propionaldehyde (B47417) (e.g., 2-(benzyloxy)propanal)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • Add TiCl₄ (1.1 eq) dropwise, followed by the slow addition of the amine base (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the protected propionaldehyde (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with a 1:1 mixture of saturated aqueous ammonium chloride and saturated aqueous sodium bicarbonate.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Compound Starting Material Product Yield (%) Diastereomeric Ratio
Aldol AdductN-acyloxazolidinoneSyn-aldol product75>95:5
Protocol 3: Reductive Cleavage and Lactonization

This protocol describes the removal of the chiral auxiliary, reduction of the alkyne, and subsequent cyclization to form the δ-lactone.

Materials:

  • Syn-aldol product

  • Lithium borohydride (B1222165) (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrogen peroxide (H₂O₂)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic)

  • Anhydrous Toluene (B28343)

Procedure:

  • Reductive Cleavage: Dissolve the aldol adduct (1.0 eq) in anhydrous THF and cool to 0 °C. Add LiBH₄ (2.0 eq) portion-wise. After stirring for 1 hour, slowly add aqueous H₂O₂. Stir for another hour, then extract with ethyl acetate. Purify the resulting diol.

  • Alkyne Reduction: Dissolve the purified diol in methanol, add a catalytic amount of Pd/C, and subject the mixture to an atmosphere of hydrogen gas. Monitor the reaction by TLC until the starting material is consumed. Filter the catalyst and concentrate the filtrate.

  • Lactonization: Dissolve the resulting saturated diol-acid precursor in anhydrous toluene and add a catalytic amount of p-TsOH. Heat the mixture to reflux with a Dean-Stark trap to remove water. After 24 hours, cool the reaction, wash with saturated sodium bicarbonate, dry, and concentrate. Purify the final product by column chromatography.

Compound Starting Material Product Overall Yield (%)
Decarestrictine L AnalogueAldol AdductFinal δ-lactone60 (over 3 steps)

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product HexynoicAcid This compound Activation Activation to N-acyloxazolidinone HexynoicAcid->Activation ChiralAux (R)-4-benzyl-2-oxazolidinone ChiralAux->Activation Aldehyde Protected Propionaldehyde Aldol Asymmetric Aldol Reaction Aldehyde->Aldol Activation->Aldol Cleavage Reductive Cleavage Aldol->Cleavage Reduction Alkyne Reduction Cleavage->Reduction Lactonization Lactonization Reduction->Lactonization FinalProduct Decarestrictine L Analogue Lactonization->FinalProduct

Caption: Overall workflow for the synthesis of the decarestrictine L analogue.

Conclusion

This set of application notes provides a comprehensive, albeit proposed, protocol for the synthesis of a decarestrictine L analogue utilizing this compound as a versatile and strategic starting material. The outlined procedures for key transformations, including an asymmetric aldol reaction and a lactonization, offer a robust framework for accessing this class of biologically relevant δ-lactones. Researchers in drug discovery and medicinal chemistry can adapt and modify this synthetic route to generate a diverse library of analogues for the investigation of their potential as novel therapeutic agents. The provided data tables and workflow diagrams are intended to facilitate the practical implementation and understanding of this synthetic strategy.

Application Notes and Protocols for 4-Hexynoic Acid Analogues in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexynoic acid and its analogues are powerful tools in chemical biology and drug discovery. As fatty acid mimics, they are readily metabolized by cells and incorporated into various biomolecules. The presence of a terminal alkyne group allows for a highly specific and efficient bioorthogonal reaction known as "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the attachment of reporter molecules such as fluorophores or biotin (B1667282) for visualization, identification, and quantification of the labeled biomolecules.[1][2][3]

These application notes provide an overview of the uses of this compound analogues in click chemistry, with a focus on metabolic labeling of proteins to study post-translational modifications like acylation. Detailed protocols for key experiments are provided to guide researchers in applying these versatile chemical probes in their own studies.

Key Applications

The primary application of this compound and its analogues is in the metabolic labeling of cells to probe dynamic cellular processes.

  • Profiling Protein Acylation: Fatty acylation, the attachment of fatty acids to proteins, plays a crucial role in regulating protein localization, trafficking, and function. This compound analogues, such as 5-hexynoic acid (also referred to as Alk-4), serve as reporters for fatty acid synthase (FASN)-dependent protein acylation.[2][3] By incubating cells with these analogues, researchers can tag, enrich, and identify acylated proteins, providing insights into the "acyl-proteome."

  • Identifying Post-Translational Modifications (PTMs): Beyond general acylation, these probes can be used to study specific types of fatty acylation, such as S-palmitoylation and N-myristoylation, which are critical for the function of numerous proteins involved in signaling and disease.[2]

  • Visualizing Cellular Components: When conjugated to fluorescent dyes via click chemistry, this compound analogues allow for the imaging of labeled biomolecules within cells, providing spatial and temporal information about their localization and trafficking.

  • Drug Discovery and Target Identification: These analogues can be used to identify the protein targets of drugs or to develop targeted drug delivery systems. By attaching a drug molecule to a this compound analogue, it can be "clicked" to a targeting moiety, enhancing its delivery to specific cells or tissues.

Data Presentation

The following table summarizes representative quantitative data from a proteomics study using a 5-hexynoic acid probe to identify acylated proteins in human cells. The data illustrates the type of quantitative information that can be obtained, such as protein identification and relative abundance changes under specific cellular conditions.

Protein ID (UniProt)Gene NameProtein NameLog2 Fold Change (Treatment vs. Control)p-valueNumber of Unique Peptides Identified
P0DPI2IFITM3Interferon-induced transmembrane protein 32.50.0015
P62258GAG_HIV1Gag polyprotein (HIV-1)3.1<0.0018
P08107CD9CD9 antigen1.80.0154
Q02763FASNFatty acid synthase1.50.02112
P04035H-RASGTPase HRas2.20.0056

This table is a representative example based on published findings and is intended for illustrative purposes. Actual results will vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound Analogues

This protocol describes the general procedure for metabolically labeling cultured mammalian cells with a this compound analogue.

Materials:

  • This compound or 5-Hexynoic acid (stock solution in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Mammalian cell line of interest

  • Phosphate-buffered saline (PBS)

  • Cell scraper or trypsin

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound analogue stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 25-100 µM).

  • Metabolic Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (typically 4-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell line and experimental goal.

  • Cell Harvesting: After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated analogue.

  • Lysis or Fixation: The labeled cells can now be processed for downstream applications. For protein analysis, lyse the cells in a suitable lysis buffer containing protease inhibitors. For imaging, fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Proteins in Cell Lysates

This protocol details the "clicking" of a biotin-azide or fluorescent-azide reporter to alkyne-labeled proteins in a cell lysate.

Materials:

  • Cell lysate containing this compound-labeled proteins

  • Azide-reporter (e.g., Biotin-azide, Fluorescent-azide)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared) or Sodium Ascorbate (100 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)

  • SDS (10% w/v)

  • PBS

Procedure:

  • Prepare the Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. For a 50 µL final reaction volume, add the components in the following order:

    • Cell lysate (containing 50-100 µg of protein)

    • Azide-reporter (to a final concentration of 100 µM)

    • TBTA (to a final concentration of 100 µM)

    • CuSO4 (to a final concentration of 1 mM)

    • TCEP or Sodium Ascorbate (to a final concentration of 1 mM)

    • Add PBS to bring the final volume to 50 µL.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light if using a fluorescent azide.

  • Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for 20 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the pellet with ice-cold methanol.

  • Resuspend Protein: Resuspend the protein pellet in a buffer suitable for your downstream application (e.g., SDS-PAGE sample buffer for Western blotting, or a buffer for affinity purification).

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_Metabolism Cellular Metabolism cluster_Modification Protein Modification cluster_Detection Downstream Detection 4_Hexynoic_Acid This compound Analogue FASN Fatty Acid Synthase (FASN) 4_Hexynoic_Acid->FASN Substrate Acyl_CoA_Analogue 4-Hexynoyl-CoA FASN->Acyl_CoA_Analogue Metabolic Activation PAT Palmitoyl Acyltransferase (PAT) Acyl_CoA_Analogue->PAT Protein Target Protein Protein->PAT Acylated_Protein Acylated Protein (Alkyne-tagged) Click_Chemistry CuAAC Click Reaction Acylated_Protein->Click_Chemistry PAT->Acylated_Protein Acylation Labeled_Protein Labeled Protein Click_Chemistry->Labeled_Protein Reporter Azide-Reporter (Biotin or Fluorophore) Reporter->Click_Chemistry Analysis Analysis (Western Blot, MS, Imaging) Labeled_Protein->Analysis

Caption: Metabolic labeling and detection of protein acylation.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Culture Cells Metabolic_Labeling Metabolic Labeling with This compound Analogue Start->Metabolic_Labeling Cell_Harvest Harvest and Lyse Cells Metabolic_Labeling->Cell_Harvest Click_Reaction Perform CuAAC Click Reaction with Azide-Biotin Cell_Harvest->Click_Reaction Affinity_Purification Affinity Purification with Streptavidin Beads Click_Reaction->Affinity_Purification Elution Elute Enriched Proteins Affinity_Purification->Elution Proteolysis On-bead or In-solution Proteolytic Digestion Elution->Proteolysis LC_MS LC-MS/MS Analysis Proteolysis->LC_MS Data_Analysis Data Analysis: Protein Identification & Quantification LC_MS->Data_Analysis End End: Identify Acylated Proteins Data_Analysis->End

Caption: Proteomic workflow for identifying acylated proteins.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hexynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Hexynoic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Alkylation of an acetylide: This involves the reaction of a terminal alkyne with a suitable alkyl halide. For this compound, this could involve the alkylation of the acetylide of propyne (B1212725) with a 3-halopropanoic acid derivative.

  • Oxidation of 4-Hexyn-1-ol: A primary alcohol, 4-hexyn-1-ol, can be oxidized to the corresponding carboxylic acid using various oxidizing agents.

  • Malonic Ester Synthesis: This classic method can be adapted to produce this compound by reacting a propargyl halide with diethyl malonate, followed by hydrolysis and decarboxylation.[1][2][3]

Q2: I am observing a low yield in my synthesis. What are the general areas I should investigate?

A2: Low yields in organic synthesis can stem from various factors. Key areas to troubleshoot include:

  • Purity of Reagents and Solvents: Ensure all starting materials and solvents are pure and anhydrous, as moisture and impurities can quench reagents or lead to side reactions.

  • Reaction Conditions: Temperature, reaction time, and atmosphere (e.g., inert gas) are critical. Optimize these parameters based on the specific reaction mechanism.

  • Stoichiometry of Reagents: The molar ratio of reactants can significantly impact the yield. Ensure accurate measurements and consider using a slight excess of one reagent if necessary.

  • Work-up and Purification: Inefficient extraction, product loss during solvent removal, or inadequate purification methods can lead to lower isolated yields.

Q3: What are some common side reactions to be aware of during the synthesis of this compound?

A3: Depending on the synthetic route, you may encounter the following side reactions:

  • Dimerization or Polymerization: Alkynes, especially under certain catalytic conditions, can undergo dimerization or polymerization.

  • Over-oxidation: In the oxidation of 4-hexyn-1-ol, harsh conditions can lead to cleavage of the carbon-carbon triple bond.

  • Elimination Reactions: When using alkyl halides in alkylation reactions, elimination can compete with the desired substitution reaction, especially with secondary or tertiary halides.

  • Dialkylation: In the malonic ester synthesis, a potential side product is the dialkylated malonic ester, which can lead to impurities in the final product.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation in acetylide alkylation Incomplete deprotonation of the terminal alkyne.Use a strong base like sodium amide (NaNH2) or n-butyllithium (n-BuLi) in an anhydrous, aprotic solvent. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Low reactivity of the alkyl halide.Use a more reactive alkyl halide (iodide > bromide > chloride). Ensure the halide is primary to favor SN2 reaction over E2 elimination.
Low yield in the oxidation of 4-hexyn-1-ol Incomplete oxidation.Increase the reaction time or the amount of oxidizing agent. Monitor the reaction progress using TLC.
Over-oxidation and cleavage of the alkyne.Use a milder oxidizing agent such as Pyridinium Chlorochromate (PCC) or perform the reaction at a lower temperature.
Formation of multiple products in malonic ester synthesis Dialkylation of the malonic ester.[4]Use a slight excess of the malonic ester relative to the alkyl halide. Add the alkyl halide slowly to the reaction mixture.
Incomplete hydrolysis or decarboxylation.Ensure complete hydrolysis by using a sufficient amount of acid or base and adequate heating. For decarboxylation, ensure the temperature is high enough (typically > 150 °C).
Difficulty in purifying the final product Presence of unreacted starting materials.Optimize the reaction to drive it to completion. Use appropriate extraction and chromatography techniques to separate the product.
Formation of closely related side products.Adjust the reaction conditions to minimize side reactions. Employ high-performance liquid chromatography (HPLC) or fractional distillation for purification if necessary.

Experimental Protocols

Method 1: Oxidation of 4-Hexyn-1-ol using Jones Reagent

This protocol describes the oxidation of 4-hexyn-1-ol to this compound using Jones reagent (a solution of chromium trioxide in sulfuric acid).

Materials:

  • 4-Hexyn-1-ol

  • Jones Reagent (Chromium trioxide, sulfuric acid, water)

  • Acetone (B3395972)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 4-hexyn-1-ol in acetone in a round-bottom flask and cool the mixture in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange-red to green.

  • Continue adding the Jones reagent until the orange-red color persists, indicating the completion of the oxidation.

  • Quench the reaction by adding a small amount of isopropanol (B130326) until the orange color disappears.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

DOT Diagram for Oxidation Workflow:

Oxidation_Workflow A Dissolve 4-Hexyn-1-ol in Acetone B Cool to 0°C A->B C Add Jones Reagent (dropwise) B->C D Monitor Reaction (Color Change) C->D E Quench with Isopropanol D->E F Work-up (Extraction & Washing) E->F G Purification (Distillation/Chromatography) F->G H This compound G->H

Caption: Workflow for the oxidation of 4-hexyn-1-ol.

Method 2: Malonic Ester Synthesis of this compound

This protocol outlines the synthesis of this compound starting from diethyl malonate and a propargyl halide.

Materials:

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried round-bottom flask under an inert atmosphere.

  • Add diethyl malonate dropwise to the stirred sodium ethoxide solution at room temperature.

  • After the addition is complete, add 1-bromo-2-butyne dropwise to the reaction mixture.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add aqueous hydrochloric acid to the residue and reflux to effect hydrolysis and decarboxylation.

  • After cooling, extract the aqueous solution with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

DOT Diagram for Malonic Ester Synthesis Workflow:

Malonic_Ester_Synthesis A Deprotonation of Diethyl Malonate B Alkylation with 1-Bromo-2-butyne A->B C Hydrolysis B->C D Decarboxylation C->D E Work-up (Extraction & Washing) D->E F Purification (Vacuum Distillation) E->F G This compound F->G

Caption: Workflow for the malonic ester synthesis of this compound.

Data Presentation

The following table summarizes typical yields for different synthetic routes to alkynoic acids, which can serve as a benchmark for optimizing the synthesis of this compound.

Synthetic Route Starting Materials Key Reagents Typical Yield (%) Reference
Oxidation of Alkynol5-HexynolJones Reagent55-60[5]
Dehydrobromination5,6-Dibromohexanoic acidNaNH2, KOH, or NaOH20-31 (overall)
Malonic Ester SynthesisDiethyl malonate, Alkyl HalideSodium EthoxideVaries (generally moderate to good)[1][2][3]

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions. Users should consult relevant safety data sheets (SDS) for all chemicals used.

References

Technical Support Center: 4-Hexynoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-hexynoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common side reactions and challenges encountered during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions performed on this compound?

A1: The most common derivatization reactions for this compound involve its two primary functional groups: the carboxylic acid and the internal alkyne. These include:

  • Esterification: Conversion of the carboxylic acid to an ester.

  • Amidation: Reaction of the carboxylic acid with an amine to form an amide.

  • Reactions of the alkyne: Such as click chemistry, hydrogenation, or hydrohalogenation.

Q2: Why is derivatization of this compound important?

A2: Derivatization of this compound is crucial for its application in drug development and materials science. By modifying its functional groups, researchers can alter its physicochemical properties, such as solubility, stability, and bioavailability. These modifications also enable its use as a linker or a key component in more complex molecular architectures.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the esterification and amidation of this compound.

Esterification of this compound

Esterification is a common method for modifying the carboxylic acid group of this compound. While generally straightforward, several side reactions can occur, leading to reduced yields and purification challenges.

Issue 1: Low Yield of the Desired Ester

  • Possible Cause 1: Reversible Reaction. Fischer esterification, which uses an acid catalyst and an alcohol, is a reversible reaction. The water produced during the reaction can hydrolyze the ester back to the starting materials.

  • Troubleshooting:

    • Use a large excess of the alcohol to shift the equilibrium towards the product.

    • Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Possible Cause 2: Incomplete Activation of the Carboxylic Acid. When using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), incomplete activation can lead to low yields.

  • Troubleshooting:

    • Ensure the DCC is of high purity and used in stoichiometric amounts or slight excess.

    • Add a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to accelerate the reaction.[1][2]

Issue 2: Formation of an Insoluble White Precipitate

  • Possible Cause: Formation of N-acylurea. A common side reaction when using DCC is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is often insoluble in common organic solvents.[2][3]

  • Troubleshooting:

    • The addition of DMAP can suppress the formation of N-acylurea by acting as an efficient acyl transfer reagent.[1][2]

    • To remove the N-acylurea byproduct (dicyclohexylurea, DCU), filter the reaction mixture. DCU has low solubility in many organic solvents.[4]

Issue 3: Intramolecular Cyclization (Lactonization)

  • Possible Cause: Under certain conditions, particularly with strong acids or high temperatures, the carboxylic acid can undergo intramolecular addition to the alkyne, leading to the formation of a lactone. While less common for a six-membered ring, it is a potential side reaction.

  • Troubleshooting:

    • Employ milder reaction conditions (e.g., lower temperatures).

    • Use coupling agents like DCC/DMAP at room temperature, which are less likely to promote lactonization compared to strong acid catalysis at high temperatures.[1][2]

Parameter Fischer Esterification DCC/DMAP Coupling
Catalyst Strong acid (e.g., H₂SO₄)DMAP (catalytic)
Coupling Agent NoneDCC (stoichiometric)
Common Side Product Reversion to starting materialsN-acylurea
Typical Yields Moderate to high (with water removal)High (70-90%)[1]

Experimental Protocol: Steglich Esterification of this compound

This protocol describes a general procedure for the esterification of this compound using DCC and DMAP.

  • Dissolve this compound (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere.

  • Add the alcohol (1.0-1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute aqueous HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Diagram: Steglich Esterification Workflow

Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-Hexynoic_Acid This compound Reaction_Vessel Reaction in DCM 0 °C to RT 4-Hexynoic_Acid->Reaction_Vessel Alcohol Alcohol Alcohol->Reaction_Vessel DCC DCC DCC->Reaction_Vessel DMAP DMAP (cat.) DMAP->Reaction_Vessel Filtration Filtration (remove DCU) Reaction_Vessel->Filtration Washing Aqueous Washes (HCl, NaHCO₃, Brine) Filtration->Washing Drying Drying & Concentration Washing->Drying Chromatography Column Chromatography Drying->Chromatography Product Pure Ester Chromatography->Product Amidation_Pathway Carboxylic_Acid This compound Activated_Ester Activated O-Acylisourea Ester Carboxylic_Acid->Activated_Ester + HBTU, DIPEA HBTU HBTU DIPEA DIPEA Amide_Product Amide Product Activated_Ester->Amide_Product + Amine Byproducts Byproducts (Tetramethylurea, HOBt) Activated_Ester->Byproducts Amine Amine

References

Technical Support Center: Purification of 4-Hexynoic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 4-hexynoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most common impurities depend on the synthetic route. A frequent synthesis involves the alkylation of an acetylide with a halo-ester followed by hydrolysis. Potential impurities from this or similar routes include:

  • Starting materials: Unreacted 1-pentyne (B49018) or halo-ester.

  • Isomers: Positional isomers such as 3-hexynoic acid or 5-hexynoic acid, and geometric isomers if any reduction steps are performed. Isomerization can sometimes be promoted by high temperatures or acidic/basic conditions during workup and purification.[1]

  • Solvents: Residual solvents from the reaction or extraction steps (e.g., diethyl ether, tetrahydrofuran, hexanes).

  • Byproducts of oxidation: If synthesizing from 4-hexyn-1-ol via oxidation (e.g., Jones oxidation), impurities could include the starting alcohol or over-oxidized products.[2][3][4]

Q2: What are the primary laboratory-scale methods for purifying this compound?

A2: The primary methods for purifying this compound to high purity (>98%) are:

  • Acid-Base Extraction: This is a highly effective first step to separate the acidic product from neutral and basic impurities.

  • Fractional Distillation under Reduced Pressure: This technique is suitable for separating this compound from impurities with significantly different boiling points.[5][6]

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, this method can yield very pure material.

  • Flash Column Chromatography: This is useful for removing impurities with similar polarities. For carboxylic acids, it often requires a modified mobile phase to prevent streaking.

Q3: My this compound streaks badly on a silica (B1680970) TLC plate. How can I get a clean spot?

A3: Streaking of carboxylic acids on silica gel is a common problem due to the acidic nature of both the compound and the silica. To resolve this, add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This ensures the this compound remains in its protonated form and moves as a single, more defined spot.

Q4: My purified this compound is a yellow or brown oil. What causes the color and how can I remove it?

A4: A yellow or brown tint can be due to residual colored impurities from the synthesis, such as iodine if iodo-compounds were used, or from oxidation of the alkyne or other functional groups. To decolorize the product, you can try:

  • Activated Carbon Treatment: Dissolve the crude acid in an organic solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite.

  • Distillation: For colored impurities that are significantly less volatile than this compound, fractional distillation can be effective.

Q5: How should I store purified this compound to maintain its purity?

A5: To prevent degradation, store high-purity this compound at low temperatures, ideally at -20°C for long-term storage. It should be protected from light and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and potential polymerization of the alkyne.[1]

Troubleshooting Guides

Acid-Base Extraction
Problem / Observation Potential Cause Recommended Solution(s)
Low recovery of this compound after acidification and extraction. 1. Incomplete extraction from the initial organic layer. 2. Insufficient acidification of the aqueous layer. 3. Emulsion formation during extraction.1. Perform multiple extractions (at least 3) with the basic aqueous solution. 2. Ensure the pH of the aqueous layer is well below the pKa of this compound (~4.8) by adding acid dropwise and checking with pH paper. 3. To break emulsions, try adding brine (saturated NaCl solution), gently swirling instead of vigorous shaking, or filtering the emulsified layer through a pad of celite.
Product is contaminated with neutral impurities after extraction. Incomplete separation of layers, leading to carryover of the organic phase.Allow the layers to separate completely. If the interface is difficult to see, try holding the separatory funnel up to a light source. Drain the bottom layer slowly to avoid contamination. A wash of the final organic extract with brine can also help remove residual water-soluble impurities.
Recrystallization
Problem / Observation Potential Cause Recommended Solution(s)
Product oils out instead of crystallizing. 1. The compound is insoluble in the hot solvent. 2. The cooling process is too rapid. 3. High level of impurities disrupting crystal lattice formation.1. Choose a different solvent or a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Good solvents for carboxylic acids often include ethanol, methanol, or mixtures with water.[7] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Attempt further purification by another method (e.g., acid-base extraction) before recrystallization.
No crystals form upon cooling. 1. The solution is not saturated. 2. The solution is supersaturated but lacks nucleation sites.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of pure this compound.
Low recovery of crystals. 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Fractional Distillation under Reduced Pressure
Problem / Observation Potential Cause Recommended Solution(s)
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.
Product is dark after distillation. Thermal decomposition.Use a higher vacuum to lower the boiling point. Ensure the heating mantle temperature is not excessively high. A shorter path distillation apparatus can also minimize heating time.[1]
Poor separation of product from impurities. 1. Inefficient distillation column. 2. Distillation rate is too fast.1. Use a column with a higher number of theoretical plates, such as a Vigreux or packed column. 2. Heat the distillation flask slowly and maintain a slow, steady distillation rate.
Flash Column Chromatography
Problem / Observation Potential Cause Recommended Solution(s)
Product streaks or gives broad peaks. Strong interaction between the carboxylic acid and the silica gel.Add 0.5-1% acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid.
Co-elution of impurities. Inappropriate solvent system.Optimize the mobile phase polarity. A gradient elution from a non-polar to a more polar solvent system may improve separation.
Low recovery from the column. Irreversible adsorption of the product onto the silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile acid. Alternatively, consider using a different stationary phase like alumina (B75360) (basic or neutral) or a reverse-phase C18 column.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Acid-Base Extraction 85-95%>90%Excellent for removing neutral and basic impurities.Does not remove acidic impurities or isomers. Emulsions can be an issue.
Recrystallization >99%50-80%Can provide very high purity in a single step.Finding a suitable solvent can be challenging; may result in lower yields.
Fractional Distillation 95-99%60-80%Good for removing impurities with different boiling points.Risk of thermal degradation or isomerization.[1] Requires vacuum for higher boiling compounds.
Flash Chromatography >98%70-90%Effective for separating compounds with similar polarities.Can be time-consuming and requires larger volumes of solvent. Acid addition to the mobile phase is often necessary.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

Objective: To separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound product

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude this compound in diethyl ether.

  • Extraction: Transfer the ether solution to a separatory funnel and add an equal volume of saturated NaHCO₃ solution. Shake the funnel vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.

  • Wash Organic Layer (Optional): The remaining organic layer, containing neutral and basic impurities, can be washed with brine, dried over MgSO₄, and the solvent evaporated to recover these components if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise with stirring until the solution is acidic (pH ~2, as indicated by pH paper). This compound should precipitate out or form an oily layer.

  • Back-Extraction: Extract the acidified aqueous solution with three portions of diethyl ether.

  • Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify this compound from impurities of similar polarity.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Acetic acid

  • Chromatography column, flasks/test tubes for fraction collection

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection: Determine a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add ~0.5% acetic acid to the solvent system to prevent streaking. Aim for an Rf value of ~0.3 for this compound.

  • Column Packing: Pack a chromatography column with silica gel using the selected solvent system (wet packing).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvents under reduced pressure using a rotary evaporator. To remove the residual acetic acid, co-evaporation with a non-polar solvent like hexanes may be necessary.

Mandatory Visualizations

experimental_workflow crude Crude 4-Hexynoic Acid Product dissolve Dissolve in Diethyl Ether crude->dissolve extract Acid-Base Extraction (wash with NaHCO3) dissolve->extract acidify Acidify Aqueous Layer (add HCl) extract->acidify Aqueous Layer impurities Neutral/Basic Impurities extract->impurities Organic Layer back_extract Back-extract with Diethyl Ether acidify->back_extract dry Dry with MgSO4 & Evaporate back_extract->dry pure_acid Pure 4-Hexynoic Acid dry->pure_acid

Caption: Workflow for the purification of this compound using acid-base extraction.

troubleshooting_logic start Impure Product extraction Acid-Base Extraction start->extraction Neutral/Basic Impurities? check_purity Check Purity (TLC, GC, NMR) extraction->check_purity distillation Fractional Distillation distillation->check_purity chromatography Column Chromatography chromatography->check_purity pure Pure Product check_purity->distillation Boiling Point Difference? check_purity->chromatography Polarity Difference? check_purity->pure Purity >98%

Caption: Decision tree for selecting a purification method for this compound.

References

Overcoming low reactivity of the internal alkyne in 4-Hexynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hexynoic acid. The focus is on overcoming the challenges associated with the low reactivity of its internal alkyne.

Frequently Asked Questions (FAQs)

Q1: Why is the internal alkyne in this compound less reactive than a terminal alkyne?

A1: The reduced reactivity of the internal alkyne in this compound stems from two primary factors:

  • Steric Hindrance: The alkyl groups on both sides of the triple bond physically obstruct the approach of reagents, slowing down reactions.

  • Lack of Acidic Proton: Unlike terminal alkynes, internal alkynes lack an acidic proton on a sp-hybridized carbon. This prevents common reactions like the Sonogashira coupling or "click" chemistry (CuAAC) which rely on the deprotonation of a terminal alkyne.

Q2: Can I use standard hydration conditions (e.g., H₂SO₄, H₂O, HgSO₄) for this compound?

A2: While acid-catalyzed hydration is possible for internal alkynes, it often suffers from poor regioselectivity with unsymmetrical internal alkynes, potentially leading to a mixture of ketone products. For this compound, this would result in a mixture of 4-oxo-hexanoic acid and 3-oxo-hexanoic acid. Furthermore, the harsh acidic conditions can lead to side reactions and decomposition of the starting material or product. Gold-catalyzed hydration offers a milder and often more selective alternative.

Q3: Are there specific safety precautions I should take when working with this compound and the recommended catalysts?

A3: Yes, standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Transition metal catalysts, especially those containing heavy metals, should be handled with care as they can be toxic. Always consult the Safety Data Sheet (SDS) for all chemicals before use. Reactions under pressure or at elevated temperatures should be conducted behind a blast shield.

Q4: How does the carboxylic acid functionality in this compound affect the reactivity of the alkyne?

A4: The carboxylic acid group can influence the reaction in several ways. It can act as an internal base or nucleophile, potentially interfering with the desired reaction or leading to side products like lactones, especially in the presence of a catalyst that can activate the carboxylic acid. In some cases, the carboxylic acid can act as a directing group, influencing the regioselectivity of additions to the alkyne. It is often beneficial to protect the carboxylic acid group (e.g., as an ester) before carrying out transformations on the alkyne to avoid these complications.

Troubleshooting Guides

Issue 1: Low or No Conversion in Gold-Catalyzed Hydration
Potential Cause Troubleshooting Step Expected Outcome
Catalyst Inactivity Use a freshly opened or properly stored gold precatalyst and silver co-catalyst (if applicable). Ensure anhydrous and anaerobic conditions if the catalyst is sensitive to air or moisture.Increased reaction rate and conversion.
Insufficient Catalyst Loading Increase the catalyst loading in increments (e.g., from 1 mol% to 2.5 mol%, then 5 mol%).Improved conversion, but monitor for potential side reactions at higher loadings.
Low Reaction Temperature Gradually increase the reaction temperature (e.g., from room temperature to 40°C, then 60°C).Enhanced reaction kinetics and higher conversion.
Solvent Effects Screen different solvents. Polar aprotic solvents like Dioxane or Acetonitrile are often effective.Identification of an optimal solvent for improved solubility and reactivity.
Issue 2: Poor Regioselectivity in Hydration or other Addition Reactions
Potential Cause Troubleshooting Step Expected Outcome
Non-selective Catalyst Switch to a catalyst system known for high regioselectivity with internal alkynes. For example, certain bulky phosphine (B1218219) ligands on a gold catalyst can enhance regiocontrol.Formation of a single major regioisomer.
Steric/Electronic Bias is Low Modify the substrate to introduce a stronger directing group or a group that creates a greater steric or electronic difference between the two alkyne carbons. This is more relevant for substrate design than troubleshooting a specific reaction.Improved regioselectivity in subsequent reactions.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Hydration of this compound
Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)Yield of 4-oxo-hexanoic acid (%)
[Au(PPh₃)Cl]/AgSbF₆260129588
[IPrAuCl]/AgNTf₂14089892
RuCl₂(p-cymene)₂/dppf580247565
PtCl₂580246050 (mixture of regioisomers)

Note: Data is illustrative and based on typical results for internal alkynes.

Experimental Protocols

Protocol 1: Gold-Catalyzed Hydration of this compound

Materials:

  • This compound

  • [IPrAuCl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add [IPrAuCl] (0.01 mmol, 1 mol%) and AgNTf₂ (0.01 mmol, 1 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) and stir the mixture for 10 minutes at room temperature to generate the active cationic gold catalyst.

  • Add this compound (1 mmol) to the reaction mixture.

  • Add degassed water (1.1 mmol, 1.1 equivalents).

  • Stir the reaction mixture at 40°C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-oxo-hexanoic acid.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cat_prep 1. Add [IPrAuCl] and AgNTf₂ to Schlenk tube add_solvent 2. Add anhydrous Dioxane and stir cat_prep->add_solvent add_substrate 3. Add this compound add_solvent->add_substrate add_water 4. Add degassed water add_substrate->add_water heat_stir 5. Heat to 40°C and stir add_water->heat_stir quench 6. Quench with NaHCO₃ heat_stir->quench extract 7. Extract with Ethyl Acetate quench->extract dry_concentrate 8. Dry and concentrate extract->dry_concentrate purify 9. Column Chromatography dry_concentrate->purify product product purify->product Pure 4-oxo-hexanoic acid

Caption: Experimental workflow for the gold-catalyzed hydration of this compound.

troubleshooting_low_conversion start Low or No Conversion check_catalyst Is the catalyst active? start->check_catalyst increase_loading Increase catalyst loading check_catalyst->increase_loading Yes fail Still no reaction (Consult further literature) check_catalyst->fail No (Use fresh catalyst) increase_temp Increase reaction temperature increase_loading->increase_temp success Reaction proceeds increase_loading->success check_solvent Screen different solvents increase_temp->check_solvent increase_temp->success check_solvent->success

Caption: Troubleshooting workflow for low conversion in catalytic reactions of this compound.

signaling_pathway cluster_activation Catalytic Cycle Alkyne This compound Pi_Complex π-Complex Formation Alkyne->Pi_Complex Catalyst [L-Au]⁺ Catalyst Catalyst->Pi_Complex Nucleophilic_Attack Nucleophilic Attack (e.g., H₂O) Pi_Complex->Nucleophilic_Attack Vinyl_Gold Vinyl-Gold Intermediate Nucleophilic_Attack->Vinyl_Gold Protodeauration Protodeauration Vinyl_Gold->Protodeauration Protodeauration->Catalyst Catalyst Regeneration Product Product (e.g., Enol) Protodeauration->Product Tautomerization Tautomerization Product->Tautomerization Final_Product Final Product (Ketone) Tautomerization->Final_Product

Caption: Generalized catalytic cycle for the gold-catalyzed hydration of an internal alkyne.

Technical Support Center: Optimizing Reaction Conditions for 4-Hexynoic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving 4-hexynoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the successful implementation of your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for coupling this compound? A1: The Sonogashira cross-coupling reaction is the most prevalent and versatile method for forming carbon-carbon bonds between a terminal alkyne, like this compound, and an aryl or vinyl halide.[1][2] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[1][2][3]

Q2: What are the key components of a Sonogashira reaction for this compound? A2: A typical Sonogashira coupling involves four main components:

  • Terminal Alkyne: this compound.

  • Coupling Partner: An aryl or vinyl halide (I, Br, Cl) or triflate (OTf).[2]

  • Catalyst System: A palladium(0) complex (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) source like PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) as a co-catalyst.[2][4]

  • Base: An amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is crucial for deprotonating the alkyne and neutralizing the hydrogen halide formed during the reaction.[5]

Q3: Does the carboxylic acid group in this compound interfere with the coupling reaction? A3: The carboxylic acid moiety can potentially complicate the reaction. The acidic proton can be neutralized by the amine base used in the reaction. It is essential to use a sufficient excess of the base to ensure both deprotonation of the alkyne's terminal proton and neutralization of the carboxylic acid proton and the HX byproduct.

Q4: What is alkyne homocoupling (Glaser coupling) and how can it be minimized? A4: Alkyne homocoupling is a significant side reaction where two molecules of the terminal alkyne (this compound) couple to form a symmetrical diyne. This is often promoted by the presence of oxygen and the copper co-catalyst.[6] To minimize this, it is critical to maintain strictly anaerobic (oxygen-free) conditions and use the minimum effective amount of the copper catalyst.[7] In cases where homocoupling is a persistent issue, a "copper-free" Sonogashira protocol can be employed.[2]

Q5: Which palladium ligands are most effective? A5: While traditional triphenylphosphine (B44618) (PPh₃) is common, N-heterocyclic carbene (NHC) and phosphinooxazoline (PHOX) ligands have been shown to be highly effective, often allowing for lower catalyst loadings and milder reaction conditions.[4][8][9][10] For particularly challenging couplings, bulky, electron-rich phosphine (B1218219) ligands can also improve catalytic activity.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the coupling of this compound.

Guide 1: Low or No Conversion of Starting Materials

If you are observing poor conversion of your this compound or coupling partner, consider the following troubleshooting steps:

G Start Low/No Conversion Catalyst Check Catalyst System Start->Catalyst Base Evaluate Base Catalyst->Base Is catalyst active? Sol_Catalyst Use fresh Pd catalyst and CuI. Consider more active ligands (e.g., NHC, PHOX). Catalyst->Sol_Catalyst No Conditions Assess Solvent & Temperature Base->Conditions Is base appropriate? Sol_Base Use a suitable amine base (e.g., Et₃N, DIPEA). Ensure sufficient equivalents to neutralize alkyne, carboxylic acid, and HX. Base->Sol_Base No Oxygen Ensure Anaerobic Conditions Conditions->Oxygen Are conditions optimal? Sol_Conditions Use anhydrous, degassed solvents (e.g., THF, DMF, Toluene). Increase temperature for less reactive halides (bromides/chlorides). Conditions->Sol_Conditions No Sol_Oxygen Thoroughly degas all reagents and solvents. Maintain a positive pressure of inert gas (Ar or N₂). Oxygen->Sol_Oxygen No End Improved Conversion Oxygen->End Is oxygen excluded? Sol_Catalyst->Base Sol_Base->Conditions Sol_Conditions->Oxygen Sol_Oxygen->End

Caption: Troubleshooting workflow for low reaction conversion.

Guide 2: Excessive Homocoupling of this compound

The formation of a diyne byproduct (Glaser coupling) is a common issue that consumes the starting alkyne.

G Start Excessive Homocoupling Copper Review Copper Catalyst Start->Copper Oxygen Minimize Oxygen Copper->Oxygen Is [Cu] optimal? Sol_Copper Use the minimum effective amount of CuI (e.g., 1-5 mol%). Slowly add alkyne to the reaction mixture. Copper->Sol_Copper No Protocol Consider Protocol Change Oxygen->Protocol Is reaction anaerobic? Sol_Oxygen Ensure rigorous degassing of all reagents and solvents. Maintain a strict inert atmosphere. Oxygen->Sol_Oxygen No Sol_Protocol Switch to a copper-free Sonogashira protocol, especially for highly reactive alkynes or inactive halides. Protocol->Sol_Protocol Yes End Reduced Homocoupling Protocol->End Is halide partner very unreactive? Sol_Copper->Oxygen Sol_Oxygen->Protocol Sol_Protocol->End

Caption: Troubleshooting workflow for excessive alkyne homocoupling.

Data Presentation: Reaction Condition Tables

Table 1: Typical Sonogashira Reaction Parameters
ComponentRecommendationMolar Ratio/LoadingNotes
Aryl/Vinyl Halide Iodides > Bromides > Chlorides1.0 eqReactivity order. Chlorides often require more forcing conditions or specialized catalyst systems.
This compound High purity recommended1.1 - 1.5 eqA slight excess is common to ensure full consumption of the halide.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1 - 5 mol%Pd(II) sources are reduced in situ to the active Pd(0) species.[2]
Copper(I) Co-catalyst CuI1 - 10 mol%Essential for the standard mechanism but can promote homocoupling.[6] Use minimal effective amount.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Diisopropylamine (DIPA)2.0 - 4.0 eqMust be sufficient to deprotonate the alkyne and neutralize both the carboxylic acid and HX byproduct.
Solvent THF, DMF, Toluene, Acetonitrile-Must be anhydrous and rigorously degassed.[11]
Temperature Room Temperature to 100 °C-Aryl iodides often react at RT, while bromides and chlorides may require heating.[12]
Table 2: Troubleshooting Summary
ProblemPossible Cause(s)Recommended Solution(s)
No Reaction Inactive catalyst; Insufficient base; Oxygen presentUse fresh catalyst/ligands; Increase base equivalents; Rigorously degas all components.
Low Yield Suboptimal temperature; Poor solvent choice; Inactive halideScreen temperatures (e.g., RT, 50 °C, 80 °C); Try a different solvent (e.g., DMF instead of THF); Use a more active catalyst system for aryl chlorides.
Excessive Homocoupling Too much CuI; Presence of oxygen; Unreactive halideReduce CuI loading to <5 mol%; Ensure strict anaerobic conditions; Consider a copper-free protocol.[2]
Catalyst Decomposes (Pd Black) Temperature too high; Solvent effects (e.g., THF)Lower the reaction temperature; Switch to a different solvent like Toluene or DMF.[11]
Difficult Purification Homocoupled byproduct; Excess reagentsMinimize homocoupling during the reaction; Optimize stoichiometry to avoid large excesses of starting materials.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound with an Aryl Iodide

This protocol provides a general starting point. Optimal conditions may vary based on the specific substrate.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 eq)

  • This compound (1.2 mmol, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

Workflow Diagram:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Add solids (Aryl Iodide, PdCl₂(PPh₃)₂, CuI) to a dry Schlenk flask. B Evacuate and backfill the flask with inert gas (e.g., Argon) 3 times. A->B C Add anhydrous, degassed solvent (THF/DMF) via syringe. B->C D Add degassed Triethylamine (Et₃N) via syringe. C->D E Add this compound via syringe. Solution may change color. D->E F Stir reaction at desired temperature (e.g., Room Temperature). E->F G Monitor progress by TLC or LC-MS until starting material is consumed. F->G H Quench with aqueous NH₄Cl. Extract with an organic solvent (e.g., EtOAc). G->H I Wash organic layer with water and brine. H->I J Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. I->J K Purify the crude product by column chromatography. J->K

Caption: General experimental workflow for Sonogashira coupling.

Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 5 mL of THF) via syringe, followed by the degassed triethylamine (3.0 eq).

  • Substrate Addition: Add the this compound (1.2 eq) via syringe. The solution may change color (typically to a dark red or brown).[11]

  • Reaction: Stir the mixture at room temperature. For less reactive partners (e.g., aryl bromides), the temperature may need to be increased (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl halide) is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of ammonium (B1175870) chloride, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica (B1680970) gel column chromatography to yield the desired coupled product.

References

Preventing polymerization of 4-Hexynoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Hexynoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe storage and handling of this compound, with a primary focus on preventing polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is a medium-chain fatty acid with a carbon-carbon triple bond (alkyne) functionality.[1] Like other unsaturated carboxylic acids, its primary stability concerns during storage are its potential to undergo polymerization, as well as degradation due to factors like heat, light, and oxidation.[2]

Q2: Can this compound polymerize during storage?

Q3: How do polymerization inhibitors work?

A3: Polymerization inhibitors are compounds that scavenge free radicals, which are highly reactive species that can initiate a polymerization chain reaction.[7][8] By reacting with these free radicals, inhibitors form stable, non-reactive molecules, effectively stopping the polymerization process before it begins.[7]

Q4: What are the recommended storage conditions for this compound?

A4: To minimize the risk of degradation and polymerization, this compound should be stored in a cool, dark, and dry place.[4][6] It is recommended to store it in a tightly sealed container in a well-ventilated area, away from incompatible materials such as oxidizing agents.[4][6][9]

Q5: Are there different types of polymerization inhibitors?

A5: Yes, inhibitors can be broadly classified as "true inhibitors" and "retarders." True inhibitors provide a distinct induction period during which no polymerization occurs. Retarders, on the other hand, slow down the rate of polymerization without a defined induction period.[7] For storage purposes, true inhibitors are generally preferred.

Troubleshooting Guides

Issue 1: Visual changes in this compound during storage (e.g., increased viscosity, color change, or solidification).

Potential Cause Troubleshooting Steps
Polymerization 1. Immediately move the container to a cooler, darker location. 2. If the material is still liquid, consider adding a recommended inhibitor (see Table 1). 3. If solidified, the product is likely unusable and should be disposed of according to safety protocols.
Oxidation 1. Ensure the container is tightly sealed to minimize contact with air. 2. Consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.
Contamination 1. Review handling procedures to prevent the introduction of contaminants that could act as initiators. 2. Use clean, dedicated equipment when handling the acid.

Issue 2: Suspected loss of potency or presence of impurities in this compound.

Potential Cause Troubleshooting Steps
Slow Polymerization/Oligomerization 1. Analyze a sample of the material using analytical techniques such as HPLC or GC-MS to detect the presence of oligomers or polymers.[10][11][12] 2. If oligomers are detected, the material may not be suitable for all applications. Consider re-purification if possible, or use a fresh batch.
Chemical Degradation (non-polymerization) 1. Review storage conditions to ensure they are optimal (cool, dark, dry). 2. Protect from light by using amber glass containers or storing in a dark cabinet.[2] 3. Avoid exposure to high temperatures.

Recommended Polymerization Inhibitors for Storage

The following table provides a summary of common polymerization inhibitors that are effective for unsaturated monomers and may be suitable for this compound. The optimal concentration can vary depending on storage duration and temperature.

Inhibitor Typical Concentration Range (ppm) Mechanism of Action Notes
Hydroquinone (HQ) 100 - 1000Free-radical scavengerEffective, but may require the presence of oxygen to function optimally.
4-Methoxyphenol (MEHQ) 10 - 500Free-radical scavengerCommonly used for acrylates and other unsaturated monomers.[1]
Phenothiazine (PTZ) 100 - 1000Free-radical scavengerEffective at higher temperatures.
4-tert-Butylcatechol (TBC) 10 - 100Free-radical scavengerOften used for storing monomers like butadiene.[1]

Note: The user should always perform a small-scale compatibility test before adding any inhibitor to a large quantity of this compound.

Experimental Protocols

Protocol 1: Evaluation of Inhibitor Effectiveness

Objective: To determine the effectiveness of a polymerization inhibitor in preventing the thermal polymerization of this compound.

Materials:

  • This compound

  • Selected polymerization inhibitor (e.g., MEHQ)

  • Glass test tubes with screw caps

  • Heating block or oil bath

  • Viscometer or rheometer

  • Analytical balance

Procedure:

  • Prepare a series of samples of this compound in glass test tubes.

  • Add the selected inhibitor at varying concentrations (e.g., 0, 100, 200, 500 ppm) to the test tubes.

  • Seal the test tubes tightly.

  • Place the test tubes in a heating block or oil bath at an elevated temperature (e.g., 60°C).

  • At regular time intervals (e.g., every 24 hours), remove the test tubes and allow them to cool to room temperature.

  • Visually inspect the samples for any changes in color or viscosity.

  • Measure the viscosity of each sample. A significant increase in viscosity indicates polymerization.

  • The inhibitor concentration that maintains the initial viscosity for the longest duration is considered the most effective under the tested conditions.

Protocol 2: Analytical Detection of Oligomers

Objective: To detect the presence of oligomers in a stored sample of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Stored this compound sample

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of acid like formic acid)

  • Reference standard of pure this compound

Procedure:

  • Prepare a dilute solution of the stored this compound sample in the mobile phase.

  • Prepare a solution of the pure this compound reference standard at the same concentration.

  • Inject the reference standard into the HPLC system to determine the retention time of the monomer.

  • Inject the stored sample into the HPLC system.

  • Analyze the chromatogram of the stored sample. The presence of peaks with longer retention times than the monomer peak suggests the formation of oligomers. The area of these peaks can be used to estimate the extent of oligomerization.

Visualizations

Storage_Troubleshooting_Workflow Troubleshooting Workflow for this compound Storage Issues start Visual Inspection of Stored this compound issue_detected Change in Appearance? (e.g., increased viscosity, color change, solidification) start->issue_detected no_issue No Change Continue Routine Monitoring issue_detected->no_issue No polymerization Suspect Polymerization issue_detected->polymerization Yes (Increased Viscosity/Solidification) oxidation Suspect Oxidation issue_detected->oxidation Yes (Color Change) contamination Suspect Contamination issue_detected->contamination Yes (Unexpected Particles) action_polymerization Move to Cool, Dark Place Add Inhibitor (if liquid) Dispose (if solid) polymerization->action_polymerization action_oxidation Ensure Container is Sealed Consider Inert Gas Purge oxidation->action_oxidation action_contamination Review Handling Procedures Use Dedicated Equipment contamination->action_contamination

Caption: Troubleshooting workflow for visual changes during storage.

Inhibition_Mechanism Mechanism of Free-Radical Polymerization Inhibition initiator Initiator (e.g., Heat, Light) free_radical Free Radical (R•) initiator->free_radical Generates monomer This compound Monomer activated_monomer Activated Monomer (M•) monomer->activated_monomer Forms polymer_chain Growing Polymer Chain (P•) monomer->polymer_chain Forms free_radical->monomer Attacks activated_monomer->monomer Reacts with polymer_chain->monomer Propagates inhibitor Inhibitor (InH) polymer_chain->inhibitor Reacts with stable_radical Stable Radical (In•) inhibitor->stable_radical Forms terminated_chain Terminated Chain (PH) inhibitor->terminated_chain Forms

Caption: Simplified mechanism of polymerization inhibition.

References

Technical Support Center: 4-Hexynoic Acid Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cycloaddition reactions involving 4-hexynoic acid. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting guides for specific issues you may encounter during the cycloaddition reactions of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a widely used [3+2] cycloaddition for coupling this compound with azides to form triazole products.[1] However, various factors can affect the reaction's success.

Q1: My CuAAC reaction with this compound has a low or no yield. What are the common causes?

Low yields in CuAAC reactions with this compound can stem from several factors, ranging from catalyst issues to the inherent properties of the starting material.

Troubleshooting Workflow for Low Yield in CuAAC

low_yield_troubleshooting start Low Yield Observed catalyst_check Step 1: Catalyst Integrity Check start->catalyst_check oxidation Is the Cu(I) catalyst oxidized? catalyst_check->oxidation Potential Issue substrate_issue Step 2: Substrate & Reagent Check catalyst_check->substrate_issue If catalyst is OK ligand_issue Is a stabilizing ligand being used? oxidation->ligand_issue Yes solution Implement Solutions oxidation->solution Solution: Use fresh catalyst, inert atmosphere reductant_issue Is the reducing agent fresh? ligand_issue->reductant_issue Yes ligand_issue->solution Solution: Add TBTA or THPTA ligand reductant_issue->solution Solution: Use freshly prepared sodium ascorbate (B8700270) solubility Are all reagents fully dissolved? substrate_issue->solubility Potential Issue reaction_conditions Step 3: Reaction Condition Optimization substrate_issue->reaction_conditions If substrates are OK acid_effect Is the carboxylic acid group interfering? solubility->acid_effect Yes solubility->solution Solution: Change solvent system (e.g., DMSO, DMF) acid_effect->solution Solution: Add a non-chelating acid promoter (e.g., benzoic acid) solvent_choice Is the solvent appropriate? reaction_conditions->solvent_choice Potential Issue purification_issue Step 4: Product Isolation & Purification reaction_conditions->purification_issue If conditions are OK temperature_check Is the reaction temperature optimal? solvent_choice->temperature_check Yes solvent_choice->solution Solution: Screen different solvents (e.g., water, tBuOH/water) temperature_check->solution Solution: Optimize temperature (RT to mild heating) cu_removal Is residual copper complicating purification? purification_issue->cu_removal Potential Issue cu_removal->solution Solution: Use EDTA wash or silica (B1680970) plug

Caption: Troubleshooting flowchart for low-yield CuAAC reactions of this compound.

Detailed Explanations and Solutions:

  • Catalyst Inactivation: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[2]

    • Solution:

      • Use a freshly prepared solution of the reducing agent, such as sodium ascorbate.

      • Degas solvents by bubbling with an inert gas (e.g., argon or nitrogen) before use.[2]

      • Work under an inert atmosphere, especially for sensitive substrates.[2]

  • Role of the Carboxylic Acid Group: The carboxylic acid of this compound can have a dual role. While strong chelating acids can inhibit the copper catalyst, some carboxylic acids, like benzoic acid, have been shown to promote the CuAAC reaction.[2][3] This promotion is attributed to the acid facilitating key steps in the catalytic cycle.[3]

    • Solution:

      • If catalyst inhibition is suspected, consider adding a non-chelating carboxylic acid like benzoic acid as a promoter.[3] A catalytic amount can be sufficient to see an effect.

  • Poor Solubility: this compound or the azide (B81097) partner may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.

    • Solution:

      • Choose a solvent system in which all components are soluble. Common solvents for CuAAC include water, DMSO, DMF, THF, and mixtures thereof.[2] For substrates with poor aqueous solubility, co-solvents are often necessary.

  • Side Reactions: The primary side reaction in CuAAC is the oxidative homocoupling of the alkyne, known as Glaser coupling, which forms a diyne.[4]

    • Solution:

      • Ensure a slight excess of the reducing agent (sodium ascorbate) is present to suppress this side reaction.[1]

      • The use of a stabilizing ligand can also minimize Glaser coupling.

Q2: I am having trouble purifying my triazole product from the copper catalyst. What are effective methods?

Residual copper can be challenging to remove due to its potential to coordinate with the newly formed triazole ring.[5]

Purification Strategies for Copper Removal

MethodDescriptionAdvantagesDisadvantages
Aqueous EDTA Wash Wash the organic layer containing the product with an aqueous solution of ethylenediaminetetraacetic acid (EDTA).Effective at chelating and removing copper ions.May require multiple washes; product must be soluble in an organic solvent immiscible with water.
Silica Gel Chromatography Pass the crude product through a short plug of silica gel.Can be very effective for less polar products.May not be suitable for highly polar, water-soluble products.
Activated Carbon Stirring the product solution with activated carbon.Can adsorb copper complexes.May also adsorb the desired product, leading to yield loss.
Heterogeneous Catalysis Using a solid-supported copper catalyst.Simplifies catalyst removal by simple filtration.May have lower catalytic activity than homogeneous systems.

Experimental Protocol: General CuAAC of an Alkyne Carboxylic Acid

  • To a solution of the azide (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., THF/water), add a solution of CuSO₄·5H₂O (0.1 eq).

  • Add a solution of sodium ascorbate (0.3 eq) to initiate the reaction.

  • If the reaction is sluggish, a catalytic amount of benzoic acid (0.1 eq) can be added.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Diels-Alder [4+2] Cycloaddition

In a Diels-Alder reaction, this compound can act as a dienophile, reacting with a conjugated diene to form a cyclohexene (B86901) derivative.[6]

Q3: My Diels-Alder reaction with this compound as the dienophile is not working. What should I check?

The success of a Diels-Alder reaction depends on the electronic properties of both the diene and the dienophile, as well as the reaction conditions.

Troubleshooting Workflow for Diels-Alder Reactions

diels_alder_troubleshooting start No or Low Yield in Diels-Alder dienophile_activity Step 1: Dienophile Reactivity Check start->dienophile_activity ewg_effect Is the dienophile sufficiently electron-poor? dienophile_activity->ewg_effect Potential Issue diene_activity Step 2: Diene Reactivity Check dienophile_activity->diene_activity If dienophile is OK solution Implement Solutions ewg_effect->solution Solution: Activate the carboxylic acid (e.g., convert to ester or acyl chloride) edg_effect Is the diene sufficiently electron-rich? diene_activity->edg_effect Potential Issue reaction_conditions Step 3: Reaction Condition Optimization diene_activity->reaction_conditions If diene is OK conformation Is the diene in the s-cis conformation? edg_effect->conformation Yes edg_effect->solution Solution: Use a diene with electron-donating groups conformation->solution Solution: Use a cyclic diene that is locked in the s-cis conformation temperature_check Is the temperature appropriate? reaction_conditions->temperature_check Potential Issue lewis_acid Is a Lewis acid catalyst needed? temperature_check->lewis_acid Yes temperature_check->solution Solution: Increase temperature, but be mindful of retro-Diels-Alder retro_da Is the retro-Diels-Alder reaction occurring? lewis_acid->retro_da Yes lewis_acid->solution Solution: Add a Lewis acid catalyst (e.g., AlCl3, SnCl4) retro_da->solution Solution: Use lower reaction temperatures if possible

Caption: Troubleshooting flowchart for Diels-Alder reactions using this compound as a dienophile.

Detailed Explanations and Solutions:

  • Dienophile Reactivity: The alkyne in this compound is the dienophile. The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups.[7] The carboxylic acid group is electron-withdrawing, but its effect might not be strong enough for less reactive dienes.

    • Solution:

      • Consider converting the carboxylic acid to a more strongly electron-withdrawing group, such as an ester or an acyl chloride, prior to the cycloaddition.

      • Use a more electron-rich diene to decrease the HOMO-LUMO energy gap.

  • Diene Reactivity: The diene must be able to adopt an s-cis conformation for the reaction to occur. Cyclic dienes like cyclopentadiene (B3395910) are locked in this conformation and are highly reactive.[8]

    • Solution:

      • If using an acyclic diene, ensure that it can readily adopt the s-cis conformation. Steric hindrance can prevent this.

      • For challenging reactions, using a highly reactive diene such as cyclopentadiene is a good strategy.[9]

  • Reaction Conditions: Diels-Alder reactions are often performed at elevated temperatures. However, at very high temperatures, the reverse reaction, the retro-Diels-Alder, can become significant.[6]

    • Solution:

      • Optimize the reaction temperature. Start at a moderate temperature and increase it if no reaction is observed.

      • For sluggish reactions, the addition of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) can significantly accelerate the reaction, often allowing for lower reaction temperatures.[10][11]

Experimental Protocol: Diels-Alder Reaction of an Alkene with a Diene

While a specific protocol for this compound is not available, the following is a general procedure for the Diels-Alder reaction of cyclopentadiene with maleic anhydride, which can be adapted.[8]

  • In a round-bottom flask, dissolve the dienophile (e.g., maleic anhydride, as an analogue for activated this compound) in a suitable solvent (e.g., ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (the diene) to the cooled solution with stirring.

  • Allow the reaction to proceed at room temperature or with gentle warming, monitoring by TLC.

  • Once the reaction is complete, the product may precipitate from the solution upon cooling.

  • Collect the product by vacuum filtration and wash with a cold solvent (e.g., hexanes).

  • Recrystallize the product if necessary to obtain pure material.

Quantitative Data Summary for Cycloaddition Reactions

The following table summarizes typical yields for related cycloaddition reactions. Note that yields for this compound itself may vary.

Reaction TypeReactantsProductYield (%)Reference
CuAAC4-Ethynylbenzoic acid + Benzyl azide1-Benzyl-4-(4-carboxyphenyl)-1H-1,2,3-triazoleHigh (not specified)[3]
Diels-AlderCyclopentadiene + Maleic Anhydrideendo-Norbornene-5,6-dicarboxylic anhydride~90[8]

This technical support guide provides a starting point for troubleshooting your this compound cycloaddition reactions. For further assistance, please consult the referenced literature.

References

Identification of byproducts in 4-Hexynoic acid synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hexynoic acid and the identification of its byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts I might encounter in the synthesis of this compound?

A1: The synthesis of this compound can lead to several byproducts depending on the specific synthetic route. Common methods involve the carboxylation of a 5-carbon alkyne. Potential byproducts can include isomeric acids, products of incomplete or side reactions, and residual starting materials. For instance, if starting from 1-pentyne (B49018), you might see byproducts arising from isomerization of the triple bond or dimerization of the starting alkyne.

Q2: Why am I seeing poor peak shapes (e.g., tailing) for my this compound peak in the GC chromatogram?

A2: Poor peak shapes for carboxylic acids like this compound are often due to their polarity and ability to form hydrogen bonds. This can cause interaction with active sites in the GC inlet and column.[1] To address this, derivatization of the carboxylic acid to a more volatile and less polar ester (e.g., a methyl or silyl (B83357) ester) is highly recommended before GC-MS analysis.[1][2]

Q3: What derivatization agent is best for this compound analysis by GC-MS?

A3: Several derivatization agents can be used. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common choices for creating trimethylsilyl (B98337) (TMS) esters.[1] Another option is to form methyl esters using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or by using diazomethane (B1218177) (note: diazomethane is highly toxic and explosive).[1] For short-chain fatty acids, esterification using isobutyl chloroformate/isobutanol has also been shown to be effective.[3]

Q4: I am seeing unexpected peaks in my chromatogram. How can I identify if they are byproducts or contaminants?

A4: To distinguish between byproducts and contaminants, you can take the following steps:

  • Run a blank: Inject the solvent used for your sample preparation to check for contaminants from the solvent or the system.[4]

  • Analyze starting materials: Inject a derivatized sample of your starting materials to see if any of the unexpected peaks correspond to unreacted reagents.

  • Mass spectral library search: Compare the mass spectra of the unknown peaks against a commercial mass spectral library (e.g., NIST, Wiley).

  • Interpret mass spectra: Manually interpret the fragmentation patterns of the unknown peaks to deduce their structures. Look for characteristic fragments that might indicate a relationship to your target molecule.

Troubleshooting Guide

Problem 1: No peak corresponding to this compound is observed.

Possible Cause Suggested Solution
Reaction Failure Confirm the success of the synthesis using other analytical techniques like NMR or IR spectroscopy before proceeding with GC-MS.
Improper Derivatization Ensure the derivatization reaction has gone to completion. Optimize reaction time, temperature, and reagent stoichiometry. Run a positive control with a known carboxylic acid.
GC-MS Conditions Not Optimal Verify the GC temperature program is suitable for the elution of the derivatized this compound. Check the injector temperature to ensure proper volatilization. Ensure the MS is properly tuned.
Sample Degradation Some compounds can degrade in the hot GC injector. Consider using a lower injector temperature or a different injection technique like cool on-column injection.[1]

Problem 2: The mass spectrum of my main peak does not match the expected spectrum for derivatized this compound.

Possible Cause Suggested Solution
Co-elution of Compounds Improve chromatographic separation by optimizing the GC temperature program (e.g., slower ramp rate) or by using a different GC column with a different stationary phase.
Isomer Formation The synthesis may have produced an isomeric acid (e.g., hex-5-ynoic acid or other isomers).[5] Carefully analyze the mass spectrum for fragmentation patterns that can help distinguish between isomers.
Incomplete Derivatization The presence of both derivatized and underivatized acid can lead to a complex and misleading mass spectrum. Ensure complete derivatization.

Quantitative Data Summary

The following table provides hypothetical GC-MS data for derivatized this compound and potential byproducts for illustrative purposes. Actual retention times and mass spectra will depend on the specific derivatization agent and GC-MS conditions used.

Compound Derivatizing Agent Hypothetical Retention Time (min) Key m/z Fragments
This compoundTMS8.5171 (M-15), 117, 75, 73
Hex-5-enoic acidTMS8.2171 (M-15), 117, 75, 73
1-Pentyne (Starting Material)-3.168, 67, 53, 41
Dimer of 1-Pentyne-10.2136, 121, 105, 91

Experimental Protocols

Synthesis of this compound (Illustrative)

This is a generalized procedure and should be adapted and optimized based on laboratory safety protocols and specific experimental goals.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of 1-pentyne in an appropriate anhydrous solvent (e.g., THF).

  • Deprotonation: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add a strong base (e.g., n-butyllithium in hexanes) via the dropping funnel. Stir the mixture at this temperature for 1 hour.

  • Carboxylation: Slowly bubble dry carbon dioxide gas through the solution or add crushed dry ice. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding water. Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of ~2.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Sample Preparation for GC-MS Analysis (TMS Derivatization)
  • Sample Preparation: Dissolve approximately 1 mg of the crude reaction product in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Derivatization: To 100 µL of the sample solution, add 50 µL of a derivatizing agent such as BSTFA with 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Allow the sample to cool to room temperature before injecting it into the GC-MS.

GC-MS Analysis
  • GC Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis GC-MS Analysis cluster_identification Byproduct Identification synthesis_start Starting Materials (e.g., 1-Pentyne, CO2) reaction Chemical Reaction (e.g., Carboxylation) synthesis_start->reaction workup Workup and Purification reaction->workup derivatization Sample Derivatization (e.g., Silylation) workup->derivatization Crude Product gc_ms_analysis GC-MS Injection and Data Acquisition derivatization->gc_ms_analysis data_processing Data Processing (Chromatogram and Spectra) gc_ms_analysis->data_processing library_search Mass Spectral Library Search data_processing->library_search spectral_interpretation Manual Spectral Interpretation data_processing->spectral_interpretation byproduct_id Byproduct Identification library_search->byproduct_id spectral_interpretation->byproduct_id

Caption: Workflow for Synthesis and Byproduct Identification.

References

Technical Support Center: Enhancing Regioselectivity of Reactions with 4-Hexynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-hexynoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the regioselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling regioselectivity with this compound?

This compound is an internal alkyne, meaning the triple bond is not at the end of the carbon chain. The two carbons of the triple bond (C4 and C5) have similar steric and electronic environments. This similarity makes it challenging to achieve high regioselectivity in addition reactions, as reagents may add to either carbon with comparable ease, leading to a mixture of products.[1] Controlling whether a reaction proceeds via Markovnikov or anti-Markovnikov addition is the key to enhancing regioselectivity.[2][3][4][5]

Q2: How can I achieve selective hydrohalogenation of this compound?

Hydrohalogenation involves adding a hydrogen halide (like HBr or HCl) across the triple bond. The regioselectivity depends on the reaction mechanism.

  • Markovnikov Addition: This is typically the default pathway in the absence of radical initiators.[2][6] The reaction proceeds through a carbocation intermediate. The hydrogen atom adds to the carbon that results in the more stable carbocation. For this compound, the carbocation stability at C4 and C5 is similar, which can lead to a mixture of products. However, subtle electronic effects of the carboxylic acid group can influence the outcome.

  • Anti-Markovnikov Addition: To favor the addition of the halogen to the C4 position, a radical mechanism is required. This is most effectively achieved with HBr in the presence of a peroxide (e.g., benzoyl peroxide) or UV light.[3][4] This method is not effective for HCl or HI.

Q3: I am getting a mixture of ketones from the hydration of this compound. How can I control the position of the carbonyl group?

The hydration of an alkyne initially forms an enol, which then tautomerizes to a more stable ketone.[7] Controlling the initial position of the hydroxyl group on the double bond of the enol determines the final ketone product.

  • To form 4-oxoheptanoic acid (carbonyl at C4): Use an oxymercuration-demercuration reaction. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the intermediate.[2][7] The reaction is typically catalyzed by a mercury (II) salt (e.g., HgSO4) in aqueous acid.[2]

  • To form 5-oxoheptanoic acid (carbonyl at C5): Use a hydroboration-oxidation reaction. This two-step process follows anti-Markovnikov regioselectivity.[7][8][9] The boron atom adds to the less sterically hindered carbon (C5), and subsequent oxidation replaces it with a hydroxyl group, leading to the formation of the aldehyde after tautomerization.[7]

Q4: What factors influence the regioselectivity of intramolecular cyclization of this compound?

Intramolecular cyclization of molecules like hexynoic acid can be influenced by several factors to control which carbon of the alkyne is attacked by the internal nucleophile (the carboxylate).

  • Lewis Acid Catalysis: Lewis acids can coordinate to the alkyne, activating it for nucleophilic attack. The choice of Lewis acid can influence the regioselectivity. For instance, in related systems, indium(III) chloride has been used to promote cyclization.[10][11]

  • Reaction Conditions: The reaction conditions, including the solvent and temperature, can affect the transition state energies for the different cyclization pathways, thereby influencing the product ratio.

  • Steric Hindrance: Although the carbons in this compound are sterically similar, bulky reagents or catalysts might show a preference for one position over the other.

Q5: Are there advanced catalytic methods to control regioselectivity for internal alkynes?

Yes, transition metal catalysis offers a powerful toolkit for controlling regioselectivity in alkyne reactions.[1][12][13]

  • Ligand Effects: The electronic and steric properties of ligands attached to a metal catalyst can dramatically influence where a reagent adds to the alkyne.[14] For example, in rhodium-catalyzed hydrothiolation, switching from a dinuclear to a mononuclear catalyst precursor can switch the regioselectivity.[14]

  • Directing Groups: A functional group can be temporarily installed on the molecule to direct the catalyst to a specific side of the alkyne, thereby controlling the regioselectivity.

  • Heterobimetallic Catalysts: Using catalysts with two different metals can also control regioselectivity by tuning the electronic properties of the active site.[15]

Troubleshooting Guides

Problem 1: Low Regioselectivity in Hydrobromination
Symptom Possible Cause Suggested Solution
Approximately 1:1 mixture of 4-bromo-4-hexenoic acid and 5-bromo-4-hexenoic acid is formed.Standard HBr addition without specific control measures. The carbocation intermediates at C4 and C5 have similar stability.To obtain the anti-Markovnikov product (5-bromo-4-hexenoic acid), add HBr in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN.
To favor the Markovnikov product (4-bromo-4-hexenoic acid), ensure no peroxides are present. Running the reaction in the dark and using a non-polar solvent can help disfavor radical pathways.
Problem 2: Formation of a Mixture of Ketones during Hydration
Symptom Possible Cause Suggested Solution
Formation of both 4-oxoheptanoic acid and 5-oxoheptanoic acid.Use of simple acid-catalyzed hydration (e.g., H2SO4/H2O) which is not highly regioselective for internal alkynes.For 4-oxoheptanoic acid (Markovnikov product), use oxymercuration-demercuration conditions (HgSO4, H2SO4, H2O).
For 5-oxoheptanoic acid (anti-Markovnikov product), use hydroboration-oxidation (1. BH3-THF or Disiamylborane (B86530); 2. H2O2, NaOH).

Experimental Protocols

Protocol 1: Anti-Markovnikov Hydrobromination of this compound
  • Dissolve: Dissolve this compound (1 eq.) in a suitable solvent like CCl4.

  • Initiator: Add a catalytic amount of benzoyl peroxide (approx. 0.05 eq.).

  • HBr Addition: Bubble HBr gas through the solution or add a solution of HBr in acetic acid at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the resulting 5-bromo-4-hexenoic acid by column chromatography.

Protocol 2: Oxymercuration-Demercuration (Markovnikov Hydration)
  • Catalyst Slurry: In a flask, prepare a slurry of mercury(II) sulfate (B86663) (0.1 eq.) in a 5% aqueous sulfuric acid solution.

  • Addition of Alkyne: Add this compound (1 eq.) to the slurry.

  • Reaction: Heat the mixture gently (e.g., to 60 °C) and stir for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction to room temperature. Extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, concentrate, and purify the resulting 4-oxoheptanoic acid by column chromatography or distillation.

Protocol 3: Hydroboration-Oxidation (Anti-Markovnikov Hydration)
  • Hydroboration: Dissolve this compound (1 eq.) in dry THF under a nitrogen atmosphere and cool to 0 °C. Add borane-THF complex (BH3-THF, 1 M solution, 1 eq.) dropwise. To prevent the reduction of the carboxylic acid, a bulkier borane (B79455) reagent like disiamylborane is often preferred for alkynes. Allow the mixture to stir at room temperature for 4 hours.

  • Oxidation: Cool the mixture back to 0 °C. Slowly add 3M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

  • Reaction: Allow the reaction to warm to room temperature and stir for another hour.

  • Workup: Acidify the reaction mixture with HCl (1M) and extract with diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO4, concentrate, and purify the resulting 5-oxoheptanoic acid.

Visualizations

G Workflow for Selecting Regioselective Reaction start Desired Product from This compound reagent_type What type of addition? start->reagent_type hydrohalogenation Hydrohalogenation reagent_type->hydrohalogenation H-X hydration Hydration reagent_type->hydration H2O cyclization Cyclization reagent_type->cyclization Intramolecular position_halo Halogen at C4 or C5? hydrohalogenation->position_halo position_keto Ketone at C4 or C5? hydration->position_keto ring_closure Intramolecular Ring Closure cyclization->ring_closure markovnikov_halo Markovnikov (C4-Br) Use HBr position_halo->markovnikov_halo C4 antimarkovnikov_halo Anti-Markovnikov (C5-Br) Use HBr, Peroxides position_halo->antimarkovnikov_halo C5 markovnikov_keto Markovnikov (C4=O) Oxymercuration position_keto->markovnikov_keto C4 antimarkovnikov_keto Anti-Markovnikov (C5=O) Hydroboration position_keto->antimarkovnikov_keto C5 lewis_acid_cyclo Lewis Acid Catalyzed (e.g., InCl3) ring_closure->lewis_acid_cyclo

Caption: Decision workflow for achieving desired regioselectivity.

G Hydrohalogenation Pathways cluster_markovnikov Markovnikov Pathway (Ionic) cluster_antimarkovnikov Anti-Markovnikov Pathway (Radical) start_m This compound + HBr intermediate_m Carbocation Intermediate (More stable isomer favored) start_m->intermediate_m Protonation of Alkyne product_m 4-Bromo-4-hexenoic Acid (Major Product) intermediate_m->product_m Br- attack start_am This compound + HBr + Peroxide intermediate_am Bromine Radical Addition (Forms more stable C radical) start_am->intermediate_am Br• attack product_am 5-Bromo-4-hexenoic Acid (Major Product) intermediate_am->product_am H abstraction from HBr G Experimental Workflow: Hydroboration-Oxidation step1 1. Dissolve this compound in dry THF under N2 atmosphere at 0 °C step2 2. Add BH3-THF dropwise. Stir at room temp for 4h. step1->step2 step3 3. Cool to 0 °C. Add NaOH(aq) then H2O2(aq). step2->step3 step4 4. Stir at room temp for 1h. step3->step4 step5 5. Acidify with HCl and extract with diethyl ether. step4->step5 step6 6. Wash, dry, and concentrate the organic layer. step5->step6 step7 7. Purify by column chromatography. step6->step7 final_product Final Product: 5-Oxoheptanoic Acid step7->final_product

References

Stability of 4-Hexynoic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Hexynoic acid in various solvent systems. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific experimental data on the stability of this compound is limited in publicly available literature, the following troubleshooting guides and FAQs are based on general principles of chemical stability for alkynes and carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dark place under an inert atmosphere.[1] It is advisable to keep the container tightly closed to prevent exposure to moisture and air.[2]

Q2: Is this compound compatible with all common laboratory solvents?

A2: While this compound is soluble in solvents like acetonitrile (B52724) and methanol, its long-term stability can be affected by the solvent choice.[3] It is incompatible with strong oxidizing agents.[2] Reactive solvents or those containing impurities can potentially lead to degradation.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its structure, potential degradation pathways for this compound could include:

  • Oxidation: The alkyne group can be susceptible to oxidation, potentially leading to cleavage of the carbon-carbon triple bond.

  • Polymerization: Under certain conditions, such as exposure to heat, light, or catalysts, alkynes can undergo polymerization.

  • Decarboxylation: While generally requiring high temperatures, the carboxylic acid group could be lost as carbon dioxide.

  • Esterification: In alcoholic solvents, particularly under acidic conditions, this compound can form the corresponding ester.

Q4: How can I monitor the stability of this compound in my solvent system?

A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] These methods can be used to quantify the parent compound and detect the appearance of degradation products over time.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in solution.

Possible CauseTroubleshooting Steps
Solvent Impurities Peroxides in ethers (like THF or diethyl ether) or trace metal ions can catalyze degradation. Use fresh, high-purity, or inhibitor-stabilized solvents.
Presence of Oxidizing Agents Ensure the solvent and any other reagents are free from oxidizing agents.[2]
Exposure to Light Photodegradation can occur. Protect the solution from light by using amber vials or covering the container with aluminum foil.
Incorrect pH Extreme pH conditions can promote hydrolysis or other reactions. Buffer the solution to a neutral pH if compatible with your experimental setup.
Elevated Temperature Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down degradation kinetics.

Issue 2: Inconsistent results in assays using this compound solutions.

Possible CauseTroubleshooting Steps
Stock Solution Instability Prepare fresh stock solutions of this compound before each experiment. If a stock solution must be stored, perform a qualification check (e.g., by HPLC) before use.
Solvent Evaporation Use tightly sealed containers to prevent solvent evaporation, which would concentrate the this compound and any impurities.
Adsorption to Container Surface Silanize glassware to prevent adsorption of the carboxylic acid to the surface, which can affect the effective concentration.

Data on Solvent Stability

The following table summarizes the expected qualitative stability of this compound in common laboratory solvents based on general chemical principles. Note: This is a generalized guide and not based on specific experimental data for this compound.

SolventPolarity IndexExpected StabilityPotential Issues
Acetonitrile5.8GoodGenerally stable, good for analytical work.
Methanol5.1Fair to GoodPotential for slow esterification, especially if acidic catalysts are present.
Ethanol4.3FairPotential for esterification.
Water (neutral pH)10.2FairLimited solubility. Potential for hydration of the alkyne under certain conditions.
Dimethyl Sulfoxide (DMSO)7.2GoodGenerally a good solvent for storage, but ensure it is anhydrous.
Dichloromethane (DCM)3.1FairPotential for reaction if acidic impurities (from DCM degradation) are present.
Tetrahydrofuran (THF)4.0Poor to FairRisk of peroxide-induced degradation. Use freshly distilled or inhibitor-stabilized THF.
Hexanes0.1GoodLow solubility. Good for non-polar environments.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent system over time.

1. Materials:

  • This compound
  • High-purity solvent of interest
  • Class A volumetric flasks and pipettes
  • Amber HPLC vials with caps
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
  • Temperature-controlled chamber or incubator

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
  • Aliquot the solution into multiple amber HPLC vials and seal them tightly.
  • Store the vials under the desired experimental conditions (e.g., room temperature, 40°C, under light, etc.).
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each condition.
  • Analyze the sample by HPLC to determine the concentration of this compound remaining.
  • Monitor for the appearance of new peaks, which may indicate degradation products.

3. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.
  • Calculate the degradation rate and half-life (t½) of the compound in each solvent system.

Visualizations

experimental_workflow prep Prepare this compound Stock Solution aliquot Aliquot into Amber Vials prep->aliquot stress Expose to Stress Conditions (Solvent, Temp, Light) aliquot->stress sample Sample at Time Points (t=0, t=1, t=2...) stress->sample analyze Analyze by HPLC/GC-MS sample->analyze data Quantify Parent Compound and Detect Degradants analyze->data report Determine Degradation Rate and Half-life data->report degradation_pathway cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_esterification Esterification (in ROH) parent This compound oxidized_product Cleavage Products parent->oxidized_product [O] polymer Oligomers/Polymers parent->polymer Heat/Light ester Alkyl 4-hexynoate parent->ester ROH, H+

References

Technical Support Center: Scaling Up 4-Hexynoic Acid Reactions for Pilot Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up 4-hexynoic acid reactions for pilot studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue 1: Low Reaction Yield

Possible Causes:

  • Incomplete Reaction: Reaction time may not be sufficient for the larger scale. Heat and mass transfer limitations in larger reactors can slow down the reaction rate.[1]

  • Side Reactions: The increased scale and potentially longer reaction times can favor the formation of byproducts. For this compound, this could include polymerization, isomerization, or addition reactions to the alkyne moiety.[2][3][4]

  • Sub-optimal Temperature Control: Poor heat dissipation in larger reactors can lead to localized hotspots, promoting thermal degradation of reactants or products.

  • Impure Reactants: Impurities in starting materials can interfere with the reaction, leading to lower yields.[1]

Troubleshooting Steps:

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC, NMR) to track the consumption of starting materials and the formation of this compound and any byproducts.

  • Temperature Profile Analysis: Use temperature probes at different locations within the reactor to map the temperature distribution and identify any hotspots.

  • Reactant Purity Check: Ensure the purity of all reactants and solvents meets the required specifications before use.

  • Stirring Efficiency: Evaluate and optimize the agitation speed and impeller design to ensure proper mixing and heat transfer.

  • Controlled Addition: For exothermic reactions, consider a controlled, slower addition of one of the reactants to better manage the reaction temperature.

Issue 2: Impurity Profile Differs from Lab Scale

Possible Causes:

  • Thermal Degradation: Higher temperatures or longer processing times at the pilot scale can lead to the decomposition of this compound or other reaction components.[5][6]

  • Polymerization: The presence of trace metals or exposure to heat and light can initiate the polymerization of the alkyne.[7]

  • Byproduct Formation: Different reaction kinetics at a larger scale can alter the selectivity of the reaction, leading to the formation of new or higher levels of impurities.

Troubleshooting Steps:

  • Impurity Identification: Isolate and identify the structure of the major impurities using techniques like LC-MS and NMR.

  • Thermal Stability Studies: Conduct thermal stability studies (e.g., DSC) on this compound and the reaction mixture to determine the onset of decomposition.

  • Use of Inhibitors: Consider the addition of a suitable polymerization inhibitor if polymerization is identified as a significant side reaction.[7]

  • Purification Process Review: The purification method may need to be adapted to effectively remove the new impurity profile at scale.

Issue 3: Challenges in Product Isolation and Purification

Possible Causes:

  • Different Physical Properties: The presence of impurities can affect the crystallization or distillation behavior of this compound.

  • Emulsion Formation during Workup: Scaling up extractions can sometimes lead to the formation of stable emulsions, making phase separation difficult.

  • Product Losses during Filtration/Drying: Inefficient solid-liquid separation or overly aggressive drying conditions can lead to significant product loss.

Troubleshooting Steps:

  • Solubility Studies: Perform solubility studies of crude this compound in various solvent systems to optimize the purification process (crystallization or extraction).

  • Distillation Parameters: If using distillation, carefully optimize the pressure, temperature, and column packing to achieve the desired separation.[8]

  • Crystallization Seeding: For crystallization, develop a robust seeding strategy to ensure consistent crystal size and purity.

  • Filtration and Drying Studies: Optimize the filtration and drying parameters at a smaller scale before implementing them in the pilot plant.

Frequently Asked Questions (FAQs)

Safety

  • Q1: What are the primary safety concerns when handling this compound at a pilot scale?

    • A1: this compound is a corrosive material and can cause severe skin and eye damage. At a pilot scale, the main concerns are managing the increased quantities of the material, potential for exothermic reactions leading to thermal runaway, and safe handling of any hazardous reagents or solvents used in the synthesis.[9] It is crucial to have robust engineering controls, appropriate personal protective equipment (PPE), and well-defined emergency procedures in place.[10][11][12]

  • Q2: Are there any specific handling precautions for reagents commonly used in this compound synthesis?

    • A2: The synthesis of alkynes can sometimes involve strong bases or pyrophoric reagents.[13] If such reagents are used, they must be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel.[10][11][12] A thorough risk assessment should be conducted for all chemicals and procedures.

Reaction Scale-Up

  • Q3: How can I predict and control the exothermicity of the reaction at a pilot scale?

    • A3: Reaction calorimetry is the most reliable method to determine the heat of reaction and the rate of heat evolution.[9] This data is essential for ensuring that the pilot plant reactor's cooling capacity is sufficient to control the reaction temperature.[9] A semi-batch process, where one reactant is added gradually, can also be an effective way to manage the heat release.[9]

  • Q4: What are the key parameters to monitor during the scale-up of a this compound reaction?

    • A4: Critical process parameters to monitor include temperature, pressure, reactant addition rate, agitation speed, and reaction progress (via in-process analytics). Maintaining a consistent and controlled process is key to a successful and reproducible scale-up.

Purification

  • Q5: What are the recommended methods for purifying this compound at a pilot scale?

    • A5: The choice of purification method will depend on the physical properties of this compound and its impurity profile. Common methods for carboxylic acids at this scale include distillation under reduced pressure and crystallization.[8] For challenging separations, chromatography may be considered, although it is often less economical at a large scale.

  • Q6: How can I prevent the polymerization of this compound during distillation?

    • A6: To prevent polymerization during distillation, it is advisable to use the lowest possible temperature by operating under a high vacuum. The addition of a small amount of a suitable polymerization inhibitor, such as phenothiazine (B1677639) or hydroquinone, to the distillation pot can also be effective.[7]

Quantitative Data Summary

The following tables provide illustrative data for a typical pilot-scale synthesis of this compound. These values are representative and may vary depending on the specific reaction conditions and equipment.

Table 1: Comparison of Reaction Parameters at Lab vs. Pilot Scale

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)
Reactant A (mol) 1.0100
Reactant B (mol) 1.1110
Solvent Volume (L) 0.550
Reaction Temperature (°C) 25 - 3025 - 35 (with controlled addition)
Reaction Time (h) 46 - 8
Agitation Speed (RPM) 300100 - 150
Typical Yield (%) 8575 - 80

Table 2: Impurity Profile Comparison

ImpurityLab Scale (%)Pilot Scale (%)Potential Cause
Starting Material A < 0.5< 1.0Incomplete reaction
Dimer of Reactant B < 0.10.5 - 1.0Higher concentration/temperature
Polymeric material Not Detected0.1 - 0.5Thermal stress, trace contaminants
Isomer of this compound Not Detected< 0.2Acid/base catalyzed isomerization

Table 3: Pilot Scale Purification Data (Crystallization)

ParameterValue
Crude this compound Input (kg) 8.5
Crystallization Solvent Heptane/Ethyl Acetate (9:1)
Solvent Volume (L) 42.5
Crystallization Temperature (°C) 0 - 5
Yield of Pure this compound (kg) 7.2
Purity (by HPLC, %) > 99.5
Recovery (%) 85

Experimental Protocols

Representative Pilot-Scale Synthesis of this compound

Disclaimer: This is a representative protocol and must be adapted and thoroughly tested at the laboratory scale before implementation in a pilot plant. A comprehensive safety review is mandatory.

1. Reactor Preparation:

  • Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
  • Start the reactor's cooling system and set the jacket temperature to 20°C.

2. Charge of Reactants:

  • Charge the reactor with the appropriate solvent (e.g., THF, 50 L).
  • Charge the first reactant (e.g., a suitable precursor, 100 mol) to the reactor under a nitrogen blanket.
  • Start agitation at 120 RPM.

3. Controlled Addition:

  • Prepare a solution of the second reactant (e.g., a Grignard reagent or an alkylating agent, 110 mol) in a suitable solvent in an addition vessel.
  • Slowly add the second reactant to the reactor over a period of 2-3 hours, maintaining the internal temperature between 25-35°C. The addition rate may need to be adjusted to control any exotherm.

4. Reaction Monitoring:

  • After the addition is complete, allow the reaction to stir at 30°C for an additional 4-6 hours.
  • Take samples periodically for in-process analysis (e.g., HPLC) to monitor the reaction progress. The reaction is considered complete when the starting material is less than 1%.

5. Quenching:

  • Once the reaction is complete, cool the reactor to 0-5°C.
  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (approx. 20 L). Monitor for any gas evolution or temperature increase.

6. Work-up and Extraction:

  • Stop agitation and allow the layers to separate.
  • Transfer the lower aqueous layer to a separate vessel.
  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 2 x 20 L).
  • Combine the organic layers in the reactor.

7. Washing:

  • Wash the combined organic layers with brine (20 L).
  • Separate the layers.

8. Solvent Swap and Concentration:

  • Distill off the organic solvent under reduced pressure to a minimal volume.

9. Purification by Crystallization:

  • Add the crystallization solvent (e.g., Heptane/Ethyl Acetate) to the concentrated crude product.
  • Heat the mixture to obtain a clear solution.
  • Cool the solution slowly to 0-5°C to induce crystallization. Seeding with a small amount of pure this compound may be necessary.
  • Hold at 0-5°C for at least 2 hours.

10. Isolation and Drying:

  • Filter the crystalline product using a suitable filter dryer.
  • Wash the filter cake with cold crystallization solvent.
  • Dry the product under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.

Visualizations

Troubleshooting_Workflow start Low Yield in Pilot Run check_reaction_completeness In-Process Control (IPC) shows incomplete reaction? start->check_reaction_completeness extend_reaction_time Extend Reaction Time or Increase Temperature Slightly check_reaction_completeness->extend_reaction_time Yes check_side_products IPC shows significant side products? check_reaction_completeness->check_side_products No final_yield_ok Yield Improved? extend_reaction_time->final_yield_ok optimize_conditions Optimize Reaction Conditions (Temp, Concentration) check_side_products->optimize_conditions Yes check_reactant_purity Check Reactant Purity and Water Content check_side_products->check_reactant_purity No optimize_conditions->final_yield_ok purify_reactants Purify/Dry Reactants and Solvents check_reactant_purity->purify_reactants purify_reactants->final_yield_ok end_success Process Optimized final_yield_ok->end_success Yes end_fail Further Investigation Required final_yield_ok->end_fail No

Caption: Troubleshooting workflow for low reaction yield.

Purification_Strategy start Crude this compound is_solid Is the crude product a solid or oil? start->is_solid crystallization Crystallization is_solid->crystallization Solid distillation Vacuum Distillation is_solid->distillation Oil solvent_screen Solvent Screening for Crystallization crystallization->solvent_screen optimize_dist Optimize Pressure and Temperature distillation->optimize_dist optimize_cryst Optimize Cooling Profile and Seeding solvent_screen->optimize_cryst check_purity Purity > 99.5%? optimize_cryst->check_purity optimize_dist->check_purity final_product Pure this compound check_purity->final_product Yes rework Consider Re-purification or Alternative Method check_purity->rework No rework->start

Caption: Decision tree for purification strategy.

References

Validation & Comparative

4-Hexynoic Acid vs. 5-Hexynoic Acid: A Comparative Guide for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in bioconjugation and molecular synthesis is critical. This guide provides a comprehensive comparison of 4-hexynoic acid and 5-hexynoic acid, two terminal alkynes frequently employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

While both molecules possess a terminal alkyne for click reactions and a carboxylic acid for further functionalization, the single-carbon difference in the position of the alkyne group can influence their reactivity, steric hindrance, and the properties of the resulting triazole conjugates. This guide delves into these differences, providing available data, experimental protocols, and conceptual frameworks to aid in reagent selection.

Performance Comparison in Click Chemistry

Direct comparative kinetic studies on this compound and 5-hexynoic acid in CuAAC reactions are not extensively documented in publicly available literature. However, based on fundamental principles of organic chemistry and data from related compounds, we can infer potential differences in their performance.

The primary distinction lies in the proximity of the electron-withdrawing carboxylic acid group to the terminal alkyne. In this compound, the alkyne is at the C-4 position, placing it closer to the carboxylic acid than in 5-hexynoic acid (C-5 position). This proximity can have subtle electronic effects on the acidity of the terminal alkyne proton. A more acidic proton can facilitate the formation of the copper acetylide intermediate, which is a key step in the CuAAC catalytic cycle.

Conversely, the shorter linker arm in this compound might introduce greater steric hindrance around the reaction center, potentially slowing down the approach of the azide (B81097) reactant and the copper catalyst. The longer, more flexible chain of 5-hexynoic acid could offer better accessibility to the alkyne.

Table 1: Inferred Performance Characteristics of this compound vs. 5-Hexynoic Acid in CuAAC

FeatureThis compound5-Hexynoic AcidRationale
Potential Reactivity Potentially slightly higher due to electronic effectsGenerally considered highly reactiveThe closer proximity of the carboxylic acid in this compound may increase the acidity of the terminal alkyne proton, facilitating copper acetylide formation.
Potential Steric Hindrance HigherLowerThe shorter methylene (B1212753) spacer in this compound may lead to more steric crowding around the alkyne.
Flexibility of Resulting Conjugate More rigidMore flexibleThe shorter linker arm in the this compound-derived triazole results in a more constrained conjugate.
Solubility Generally soluble in polar organic solvents.Generally soluble in polar organic solvents.Both are relatively short-chain fatty acids with a polar carboxylic acid group.

It is important to note that these are inferred characteristics. The actual performance in a specific reaction will depend on various factors, including the nature of the azide, the solvent system, the copper source, and the ligand used.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical small-scale CuAAC reaction.

Materials:

  • Alkynoic acid (this compound or 5-hexynoic acid)

  • Azide compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or DMF)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for bioconjugation)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkynoic acid in a suitable organic solvent (e.g., DMSO or DMF).

    • Prepare a 10 mM stock solution of the azide compound in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

    • If using a ligand, prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkynoic acid (1 equivalent) and the azide (1-1.2 equivalents) in the chosen solvent system. The final concentration of the limiting reagent is typically in the range of 1-10 mM.

    • If using a ligand, add the THPTA solution (typically 1-5 equivalents relative to copper).

    • Add the CuSO₄ solution to the reaction mixture. The final concentration of copper is typically 1-10 mol%.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-20 mol%.

  • Reaction and Monitoring:

    • Vortex the reaction mixture gently and allow it to proceed at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from minutes to several hours.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be purified by various methods depending on the nature of the product. For small molecules, purification by flash column chromatography is common. For bioconjugates, size-exclusion chromatography or dialysis can be used to remove the copper catalyst and excess reagents.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate common experimental workflows where this compound and 5-hexynoic acid can be utilized.

CuAAC_General_Workflow cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_analysis Analysis & Purification Alkynoic_Acid Alkynoic Acid (4- or 5-Hexynoic Acid) Reaction_Mix Reaction Mixture (Solvent, CuSO4, NaAsc, Ligand) Alkynoic_Acid->Reaction_Mix Azide Azide-containing Molecule Azide->Reaction_Mix Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Mix->Monitoring Purification Purification (Chromatography, Dialysis) Monitoring->Purification Product Triazole Conjugate Purification->Product

Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Metabolic_Labeling_Workflow cluster_labeling Metabolic Labeling cluster_lysis Cell Lysis & Protein Extraction cluster_click Click Chemistry & Analysis Alkynoic_Acid Alkynoic Acid Analog (4- or 5-Hexynoic Acid) Cells Cell Culture Alkynoic_Acid->Cells Incubation Incubation Cells->Incubation Lysis Cell Lysis Incubation->Lysis Protein_Extraction Protein Extraction Lysis->Protein_Extraction Click_Reaction CuAAC with Azide Probe (e.g., Azide-Biotin or Azide-Fluorophore) Protein_Extraction->Click_Reaction Analysis Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) Click_Reaction->Analysis

Caption: Workflow for metabolic labeling of proteins using an alkynoic acid analog followed by click chemistry.

Applications in Research and Drug Development

Both this compound and 5-hexynoic acid are valuable tools in various research and development areas due to their bifunctional nature.

  • Bioconjugation: The carboxylic acid can be activated (e.g., as an NHS ester) to label proteins, peptides, or other biomolecules with an alkyne handle for subsequent click chemistry. 5-Hexynoic acid is frequently used for this purpose.

  • Drug Discovery: These molecules can serve as linkers in the synthesis of more complex molecules, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The choice between the two can influence the spacing and flexibility of the final construct.

  • Metabolic Labeling: As fatty acid analogs, they can be incorporated into cellular lipids and post-translationally modify proteins through acylation.[1] This allows for the "tagging" and subsequent analysis of these biomolecules from live cells.

  • Materials Science: The dual functionality allows for the synthesis of functionalized polymers and materials.

Conclusion

While direct, quantitative comparative data is limited, both this compound and 5-hexynoic acid are highly effective reagents for click chemistry. The choice between them may depend on the specific requirements of the application.

  • 5-Hexynoic acid is a versatile and widely used reagent that offers a flexible linker, making it a safe and reliable choice for most applications.[2][3][4][5][6]

  • This compound might be considered in cases where a more rigid linker is desired or where potential subtle electronic advantages could be beneficial, though this needs to be balanced against potentially increased steric hindrance.

Ultimately, empirical testing and optimization are recommended to determine the optimal reagent for any given click chemistry reaction. This guide provides a foundational understanding to inform that decision-making process.

References

A Comparative Guide to the Synthesis of 4-Hexynoic Acid: Established versus Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of an established and a novel synthetic route to 4-Hexynoic acid, a valuable building block in medicinal chemistry and materials science. We present a detailed examination of the experimental protocols and a quantitative comparison of their performance.

Introduction

This compound is a six-carbon chain containing a carboxylic acid and an internal alkyne functionality. This unique structure makes it a versatile synthon for the introduction of rigidity and linearity into molecular scaffolds, properties often sought after in the design of bioactive molecules and advanced materials. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest. This guide compares a classical approach, the Jones oxidation of 4-hexyn-1-ol, with a proposed modern alternative utilizing a palladium-catalyzed carboxylation reaction.

Comparison of Synthetic Routes

The selection of a synthetic route is often a trade-off between factors such as yield, reaction conditions, substrate scope, and the cost and toxicity of reagents. Below is a summary of the key performance indicators for the two routes.

ParameterEstablished Route: Jones OxidationNew Route: Pd-Catalyzed Carboxylation
Overall Yield ~70-85%Potentially >90% (estimated)
Reaction Steps 11
Starting Material 4-Hexyn-1-ol1-Pentyne, CO, Bromoacetic acid derivative
Key Reagents Chromium trioxide, Sulfuric acidPalladium catalyst, Ligand, Base
Solvent Acetone (B3395972), WaterOrganic solvent (e.g., THF, Dioxane)
Temperature 0 °C to room temperatureRoom temperature to moderate heating
Key Advantages Well-established, reliableMilder conditions, higher potential yield, avoids toxic chromium
Key Disadvantages Use of carcinogenic Cr(VI) reagentsRequires specialized catalyst and ligand

Experimental Protocols

Established Route: Jones Oxidation of 4-Hexyn-1-ol

This method relies on the powerful oxidizing properties of chromic acid, generated in situ from chromium trioxide and sulfuric acid.[1][2][3][4]

Materials:

  • 4-Hexyn-1-ol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • A solution of Jones reagent is prepared by carefully dissolving chromium trioxide in concentrated sulfuric acid, followed by dilution with water.

  • The 4-hexyn-1-ol is dissolved in acetone and cooled in an ice bath.

  • The prepared Jones reagent is added dropwise to the solution of the alcohol, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange/red to green.

  • After the addition is complete, the reaction is stirred for an additional 2 hours at room temperature.

  • The excess oxidant is quenched by the addition of isopropanol (B130326) until the green color persists.

  • The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic layers are washed with a saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

New Synthetic Route: Palladium-Catalyzed Carboxylation of 1-Pentyne

This proposed route leverages the efficiency of modern cross-coupling chemistry to directly introduce the carboxylic acid moiety.

Materials:

  • 1-Pentyne

  • Carbon monoxide (CO) gas

  • Ethyl 2-bromoacetate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (B128534) (NEt₃)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A reaction flask is charged with palladium(II) acetate, triphenylphosphine, and anhydrous THF under an inert atmosphere.

  • Ethyl 2-bromoacetate and triethylamine are added to the flask.

  • The flask is evacuated and backfilled with carbon monoxide gas (balloon pressure).

  • 1-Pentyne is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 24 hours.

  • The reaction mixture is then filtered, and the solvent is removed under reduced pressure.

  • The resulting crude ester is hydrolyzed by refluxing with a solution of sodium hydroxide in methanol/water.

  • After cooling, the mixture is acidified with hydrochloric acid and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed to yield this compound.

Visualizing the Synthetic Pathways

To better illustrate the logic and workflow of each synthetic approach, the following diagrams are provided.

established_route cluster_start Starting Material cluster_reaction Oxidation cluster_product Product start 4-Hexyn-1-ol reaction Oxidation of Primary Alcohol start->reaction reagents Jones Reagent (CrO₃, H₂SO₄, Acetone) reagents->reaction product This compound reaction->product

Caption: Workflow for the established synthesis of this compound.

new_route cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Carboxylation cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Product start1 1-Pentyne coupling Carbonylative Coupling start1->coupling start2 Ethyl 2-bromoacetate start2->coupling start3 CO start3->coupling catalyst Pd(OAc)₂ / PPh₃ Triethylamine catalyst->coupling intermediate Ethyl 4-hexynoate coupling->intermediate hydrolysis Ester Hydrolysis intermediate->hydrolysis hydrolysis_reagents NaOH, H₂O/MeOH hydrolysis_reagents->hydrolysis product This compound hydrolysis->product

Caption: Proposed workflow for the new synthesis of this compound.

Conclusion

Both the established Jones oxidation and the proposed palladium-catalyzed carboxylation offer viable routes to this compound. The choice between them will depend on the specific needs of the researcher and the scale of the synthesis. The Jones oxidation is a well-understood and reliable method, but its reliance on carcinogenic chromium reagents is a significant drawback. The palladium-catalyzed route, while requiring more specialized reagents, offers the potential for higher yields under milder conditions and avoids the use of highly toxic materials, aligning with the principles of green chemistry. Further experimental validation of the new route is warranted to fully assess its industrial applicability.

References

A Comparative Guide to the Spectroscopic Analysis of 4-Hexynoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 4-hexynoic acid and its common derivatives, the methyl ester and amide. The structural confirmation of these compounds is crucial in various research and development settings, and this document offers the necessary experimental data and protocols to facilitate this process.

Spectroscopic Data Comparison

The structural integrity of this compound and its derivatives can be unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm, J in Hz)

CompoundH-2H-3H-5H-6Other
This compound ~2.5 (t)~2.4 (m)~2.1 (m)~1.8 (t)~11.5 (s, 1H, COOH)
Methyl 4-Hexynoate ~2.5 (t)~2.4 (m)~2.1 (m)~1.8 (t)~3.7 (s, 3H, OCH₃)
4-Hexynamide ~2.4 (t)~2.3 (m)~2.1 (m)~1.8 (t)~6.5 (br s, 1H, NH), ~5.5 (br s, 1H, NH)

Note: Predicted values are indicated by '~'. Coupling patterns are denoted as s (singlet), t (triplet), and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC-1C-2C-3C-4C-5C-6Other
This compound ~179~34~14~78~80~12-
Methyl 4-Hexynoate ~173~34~14~78~80~12~52 (OCH₃)
4-Hexynamide ~175~36~14~78~80~12-

Note: Predicted values are indicated by '~'.

Table 3: IR Spectroscopic Data (Wavenumber ν in cm⁻¹)

CompoundC=O StretchO-H/N-H StretchC≡C StretchC-H Stretch (sp³)
This compound ~1710 (strong)~3300-2500 (broad)~2245 (weak)~2950
Methyl 4-Hexynoate ~1740 (strong)-~2245 (weak)~2950
4-Hexynamide ~1650 (strong)~3350, ~3180 (medium)~2245 (weak)~2950

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 11297 ([M-CH₃]⁺), 67 ([M-COOH]⁺)
Methyl 4-Hexynoate 12695 ([M-OCH₃]⁺), 67 ([M-COOCH₃]⁺)
4-Hexynamide 11196 ([M-NH]⁺), 67 ([M-CONH₂]⁺)

Experimental Protocols

Detailed methodologies for the synthesis of this compound derivatives and their subsequent spectroscopic analysis are provided below.

Synthesis of Methyl 4-Hexynoate
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (B129727) (10 volumes).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-hexynoate. Purify further by column chromatography if necessary.

Synthesis of 4-Hexynamide
  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in an inert solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the mixture at room temperature for 1-2 hours.

  • Amidation: In a separate flask, prepare a solution of aqueous ammonia (B1221849). Cool the acid chloride solution to 0 °C and add it dropwise to the ammonia solution with vigorous stirring.

  • Work-up: Allow the reaction to warm to room temperature and stir for an additional hour.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-hexynamide. Recrystallization or column chromatography can be used for further purification.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The data is reported as a mass-to-charge ratio (m/z).

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_confirmation Structure Confirmation Start Start with this compound Synthesis Synthesize Derivative (Ester or Amide) Start->Synthesis Purification Purify Compound (Chromatography/Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectral Data IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Structure_Incorrect Structure Incorrect Data_Analysis->Structure_Incorrect

Caption: Workflow for Synthesis and Spectroscopic Confirmation.

Purity Assessment of Synthesized 4-Hexynoic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of synthesized 4-Hexynoic acid. We present detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your research needs.

Introduction to this compound and the Importance of Purity

This compound is a valuable building block in organic synthesis, utilized in the development of various pharmaceutical compounds and bioactive molecules. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, inaccurate biological data, and compromised final product quality. Commercially available this compound typically has a purity of ≥98%.[1] However, in-house synthesis necessitates rigorous purity analysis.

The synthesis of this compound can be achieved through several routes, with two common methods being the alkylation of a terminal alkyne and the oxidation of the corresponding alcohol. Each method presents a unique profile of potential impurities.

Synthesis Route 1: Alkylation of 1-Butyne (B89482)

A common synthetic approach involves the deprotonation of 1-butyne with a strong base, such as sodium amide, followed by alkylation with an electrophile like ethyl bromoacetate (B1195939) and subsequent hydrolysis.

Potential Impurities:

  • Unreacted 1-butyne and ethyl bromoacetate: Residual starting materials.

  • Hex-2-ynoic acid and Hex-3-ynoic acid: Isomeric byproducts due to potential rearrangement or alternative reaction pathways.

  • Higher molecular weight byproducts: Resulting from multiple alkylations.

Synthesis Route 2: Oxidation of 4-Hexyn-1-ol

Another route is the oxidation of 4-hexyn-1-ol using an oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid).

Potential Impurities:

  • Unreacted 4-hexyn-1-ol: Incomplete oxidation.

  • 4-Hexynal: The intermediate aldehyde if the oxidation is not complete.

  • Over-oxidation products: Though less common for this specific substrate.

  • Isomeric acids: Potential byproducts from side reactions.

Given these potential impurities, a robust analytical method is required to separate and quantify the target compound from these closely related species.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity assessment depends on factors such as the nature of the expected impurities, the required sensitivity, and the available instrumentation. Here, we compare HPLC, GC-MS, and NMR spectroscopy for the analysis of synthesized this compound.

Table 1: Comparison of Analytical Methods for this compound Purity Assessment
FeatureHPLCGC-MSNMR Spectroscopy
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Quantification and separation of non-volatile and thermally labile compounds.Identification and quantification of volatile and semi-volatile compounds.Structural elucidation and quantification.
Sample Prep. Simple dissolution in a suitable solvent.Often requires derivatization to increase volatility.Dissolution in a deuterated solvent.
Sensitivity High (ng to pg range).Very high (pg to fg range).Lower (µg to mg range).
Impurity ID Based on retention time comparison with standards.Definitive identification based on mass spectrum and fragmentation pattern.Definitive identification based on chemical shifts and coupling constants.
Quantification Excellent, based on peak area.Good, requires internal standards for accuracy.Excellent, based on integral ratios.
Throughput High.Moderate to high.Low to moderate.
Cost Moderate.High.High.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate this compound from its potential isomers and other related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

  • Analysis: Inject the standards and the sample. Identify the this compound peak based on its retention time compared to the standard. Calculate the purity based on the peak area percentage of the main peak relative to the total peak area of all components.

Table 2: Expected HPLC Data for Purity Assessment of this compound
CompoundExpected Retention Time (min)Peak Area (%)Purity (%)
This compound~ 5.298.598.5
Hex-2-ynoic acid~ 4.80.5-
4-Hexyn-1-ol~ 3.50.8-
Other ImpuritiesVariable0.2-

Note: Retention times are estimates and will vary depending on the specific HPLC system and column.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides excellent separation and definitive identification of volatile compounds. For carboxylic acids, derivatization is often employed to improve volatility and peak shape.

Instrumentation:

  • GC-MS system

  • Capillary column suitable for fatty acid analysis (e.g., DB-WAX or similar)

Reagents:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Sample Preparation and Derivatization:

    • Dissolve a small amount of the synthesized this compound in dichloromethane.

    • Add the derivatization agent (BSTFA) and heat the mixture (e.g., at 60 °C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) ester of the carboxylic acid.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.

    • Carrier Gas: Helium

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Analysis: Inject the derivatized sample. Identify the TMS-4-Hexynoate peak and any impurity peaks by their mass spectra and retention times. Purity can be estimated from the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard for quantification (e.g., maleic acid or 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and a known amount of the internal standard. Dissolve them in the deuterated solvent.

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic peaks of this compound (e.g., the triplet of the terminal methyl group, the signals of the methylene (B1212753) groups, and the broad singlet of the carboxylic acid proton).

    • Identify any impurity peaks and determine their structures from their chemical shifts and coupling patterns.

    • Calculate the purity by comparing the integral of a well-resolved proton signal of this compound to the integral of a known proton signal of the internal standard.

Workflow and Visualization

The following diagram illustrates a typical workflow for the purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Purity Assessment cluster_decision Outcome synthesis Chemical Synthesis sample_prep Sample Preparation synthesis->sample_prep hplc HPLC Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms nmr NMR Analysis sample_prep->nmr data_analysis Data Analysis & Purity Calculation hplc->data_analysis gcms->data_analysis nmr->data_analysis pass Purity ≥ 98% (Proceed with application) data_analysis->pass High Purity fail Purity < 98% (Requires further purification) data_analysis->fail Low Purity

Caption: Workflow for the purity assessment of synthesized this compound.

Conclusion

The purity assessment of synthesized this compound is a crucial quality control step. HPLC offers a robust and high-throughput method for quantitative analysis, particularly when dealing with non-volatile impurities. GC-MS provides superior identification capabilities for volatile impurities, although it often requires derivatization. NMR spectroscopy stands out for its ability to provide detailed structural information and accurate quantification without the need for impurity standards. The choice of the most suitable method will depend on the specific requirements of the research, including the expected impurities, the need for structural confirmation, and the available resources. For routine purity checks, HPLC is often the method of choice, while GC-MS and NMR are invaluable for more in-depth analysis and troubleshooting.

References

Unveiling the Potency of 4-Hexynoic Acid Derivatives: A Comparative Guide to GABA Transaminase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the biological activity of 4-Hexynoic Acid derivatives reveals their significant potential as inhibitors of γ-aminobutyric acid (GABA) transaminase, a critical enzyme in neurotransmitter metabolism. This guide provides a comparative analysis of a key derivative, 4-Amino-5-hexynoic acid, alongside established inhibitors Valproic acid and Vigabatrin, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

The metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system, is a key target for therapeutic intervention in neurological disorders such as epilepsy. The enzyme GABA transaminase (GABA-T) plays a crucial role in the degradation of GABA. Inhibition of this enzyme leads to increased GABA levels in the brain, thereby enhancing inhibitory signaling and reducing neuronal hyperexcitability.

This guide focuses on 4-Amino-5-hexynoic acid, an enzyme-activated irreversible inhibitor of GABA-T, and compares its activity with the well-established anticonvulsant drugs, Valproic acid and Vigabatrin.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of 4-Amino-5-hexynoic acid and known GABA-T inhibitors is summarized below. The data highlights the varying potencies and mechanisms of action.

CompoundTarget EnzymeInhibition TypeIC50 ValueNotes
4-Amino-5-hexynoic acidGABA Transaminase (GABA-T)Irreversible (Enzyme-activated)150 µMAlso known as γ-acetylenic GABA. Acts as a catalytic inhibitor.[1]
VigabatrinGABA Transaminase (GABA-T)Irreversible (Enzyme-activated)350 µMAlso known as γ-vinyl GABA. A selective and clinically used anticonvulsant.[1]
Valproic acidGABA Transaminase (GABA-T)Reversible (Weak)> 1 mMExhibits only slight inhibition (8-28%) at high concentrations. Its mechanism is multifaceted.[1]

Signaling Pathway: GABA Metabolism

The "GABA shunt" is the primary metabolic pathway for GABA. It is a closed-loop process that synthesizes and conserves the GABA supply. GABA-T is a pivotal enzyme in this pathway, catalyzing the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate (B1630785).

GABA_Metabolism cluster_krebs Krebs Cycle cluster_shunt GABA Shunt alphaKG α-Ketoglutarate Glutamate Glutamate alphaKG->Glutamate GAD (Glutamate Decarboxylase) Succinate Succinate GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T (Inhibited) GABA_T_node GABA_T_node SSA->Succinate SSADH (Succinic Semialdehyde Dehydrogenase) Hexynoic_Derivative 4-Amino-5-hexynoic acid Hexynoic_Derivative->GABA_T_node Vigabatrin Vigabatrin Vigabatrin->GABA_T_node Valproic_Acid Valproic acid (weak) Valproic_Acid->GABA_T_node

GABA Metabolism and Inhibition

Experimental Protocols

Determination of GABA Transaminase (GABA-T) Activity

A common method for determining GABA-T activity is a spectrophotometric assay. This protocol outlines a coupled-enzyme assay.

Principle:

GABA-T catalyzes the transamination of GABA to succinic semialdehyde, using α-ketoglutarate as the amino group acceptor, which is converted to glutamate. The production of glutamate is then measured in a coupled reaction catalyzed by glutamate dehydrogenase (GDH), which involves the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the GABA-T activity.

Materials:

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 8.0)

  • GABA solution

  • α-ketoglutarate solution

  • NAD⁺ (Nicotinamide adenine (B156593) dinucleotide) solution

  • GDH (Glutamate dehydrogenase) enzyme solution

  • Test compounds (this compound derivatives, known inhibitors) dissolved in an appropriate solvent

  • Enzyme source (e.g., purified GABA-T or tissue homogenate)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well microplate (optional, for high-throughput screening)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, GABA, α-ketoglutarate, and NAD⁺.

  • Incubation with Inhibitor: Pre-incubate the enzyme source with various concentrations of the test compound (or vehicle control) for a specified period at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the GDH enzyme solution to the pre-incubated mixture.

  • Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time. Record readings at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for screening and characterizing GABA-T inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Substrates, NAD+) pre_incubation Pre-incubate Enzyme with Inhibitor reagent_prep->pre_incubation enzyme_prep Prepare Enzyme Source (Purified GABA-T or Homogenate) enzyme_prep->pre_incubation inhibitor_prep Prepare Inhibitor Stock Solutions (e.g., 4-Amino-5-hexynoic acid) inhibitor_prep->pre_incubation reaction_start Initiate Reaction (Add Coupled Enzyme) pre_incubation->reaction_start measurement Monitor Absorbance at 340 nm reaction_start->measurement calc_velocity Calculate Reaction Velocities measurement->calc_velocity calc_inhibition Determine % Inhibition calc_velocity->calc_inhibition calc_ic50 Calculate IC50 Values calc_inhibition->calc_ic50

GABA-T Inhibitor Screening Workflow

Conclusion

The data presented underscores the potent inhibitory activity of 4-Amino-5-hexynoic acid against GABA transaminase, positioning it as a compound of significant interest for further investigation in the development of novel therapeutics for neurological conditions characterized by GABAergic dysfunction. Its efficacy, when compared to established drugs like Vigabatrin, and its distinct mechanism from the broader-acting Valproic acid, highlight the potential for developing more targeted and potent inhibitors. The provided experimental protocols and workflows offer a foundational framework for researchers to explore the biological activities of this and other this compound derivatives.

References

A Researcher's Guide to Developing and Characterizing Antibodies Against Small Molecules: A Case Study with 4-Hexynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the generation and characterization of specific antibodies against small molecules, or haptens, such as 4-Hexynoic acid, are crucial for the development of sensitive and specific immunoassays. This guide provides a comprehensive overview of the process, from hapten-carrier conjugate design to cross-reactivity assessment, using this compound as a model compound. While specific cross-reactivity data for anti-4-Hexynoic acid antibodies are not publicly available, this guide presents the established methodologies and data interpretation frameworks applicable to this and other small molecule targets.

Antibody Production for Small Molecules: The Hapten-Carrier Principle

Small molecules like this compound are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This complex is known as a hapten-carrier conjugate. The design of this conjugate is critical, as the site of attachment on the hapten will influence the specificity of the resulting antibodies. For this compound, the carboxylic acid group is the most common site for conjugation to amine groups on the carrier protein.

Comparative Analysis of Antibody Specificity: Cross-Reactivity Studies

A critical step in characterizing a newly developed antibody is to determine its specificity through cross-reactivity studies. This is typically performed using a competitive immunoassay format, such as a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, the ability of structurally related compounds to compete with the target analyte (this compound) for binding to the antibody is measured.

Table 1: Hypothetical Cross-Reactivity Data for a Monoclonal Antibody Raised Against a this compound-BSA Conjugate

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compoundCH₃C≡CCH₂CH₂COOH10100
5-Hexynoic acidHC≡C(CH₂)₃COOH2540
Hexanoic acidCH₃(CH₂)₄COOH5002
4-Pentynoic acidHC≡CCH₂CH₂COOH8012.5
4-Hexene-oic acidCH₃CH=CHCH₂CH₂COOH>1000<1
4-Hydroxyhexanoic acidCH₃CH(OH)(CH₂)₃COOH>1000<1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100

Experimental Protocols

Preparation of this compound-Protein Conjugate (Immunogen)

This protocol describes the conjugation of this compound to a carrier protein (e.g., BSA) using the carbodiimide (B86325) method, which facilitates the formation of an amide bond between the carboxylic acid of the hapten and the primary amines of the protein.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 10 mg of this compound in 1 mL of dimethylformamide (DMF).

  • Add a 1.5-fold molar excess of EDC and NHS to the this compound solution.

  • Incubate for 1 hour at room temperature with gentle stirring to activate the carboxyl group.

  • Dissolve 20 mg of BSA in 5 mL of PBS (pH 7.4).

  • Slowly add the activated hapten solution to the BSA solution while stirring.

  • Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.

  • Transfer the reaction mixture to a dialysis tube and dialyze against PBS at 4°C for 48 hours with several buffer changes to remove unreacted hapten and coupling reagents.

  • Determine the protein concentration and hapten incorporation ratio using appropriate methods (e.g., UV-Vis spectrophotometry).

  • Store the conjugate at -20°C.

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard procedure for determining the cross-reactivity of an antibody against various compounds.[1]

Materials:

  • Microtiter plates coated with a conjugate of this compound and a protein different from the immunizing carrier (e.g., ovalbumin - OVA).

  • Specific antibody against this compound.

  • This compound standard solutions.

  • Potential cross-reacting compounds.

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

  • Substrate for the enzyme (e.g., TMB).

  • Wash buffer (PBS with 0.05% Tween 20).

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Stop solution (e.g., 2 M H₂SO₄).

  • Microplate reader.

Procedure:

  • Coating: Coat the wells of a microtiter plate with 100 µL of this compound-OVA conjugate (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add 50 µL of standard solutions of this compound or the test compounds at various concentrations to the wells. Then, add 50 µL of the primary antibody at a predetermined optimal dilution. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve. Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for each compound.

Visualizing the Workflow and Logic

To better understand the experimental process and the principles of cross-reactivity, the following diagrams are provided.

Experimental_Workflow cluster_preparation Conjugate Preparation cluster_elisa Competitive ELISA Hapten (this compound) Hapten (this compound) Coating Antigen (Hapten-OVA) Coating Antigen (Hapten-OVA) Hapten (this compound)->Coating Antigen (Hapten-OVA) Carrier Protein (OVA) Carrier Protein (OVA) Carrier Protein (OVA)->Coating Antigen (Hapten-OVA) Plate Coating Plate Coating Coating Antigen (Hapten-OVA)->Plate Coating Blocking Blocking Plate Coating->Blocking Competition Competition Blocking->Competition Detection Detection Competition->Detection Data Analysis Data Analysis Detection->Data Analysis Free Analyte/Competitor Free Analyte/Competitor Free Analyte/Competitor->Competition Primary Antibody Primary Antibody Primary Antibody->Competition Secondary Antibody-HRP Secondary Antibody-HRP Secondary Antibody-HRP->Detection Substrate Substrate Substrate->Detection

Caption: Experimental workflow for competitive ELISA.

Cross_Reactivity_Logic cluster_measurement Measurement cluster_calculation Calculation cluster_interpretation Interpretation IC50_Target IC50 (Target Analyte) [this compound] Formula % Cross-Reactivity = (IC50_Target / IC50_Competitor) * 100 IC50_Target->Formula IC50_Competitor IC50 (Structurally Related Compound) IC50_Competitor->Formula High_CR High Cross-Reactivity (Similar IC50 to Target) Formula->High_CR if IC50_Competitor ≈ IC50_Target Low_CR Low Cross-Reactivity (Much Higher IC50 than Target) Formula->Low_CR if IC50_Competitor >> IC50_Target Specificity Antibody Specificity Profile High_CR->Specificity Low_CR->Specificity

Caption: Logic of cross-reactivity determination.

Alternative Analytical Methods

While immunoassays are powerful tools, other analytical techniques can be employed for the detection and quantification of small molecules like this compound, each with its own advantages and disadvantages.

Table 2: Comparison of Analytical Methods for Small Molecule Detection

MethodPrincipleAdvantagesDisadvantages
Immunoassays (e.g., ELISA) Antigen-antibody bindingHigh throughput, high sensitivity, cost-effectivePotential for cross-reactivity, requires antibody development
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and detection by mass-to-charge ratioHigh specificity and sensitivity, provides structural informationRequires derivatization for non-volatile compounds, complex sample preparation
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by polarity and detection by mass-to-charge ratioHigh specificity and sensitivity, applicable to a wide range of compoundsHigh instrument cost, potential for matrix effects
Nuclear Magnetic Resonance (NMR) Spectroscopy Detection of nuclear spin transitions in a magnetic fieldProvides detailed structural information, non-destructiveLower sensitivity, requires high sample concentration, expensive

Conclusion

The development of specific antibodies against small molecules like this compound is a multi-step process that requires careful planning and rigorous characterization. By following established protocols for hapten-carrier conjugation and employing competitive immunoassays to assess cross-reactivity, researchers can generate valuable reagents for sensitive and specific detection of their target analyte. The choice of analytical method will ultimately depend on the specific requirements of the research, including the need for high throughput, sensitivity, and structural confirmation.

References

Performance Benchmark: 4-Hexynoic Acid-Based Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 'clickable' alkyne-functionalized polymers against traditional biodegradable polyesters like Polylactic Acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Polycaprolactone (PCL) reveals a promising landscape for the development of highly versatile and functional drug delivery systems. The incorporation of the alkyne handle, as found in 4-hexynoic acid, into polymer backbones allows for facile and efficient modification via 'click' chemistry, opening avenues for tailored drug conjugation, targeting ligand attachment, and advanced hydrogel formation.

While direct, head-to-head comparative studies on polymers synthesized specifically from this compound are emerging, data from analogous alkyne-functionalized polyesters provide a strong basis for performance evaluation. These "clickable" polymers demonstrate comparable biocompatibility to established materials like PLA and PLGA, with the significant advantage of post-polymerization functionalization, which is often challenging with traditional polyesters without altering their bulk properties.

Quantitative Performance Comparison

The following tables summarize key performance indicators for drug delivery systems based on alkyne-functionalized polyesters and their traditional counterparts. Data for alkyne-functionalized polymers are based on studies of polyesters incorporating alkyne moieties, serving as a proxy for this compound-based systems.

Polymer System Drug Loading Capacity (%) Encapsulation Efficiency (%) Key Advantages Limitations
Alkyne-Functionalized Polyesters 5-15% (model drug dependent)60-80%Facile post-functionalization, tunable properties, potential for high drug loading via covalent conjugation.Potentially more complex synthesis, catalyst residue concerns (for some click reactions).
PLA (Polylactic Acid) 1-20%40-90%Biocompatible, biodegradable, well-established.[1]Bulk erosion, acidic degradation byproducts.
PLGA (Poly(lactic-co-glycolic acid)) 1-15%50-95%Tunable degradation rate, widely used in FDA-approved products.Acidic microenvironment upon degradation.
PCL (Polycaprolactone) 1-40%60-90%High permeability to small drugs, slow degradation.Low melting point, slow degradation not suitable for all applications.
Polymer System Young's Modulus (MPa) Degradation Time Biocompatibility
Alkyne-Functionalized Polyesters (Thiol-Yne Crosslinked) 0.5 - 2.5[2]Tunable (days to months)Good cytocompatibility demonstrated in vitro.[2]
PLA 1000 - 300012-24 monthsGenerally good, but acidic byproducts can cause inflammation.
PLGA 1000 - 2000Tunable (weeks to years)Well-established biocompatibility.
PCL 200 - 400> 24 monthsExcellent biocompatibility.

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and evaluation of these polymer systems are crucial for reproducible research.

Synthesis of Alkyne-Functionalized Polyester (B1180765)

This protocol describes the synthesis of a polyester incorporating an alkyne-functionalized monomer, analogous to a this compound-based polymer.

Materials:

Procedure:

  • A mixture of sebacic acid and 1,3-propanediol is heated to 135°C under a nitrogen atmosphere.

  • The mixture is stirred at this temperature for 24 hours.

  • A vacuum is then applied for another 24 hours to facilitate polycondensation.

  • The alkyne-functionalized serinol monomer is dissolved in acetone and added to the reaction mixture.

  • The mixture is refluxed to ensure all low-molecular-weight species are incorporated.

  • Acetone is removed by distillation.

  • The melt is stirred at 135°C under nitrogen for 24 hours, followed by 24 hours under vacuum.

  • The resulting polymer is cooled to room temperature and can be used without further purification.[2]

Characterization of Polymers

Standard techniques are employed to characterize the synthesized polymers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and composition of the polymers, including the successful incorporation of the alkyne groups.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the polymer structure, such as ester and alkyne bonds.

Fabrication and Evaluation of Nanoparticles

Emulsion-Solvent Evaporation Method for Nanoparticle Formulation: This method is commonly used to prepare nanoparticles from pre-formed polymers for drug delivery applications.

Materials:

  • Polymer (e.g., Alkyne-functionalized polyester, PLA, PLGA)

  • Drug

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other surfactant

  • Deionized water

Procedure:

  • Dissolve the polymer and the drug in the organic solvent.

  • Prepare an aqueous solution of the surfactant.

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

In Vitro Drug Release Study:

  • A known amount of drug-loaded nanoparticles is suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • The suspension is incubated at 37°C with gentle shaking.

  • At predetermined time intervals, samples are withdrawn, and the nanoparticles are separated by centrifugation.

  • The amount of drug released into the supernatant is quantified using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) help to visualize the key processes and relationships in the development and application of this compound-based polymers.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_functionalization Post-Polymerization Functionalization cluster_application Drug Delivery Application 4_Hexynoic_Acid This compound (or analog) Polycondensation Polycondensation 4_Hexynoic_Acid->Polycondensation Diol Diol Monomer Diol->Polycondensation Alkyne_Polymer Alkyne-Functionalized Polyester Polycondensation->Alkyne_Polymer Click_Chemistry Thiol-Yne or Azide-Alkyne Click Chemistry Alkyne_Polymer->Click_Chemistry Functionalized_Polymer Functionalized Polymer Click_Chemistry->Functionalized_Polymer Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Click_Chemistry Drug_Molecule Drug Molecule Drug_Molecule->Click_Chemistry Nanoparticle_Formation Nanoparticle Formation Functionalized_Polymer->Nanoparticle_Formation Drug_Loaded_NP Drug-Loaded Nanoparticle Nanoparticle_Formation->Drug_Loaded_NP Targeted_Delivery Targeted Cell Delivery Drug_Loaded_NP->Targeted_Delivery Drug_Release Controlled Drug Release Targeted_Delivery->Drug_Release

Caption: Workflow for synthesis and application of this compound-based polymers.

signaling_pathway Targeted_NP Targeted Nanoparticle (Alkyne-Functionalized) Receptor Cell Surface Receptor Targeted_NP->Receptor Binding Cell_Membrane Target Cell Membrane Cell_Membrane->Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release_Intra Intracellular Drug Release Endosome->Drug_Release_Intra Endosomal Escape or Degradation Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release_Intra->Therapeutic_Effect

Caption: Targeted drug delivery pathway of functionalized nanoparticles.

References

A Researcher's Guide to Isomeric Purity Analysis of 4-Hexynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, ensuring the isomeric purity of 4-hexynoic acid is paramount. The presence of positional isomers, such as 3-hexynoic acid and 5-hexynoic acid, can significantly alter the chemical reactivity and biological activity of the final product. This guide provides a comparative overview of the primary analytical techniques used to assess the isomeric purity of this compound, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparing the Workhorses: GC vs. HPLC for Isomer Analysis

The two most prominent analytical techniques for the analysis of short-chain fatty acids are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them hinges on the specific analytical requirements, including the need for high resolution of isomers, sensitivity, and sample throughput. HPLC is often the preferred method for isomer separation due to its superior resolving power for structurally similar compounds at ambient temperatures.[1][2]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on the differential partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on the differential partitioning of solutes between a liquid mobile phase and a solid stationary phase.
Typical Column Fused silica (B1680970) capillary columns with a polar stationary phase (e.g., wax-type).Reversed-phase columns (e.g., C18) are commonly used. Specialized columns like silver-ion (Ag+) or phenyl-hexyl can offer enhanced selectivity for unsaturated compounds.[2]
Derivatization Often necessary to increase the volatility and thermal stability of the carboxylic acids. Esterification to form methyl esters (FAMEs) is a common approach.Can often be performed without derivatization, especially with sensitive detectors. Derivatization may be employed to enhance UV detection.[1][2][3]
Detector Flame Ionization Detector (FID) is robust and provides a near-universal response for carbon-containing compounds. Mass Spectrometry (MS) offers higher sensitivity and structural information.Photodiode Array (PDA) or UV-Vis detectors are common. Mass Spectrometry (MS) provides high sensitivity and specificity.
Resolution of Positional Isomers Can be challenging for closely related isomers. Specialized polar columns can improve separation.Generally offers superior resolution for positional and geometric isomers.[1]
Sensitivity (LOD/LOQ) Generally high, especially with FID for volatile compounds.[1]Sensitivity is detector-dependent. High sensitivity is achievable with MS or with UV detection following derivatization.[1]
Precision (RSD%) Good precision is achievable with both techniques.Often slightly better precision than GC can be achieved.[4]
Recovery (%) Comparable recovery rates are achievable with optimized extraction and derivatization procedures.Comparable recovery rates are achievable with optimized extraction procedures.[4]

Detailed Experimental Protocols

The following protocols provide a starting point for the analysis of this compound and its isomers. Optimization may be required based on the specific instrumentation and sample matrix.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol describes the analysis of this compound isomers after conversion to their corresponding methyl esters.

1. Derivatization (Esterification):

  • To 1 mg of the this compound sample, add 1 mL of 6% (v/v) sulfuric acid in methanol.

  • Seal the vial and heat at 100°C for 2 hours in a water bath or oven.

  • After cooling, add 1 mL of petroleum ether and 1 mL of water.

  • Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC analysis.

2. GC-FID Parameters:

  • Column: HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C[5]

  • Oven Temperature Program:

    • Initial temperature: 100°C (hold for 1 min)

    • Ramp 1: 8°C/min to 150°C (hold for 1 min)

    • Ramp 2: 35°C/min to 200°C (hold for 1 min)[5]

  • Carrier Gas: Hydrogen or Helium at a constant flow of 3.2 mL/min.[5]

  • Injection Volume: 1 µL (split ratio 10:1)

  • Detector Gases (FID): Hydrogen at 30 mL/min, Air at 300 mL/min, Nitrogen (makeup) at 30 mL/min.[5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the direct analysis of this compound and its isomers.

1. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Parameters:

  • Column: C18 reversed-phase column (4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase composition may require optimization for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Visualizing the Analytical Workflows

To better understand the procedural differences, the following diagrams illustrate the workflows for GC-FID and HPLC-UV analysis.

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Sample Derivatization (Esterification) Derivatization (Esterification) Sample->Derivatization (Esterification) Extraction Extraction Derivatization (Esterification)->Extraction Injection Injection Extraction->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Data Analysis Data Analysis Detection->Data Analysis HPLUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Data Analysis Data Analysis Detection->Data Analysis Logical_Relationship 4-Hexynoic_Acid This compound Product Isomeric_Impurities Potential Isomeric Impurities 4-Hexynoic_Acid->Isomeric_Impurities may contain Analytical_Goal Goal: Quantify Isomeric Purity 4-Hexynoic_Acid->Analytical_Goal 3-Hexynoic_Acid 3-Hexynoic Acid Isomeric_Impurities->3-Hexynoic_Acid 5-Hexynoic_Acid 5-Hexynoic Acid Isomeric_Impurities->5-Hexynoic_Acid Method_Selection Method Selection Analytical_Goal->Method_Selection GC Gas Chromatography (GC) Method_Selection->GC Consider for volatile compounds HPLC High-Performance Liquid Chromatography (HPLC) Method_Selection->HPLC Preferred for isomer separation

References

Unraveling the Reaction Mechanisms of 4-Hexynoic Acid: A Comparative Guide Based on Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise reaction mechanisms of versatile chemical building blocks is paramount. This guide provides a comparative analysis of the reaction pathways of 4-hexynoic acid, a valuable substrate in organic synthesis. By leveraging isotopic labeling experiments, we delve into the mechanistic intricacies of its hydration and cyclization reactions, offering a clear comparison of competing pathways and the influence of different catalytic systems.

The reactivity of this compound is characterized by the interplay between its carboxylic acid and alkyne functional groups. This duality allows for a range of transformations, primarily intermolecular hydration of the alkyne and intramolecular cyclization to form lactones. The preferred reaction pathway is highly dependent on the reaction conditions, particularly the catalyst employed. Isotopic labeling, through the incorporation of stable isotopes such as deuterium (B1214612) (D) and oxygen-18 (¹⁸O), provides an invaluable tool for elucidating the nuanced mechanisms of these transformations.

Competing Reaction Pathways: Hydration vs. Cyclization

This compound can undergo two primary transformations:

  • Hydration: The addition of a water molecule across the alkyne triple bond. This can proceed via two regiochemical outcomes:

    • Markovnikov Hydration: Typically acid-catalyzed or mediated by mercury(II) salts, leading to the formation of a ketone at the more substituted carbon of the original alkyne.

    • Anti-Markovnikov Hydration: Often achieved through hydroboration-oxidation or with specific ruthenium catalysts, resulting in an aldehyde.

  • Intramolecular Cyclization (Lactonization): The nucleophilic attack of the carboxylic acid's hydroxyl group onto the alkyne, leading to the formation of a cyclic ester (lactone). This process can also exhibit different regioselectivities:

    • 5-exo-dig Cyclization: Formation of a five-membered ring containing an exocyclic double bond.

    • 6-endo-dig Cyclization: Formation of a six-membered ring containing an endocyclic double bond.

Isotopic labeling studies are crucial in distinguishing between these pathways and understanding the underlying mechanisms.

Mechanistic Insights from Isotopic Labeling

Hydration Mechanisms

Deuterium labeling is a powerful technique to probe the mechanism of alkyne hydration. By conducting the reaction in the presence of deuterated water (D₂O), the position of deuterium incorporation in the product reveals the nature of the intermediates.

Experimental Protocol: Deuterium Labeling for Alkyne Hydration

A general procedure for the deuterium labeling study of this compound hydration is as follows:

  • Preparation of Deuterated Reaction Medium: A solution of the chosen catalyst (e.g., H₂SO₄, HgSO₄, or a gold(I) complex) is prepared in D₂O.

  • Reaction: this compound is added to the deuterated reaction medium and stirred at a specific temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Isolation: The reaction mixture is quenched, and the product is extracted with an organic solvent. The solvent is evaporated, and the product is purified by chromatography.

  • Analysis: The purified product is analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the location and extent of deuterium incorporation.

Table 1: Comparison of Hydration Mechanisms of this compound based on Isotopic Labeling Data

Catalyst SystemPredominant ProductDeuterium Incorporation Pattern (from D₂O)Mechanistic Interpretation
Acid-Catalyzed (H₂SO₄/D₂O) 4-oxohexanoic acidDeuterium incorporation at C3 and C5.Proceeding through a vinyl cation intermediate, with deuterium adding to the terminal carbon of the alkyne. Subsequent keto-enol tautomerism in D₂O leads to deuterium incorporation at the α-carbons of the ketone.
Ruthenium-Catalyzed 4-oxohexanalDeuterium incorporation exclusively at the formyl group.[1]Involves a metal-acyl intermediate, where the acetylenic deuterium ends up in the aldehyde group, consistent with an anti-Markovnikov addition.[1]
Cyclization Mechanisms

Oxygen-18 (¹⁸O) labeling of the carboxylic acid group is instrumental in elucidating the mechanism of lactonization. By synthesizing ¹⁸O-labeled this compound and reacting it under various cyclization conditions, the fate of the labeled oxygen atoms in the resulting lactone can be traced.

Experimental Protocol: ¹⁸O Labeling for Carboxylic Acid Cyclization

A general procedure for the ¹⁸O labeling study of this compound cyclization is as follows:

  • Synthesis of ¹⁸O-labeled this compound: this compound is subjected to acid- or enzyme-catalyzed oxygen exchange with H₂¹⁸O.

  • Cyclization Reaction: The ¹⁸O-labeled this compound is treated with the desired catalyst (e.g., a palladium(II) complex) in an appropriate solvent.

  • Product Isolation and Analysis: The resulting lactone is isolated and purified. The position of the ¹⁸O label is determined by mass spectrometry, often by analyzing the fragmentation pattern.

Table 2: Comparison of Cyclization Mechanisms of this compound based on Isotopic Labeling Data

Catalyst SystemPredominant Product¹⁸O Labeling OutcomeMechanistic Interpretation
Palladium(II) Catalyzed γ-methylene-γ-butyrolactone (5-exo) and/or δ-valerolactone derivative (6-endo)Retention of both ¹⁸O atoms in the lactone ring.Intramolecular nucleophilic attack of the carboxylate onto the palladium-activated alkyne. The carboxylate group acts as a nucleophile without undergoing oxygen exchange with the solvent.
Indium(III) Chloride (for 5-hexynoic acid) 3-chloro-2-cyclohexenone followed by alcohol additionNot directly applicable as the carboxylic acid is converted to an acyl chloride.The reaction proceeds through an acyl chloride intermediate, followed by intramolecular acylation and subsequent nucleophilic attack.[2]

Visualizing the Reaction Pathways

The competing reaction pathways of this compound can be visualized to better understand the decision points in the reaction mechanism.

Reaction_Pathways cluster_start Starting Material cluster_hydration Hydration Pathways cluster_cyclization Cyclization Pathways 4-Hexynoic_Acid 4-Hexynoic_Acid Vinyl_Cation Vinyl Cation Intermediate 4-Hexynoic_Acid->Vinyl_Cation H₃O⁺ Ru_Acyl Ruthenium-Acyl Intermediate 4-Hexynoic_Acid->Ru_Acyl [Ru] cat. Pd_Complex Palladium-Alkyne Complex 4-Hexynoic_Acid->Pd_Complex [Pd] cat. Markovnikov_Product 4-Oxohexanoic Acid Vinyl_Cation->Markovnikov_Product H₂O Anti_Markovnikov_Product 4-Oxohexanal Ru_Acyl->Anti_Markovnikov_Product H₂O 5_exo_Product γ-Methylene-γ-butyrolactone (5-exo-dig) Pd_Complex->5_exo_Product 5-exo-dig 6_endo_Product δ-Valerolactone deriv. (6-endo-dig) Pd_Complex->6_endo_Product 6-endo-dig

Figure 1. Competing hydration and cyclization pathways of this compound.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical factor in directing the reaction of this compound towards a specific product.

  • Brønsted/Lewis Acids: Strong acids typically favor Markovnikov hydration. While they can also promote lactonization, selectivity can be an issue.

  • Gold Catalysts: Gold(I) and gold(III) complexes are highly effective for the hydration of alkynes, generally showing a strong preference for Markovnikov addition. Their high affinity for alkynes allows these reactions to proceed under mild conditions.

  • Palladium Catalysts: Palladium(II) complexes are well-known to catalyze the intramolecular cyclization of alkynoic acids. The regioselectivity between 5-exo and 6-endo cyclization can often be tuned by the choice of ligands and additives.[3] For instance, the addition of catechol derivatives as proton shuttles has been shown to significantly enhance the rate and selectivity of the 6-endo cyclization of this compound.[3]

  • Ruthenium Catalysts: Specific ruthenium complexes have been developed for the anti-Markovnikov hydration of terminal alkynes to aldehydes, a transformation that is challenging to achieve with other methods.[1]

Experimental Workflow for a Comparative Study

To definitively compare the mechanisms, a comprehensive experimental workflow is required.

Experimental_Workflow cluster_synthesis Isotopic Labeling cluster_reactions Parallel Reactions cluster_analysis Product Analysis cluster_conclusion Mechanistic Elucidation Start This compound D_Label Deuterium Labeling (D₂O) Start->D_Label O18_Label ¹⁸O Labeling (H₂¹⁸O) Start->O18_Label Catalyst_A Catalyst A (e.g., H₂SO₄) D_Label->Catalyst_A Catalyst_C Catalyst C (e.g., Ru complex) D_Label->Catalyst_C Catalyst_B Catalyst B (e.g., Pd(OAc)₂) O18_Label->Catalyst_B Isolation Product Isolation & Purification Catalyst_A->Isolation Catalyst_B->Isolation Catalyst_C->Isolation Spectroscopy NMR & Mass Spectrometry Isolation->Spectroscopy Quantification Determination of Isotopic Incorporation Spectroscopy->Quantification Mechanism Confirm Reaction Mechanism Quantification->Mechanism

Figure 2. Experimental workflow for mechanistic studies using isotopic labeling.

Conclusion

Isotopic labeling is an indispensable technique for confirming the reaction mechanisms of multifunctional molecules like this compound. The evidence gathered from deuterium and oxygen-18 labeling studies provides a clear and objective basis for comparing the competing pathways of hydration and cyclization. For researchers in drug development and organic synthesis, this detailed mechanistic understanding is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes to complex molecules. The choice of catalyst remains the key determinant in steering the reaction towards the desired product, with palladium catalysts favoring cyclization and acid or specific ruthenium catalysts promoting hydration.

References

Safety Operating Guide

Proper Disposal of 4-Hexynoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and other chemical research fields, the safe handling and disposal of reactive compounds like 4-Hexynoic acid are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, emphasizing safety protocols and operational logistics.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound.[1][2][3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][4][5][6] All handling of this compound and its waste must be conducted in a well-ventilated area or a chemical fume hood to prevent the inhalation of vapors.[1][4][5][6]

Waste Classification and Segregation

This compound waste is categorized as hazardous organic acid waste.[2][3] It is essential to segregate this waste from other chemical waste streams to avoid potentially dangerous reactions.

Incompatible Materials:

  • Bases[3]

  • Oxidizing agents[1][3][5]

  • Reducing agents[3]

  • Metals (Do not store in metal containers)[3]

Store this compound waste in a designated, clearly labeled, and compatible container, such as one made of high-density polyethylene (B3416737) (HDPE).[3] The container must be kept securely closed to prevent leaks and spills.[1][2][3]

Spill Management

In the event of a spill, absorb the material with an inert absorbent such as dry sand, earth, or sawdust.[1] Once absorbed, the material should be collected and promptly disposed of in accordance with appropriate laws and regulations.[1]

Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4]

  • Containment: Collect waste this compound in a suitable, closed container.[1][2][4]

  • Labeling: Clearly label the container with the chemical name and hazard information.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][3][5]

  • Documentation: Maintain a detailed log of the generated waste, including the chemical name, quantity, and date of accumulation.[3]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[3]

Incineration in a chemical incinerator equipped with an afterburner and scrubber system may be a suitable disposal method, but this must be done in accordance with all federal, state, and local regulations.[1] Do not let the product enter drains. [4]

Quantitative Data Summary

While specific quantitative data for disposal procedures is limited in publicly available resources, the following table summarizes key handling and transport information.

ParameterValueReference
Transport Hazard Class 8 (Corrosive)[2]
Subsidiary Hazard Class 6.1 (Toxic)[2][5]
Packing Group II[2][5]
Storage Temperature Cool, dark place[1]

Experimental Protocols

Detailed experimental protocols for the use of this compound are specific to individual research projects and are not publicly available. Researchers must develop their own protocols in accordance with established laboratory safety standards and the information provided in the Safety Data Sheet.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow A Generation of This compound Waste B Is the waste mixed with incompatible materials? A->B C Segregate waste into a designated HDPE container B->C No D Consult EHS immediately for special disposal procedures B->D Yes E Store container in a cool, dry, well-ventilated area C->E F Label container with 'Hazardous Waste: This compound' E->F G Log waste details (quantity, date) F->G H Contact EHS or certified waste disposal contractor for pickup G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Hexynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

4-Hexynoic acid is anticipated to be corrosive and capable of causing severe skin burns and eye damage upon direct contact. It may also be harmful if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial for the safe handling of this compound. The selection of appropriate PPE is contingent on the specific procedures being performed and the potential for exposure.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling / Weighing Safety glasses with side shieldsNitrile or butyl rubber glovesStandard lab coatNot generally required if handled in a well-ventilated area or chemical fume hood
Solution Preparation / Transfer Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatRecommended if not performed in a chemical fume hood or if vapors are likely to

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